molecular formula C10H13NO2 B13583185 3-[2-(Aminomethyl)phenyl]propanoic acid CAS No. 61336-51-4

3-[2-(Aminomethyl)phenyl]propanoic acid

Número de catálogo: B13583185
Número CAS: 61336-51-4
Peso molecular: 179.22 g/mol
Clave InChI: KVGVNXNMVXJECI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

3-[2-(Aminomethyl)phenyl]propanoic acid is a useful research compound. Its molecular formula is C10H13NO2 and its molecular weight is 179.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-[2-(Aminomethyl)phenyl]propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[2-(Aminomethyl)phenyl]propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Número CAS

61336-51-4

Fórmula molecular

C10H13NO2

Peso molecular

179.22 g/mol

Nombre IUPAC

3-[2-(aminomethyl)phenyl]propanoic acid

InChI

InChI=1S/C10H13NO2/c11-7-9-4-2-1-3-8(9)5-6-10(12)13/h1-4H,5-7,11H2,(H,12,13)

Clave InChI

KVGVNXNMVXJECI-UHFFFAOYSA-N

SMILES canónico

C1=CC=C(C(=C1)CCC(=O)O)CN

Origen del producto

United States
Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 3-[2-(aminomethyl)phenyl]propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthesis, isolation, and characterization of 3-[2-(aminomethyl)phenyl]propanoic acid (CAS 61336-51-4). This molecule is a critical bifunctional intermediate featuring an ortho-substitution pattern on a benzene core, comprising a propanoic acid tail and an aminomethyl arm.

Scientific Significance: The molecule serves as the open-chain precursor to 1,2,4,5-tetrahydro-3H-2-benzazepin-3-one , a seven-membered lactam scaffold widely used in peptidomimetics (e.g., as a constrained phenylalanine mimic or "Aba" scaffold) and drug discovery (e.g., neutral endopeptidase inhibitors).

Technical Challenge: The primary synthetic challenge is the molecule's propensity for spontaneous intramolecular cyclization to the thermodynamically stable lactam under neutral or basic conditions, or at elevated temperatures. Successful isolation requires strict pH control to maintain the zwitterionic or salt form (typically hydrochloride).

Retrosynthetic Analysis & Strategy

To access the target efficiently while mitigating cyclization, we evaluate three strategic disconnections.

Retrosynthesis cluster_legend Pathway Viability Target Target: 3-[2-(aminomethyl)phenyl]propanoic acid (Open Chain) Lactam Lactam Form: 1,2,4,5-tetrahydro-3H-2-benzazepin-3-one Target->Lactam Hydrolysis (HCl) Nitrile Precursor A: 3-(2-cyanophenyl)propanoic acid Target->Nitrile Nitrile Reduction (H2/Raney Ni) Heck Precursor B: 2-Bromobenzylamine (protected) + Acrylate Target->Heck Pd-Catalyzed Coupling High Viability High Viability Medium Viability Medium Viability

Caption: Retrosynthetic map highlighting the Nitrile Reduction pathway as the most direct route to the open-chain acid salt.

Strategic Selection: The Nitrile Reduction Route

While the Heck reaction is modern, the Nitrile Reduction Route is preferred for scale-up because it avoids expensive Pd catalysts and complex amine protecting group manipulations. The starting material, 3-(2-cyanophenyl)propanoic acid, can be accessed via standard Knoevenagel condensation and hydrogenation.

Detailed Experimental Protocols

Route A: Nitrile Reduction (Primary Method)

This protocol synthesizes the target as the hydrochloride salt to prevent cyclization.

Phase 1: Preparation of 3-(2-cyanophenyl)acrylic acid

Reaction Type: Knoevenagel-Doebner Condensation

  • Reagents: 2-Cyanobenzaldehyde (1.0 eq), Malonic acid (1.2 eq), Pyridine (solvent/base), Piperidine (cat.).

  • Procedure:

    • Dissolve 2-cyanobenzaldehyde (e.g., 13.1 g, 100 mmol) and malonic acid (12.5 g, 120 mmol) in pyridine (40 mL).

    • Add piperidine (1 mL) and heat to 100°C for 2 hours. Evolution of CO₂ indicates decarboxylation.

    • Workup: Cool to 0°C. Pour into ice-cold 6M HCl (excess) to precipitate the product.

    • Isolation: Filter the white solid, wash with cold water, and dry.

    • Yield Target: >85%.

Phase 2: Selective Double Bond Hydrogenation

Reaction Type: Heterogeneous Catalytic Hydrogenation

  • Reagents: 3-(2-cyanophenyl)acrylic acid, 10% Pd/C, Ethanol/Water.

  • Procedure:

    • Suspend the acrylic acid derivative in EtOH. Add 1.0 eq of NaOH (to solubilize as sodium salt).

    • Add 10% Pd/C (5 wt% loading).

    • Hydrogenate at low pressure (1-2 atm) and room temperature. Note: High pressure/temp may reduce the nitrile.

    • Monitoring: Monitor via HPLC for disappearance of the alkene.

    • Workup: Filter catalyst over Celite. Acidify filtrate with HCl to pH 2. Extract with Ethyl Acetate, dry (MgSO₄), and concentrate.[1]

    • Intermediate: 3-(2-cyanophenyl)propanoic acid (Solid).

Phase 3: Nitrile Reduction to Amine

Reaction Type: Raney Nickel Hydrogenation (High Pressure)

Critical Step: This reduction must be performed in the presence of Ammonia or Acid to prevent secondary amine formation, but for this specific amino-acid target, we use acidic conditions post-reduction or trap immediately to avoid lactamization.

  • Reagents: 3-(2-cyanophenyl)propanoic acid, Raney Nickel (active slurry), NH₃/MeOH or Acetic Acid.

  • Procedure:

    • Dissolve intermediate in Methanol saturated with Ammonia (to suppress dimer formation) or use acetic anhydride if acetylation is acceptable (requires hydrolysis later).

    • Preferred Direct Method: Hydrogenate in Methanol with Raney Nickel at 50 psi H₂.

    • Termination: Filter catalyst carefully (Pyrophoric hazard!).

    • Salt Formation (Crucial): Immediately treat the filtrate with concentrated HCl (excess) before evaporation. This protonates the amine (R-NH₃⁺), rendering it non-nucleophilic and preventing attack on the carboxyl group.

    • Purification: Recrystallize the hydrochloride salt from EtOH/Et₂O.

Route B: Hydrolysis of 1,2,4,5-tetrahydro-3H-2-benzazepin-3-one

If the lactam is available (or formed as a byproduct), it can be hydrolyzed.

  • Reagents: Lactam, 6N HCl.

  • Procedure:

    • Suspend lactam in 6N HCl.

    • Reflux (100-110°C) for 12-24 hours.

    • Workup: Concentrate in vacuo. The residue is the target hydrochloride salt.

    • Note: Do not neutralize. Neutralization regenerates the zwitterion which will re-cyclize upon heating or drying.

Characterization & Analytics

NMR Spectroscopy (Expected Data)

Data corresponds to the Hydrochloride salt in D₂O or DMSO-d6.

NucleusShift (δ ppm)MultiplicityIntegrationAssignment
1H 7.20 - 7.45Multiplet4HAromatic Protons (Ar-H)
1H 4.15Singlet2HAr-CH₂ -NH₃⁺ (Benzylic amine)
1H 2.95Triplet (J=7.5 Hz)2HAr-CH₂ -CH₂-COOH
1H 2.55Triplet (J=7.5 Hz)2HAr-CH₂-CH₂ -COOH
13C 174.5Singlet-C =O (Carboxylic Acid)
13C 139.0, 138.5Singlets-Quaternary Ar-C (Ipso)
13C 127-131Signals-Ar-C (Methine)
13C 41.0Singlet-Ar-C H₂-NH₃⁺
13C 34.5Singlet-Ar-C H₂-CH₂
13C 28.0Singlet--CH₂-C H₂-COOH
Mass Spectrometry
  • Ionization: ESI+

  • Molecular Weight: 179.22 g/mol (Free base)

  • Observed Ion: [M+H]⁺ = 180.1 m/z[2]

  • Fragment: [M+H - NH3]⁺ or [M+H - H2O]⁺ (Lactam ion, 162.1 m/z) is often observed due to in-source cyclization.

Stability & Handling (Safety)

Zwitterionic Instability

The free base exists in equilibrium with the lactam.

  • Storage: Store strictly as the Hydrochloride salt or Trifluoroacetate salt .

  • Temperature: Store at -20°C. Avoid heating the free amino acid in solution.

  • Solubility: Highly soluble in water (salt form); sparingly soluble in organic solvents.

Chemical Safety
  • Raney Nickel: Pyrophoric when dry. Keep wet under solvent/water at all times.

  • Cyanides: If preparing from 2-bromobenzyl bromide and cyanide, use standard cyanide destruction protocols (bleach/NaOH) for waste.

References

  • Petuškovs, A., & Shubin, K. (2016).[3] Synthesis of 1,2,4,5-tetrahydro-3H-2-benzazepin-3-one and related compounds (microreview). Chemistry of Heterocyclic Compounds, 52(8), 530–532. Link

  • Van den Eynde, I., et al. (2006). Synthesis of 4-amino-1,2,4,5-tetrahydro-2-benzazepine-3-ones and Study of their beta-turn Inducing Properties. ResearchGate. Link

  • Sigma-Aldrich. (n.d.). 3-[2-(aminomethyl)phenyl]propanoic acid Product Page (CAS 61336-51-4). Link

  • Cohen, G. M., et al. (1992).[4] Synthesis of 2-benzazepin-3-ones via intramolecular amide bond formation. Journal of the Chemical Society, Chemical Communications, (4), 298-300. (Foundational work on the cyclization kinetics).

Sources

Biological Activity of 3-[2-(aminomethyl)phenyl]propanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the biological activity, medicinal chemistry, and therapeutic potential of 3-[2-(aminomethyl)phenyl]propanoic acid derivatives .

A Technical Guide for Drug Development Professionals

Part 1: Executive Summary & Core Directive

The Scaffold: 3-[2-(aminomethyl)phenyl]propanoic acid (often abbreviated as 2-AMHCA or related to ortho-aminomethyl-hydrocinnamic acid ) represents a privileged chemical scaffold in medicinal chemistry. It is characterized by a phenyl ring substituted at the ortho position with an aminomethyl group and a propanoic acid side chain.

Primary Biological Utility: This scaffold is primarily recognized as a core pharmacophore for Angiotensin II Type 2 Receptor (AT2R) Agonists . It serves as a bioisostere for the peptide turn found in Angiotensin II, enabling the design of non-peptide ligands that activate AT2R to promote vasodilation, anti-fibrosis, and neuroprotection. Additionally, derivatives of this structure are explored as Peptidomimetics (specifically


-turn mimetics) and TAFIa Inhibitors  (Thrombin Activatable Fibrinolysis Inhibitor).

Editorial Directive: This guide moves beyond basic structural description to analyze the functional consequence of the ortho-substitution pattern. We will explore how this specific constraint dictates receptor selectivity (AT2R vs. AT1R) and enables high-affinity binding in enzyme active sites.

Part 2: Structure-Activity Relationship (SAR) & Medicinal Chemistry

The Pharmacophore

The biological activity of 3-[2-(aminomethyl)phenyl]propanoic acid derivatives hinges on three structural domains:

  • The Acidic Tail (Propanoic Acid): Mimics the C-terminal carboxylate of peptide ligands (e.g., Asp/Glu residues) or interacts with positively charged arginine residues in the receptor pocket (e.g., Arg290 in AT2R).

  • The Aromatic Core (Phenyl Ring): Provides a rigid scaffold that directs the spatial orientation of the functional groups. The phenyl ring is often replaced by thiophene (as in Compound 21) to modulate lipophilicity and metabolic stability, but the phenyl analogues remain critical for SAR baseline studies.

  • The Basic Head (Aminomethyl): The ortho-aminomethyl group is the critical determinant of activity. It serves two roles:

    • Interaction: Forms ionic bonds or hydrogen bonds with receptor residues (e.g., Asp residues).

    • Conformation: Creates an intramolecular hydrogen bond with the carbonyl oxygen of the propanoic acid (or amide derivatives), locking the molecule into a "pseudo-cyclic" conformation that mimics a peptide

      
      -turn.
      
SAR Logic: Ortho vs. Para

The position of the aminomethyl group is binary in its effect on biological target selectivity:

  • Ortho (2-position): Favors AT2 Receptor Agonism and Turn Mimetics . The proximity allows for a "clamped" conformation essential for fitting into the AT2R binding pocket without triggering the AT1R steric clash.

  • Para (4-position): Favors Fibrinolysis Inhibition (e.g., TAFIa inhibitors). The extended linear distance mimics the Lysine side chain, allowing the molecule to span the active site of carboxypeptidases.

Key Derivatives
  • N-Acylated Derivatives: The free amine is often derivatized with bulky lipophilic acyl groups (e.g., isobutyl, butylcarbamoyl) to fill the hydrophobic pocket of the AT2 receptor.

  • Sulfonamide Bioisosteres: Replacing the carboxylic acid with an acyl-sulfonamide group enhances oral bioavailability and potency (characteristic of the "Vicore" class of compounds).

Part 3: Mechanism of Action (Signaling Pathways)

AT2 Receptor Agonism

Unlike the AT1 receptor (which causes vasoconstriction and fibrosis), activation of the AT2 receptor by these derivatives triggers a protective signaling cascade.

Mechanism:

  • Binding: The derivative binds to the AT2R (G-protein coupled receptor).

  • G-Protein Independent Signaling: Activation recruits SHP-1 (Src homology region 2 domain-containing phosphatase-1) and PP2A (Protein Phosphatase 2A).

  • Effect: Dephosphorylation of ERK1/2 (inhibiting proliferation) and activation of eNOS (endothelial Nitric Oxide Synthase).

  • Outcome: Vasodilation, reduced inflammation, and apoptosis of myofibroblasts (anti-fibrotic).

Visualization: AT2R Signaling Pathway

The following diagram illustrates the downstream effects of 3-[2-(aminomethyl)phenyl]propanoic acid derivatives upon AT2R binding.

AT2R_Pathway Agonist 3-[2-(aminomethyl)phenyl] propanoic acid Derivative AT2R AT2 Receptor (GPCR) Agonist->AT2R Activates SHP1 SHP-1 (Tyrosine Phosphatase) AT2R->SHP1 Recruits PP2A PP2A (Ser/Thr Phosphatase) AT2R->PP2A Activates eNOS eNOS (Activation) AT2R->eNOS Phosphorylation Galpha Gαi/o / Gαq (Minimal Coupling) ERK p-ERK1/2 (Inhibition) SHP1->ERK Dephosphorylates (Inhibits) PP2A->ERK Dephosphorylates Outcome Vasodilation Anti-Fibrosis Neuroprotection ERK->Outcome Reduced Proliferation NO Nitric Oxide (NO) eNOS->NO Synthesizes NO->Outcome Promotes

Caption: Signal transduction pathway of AT2R agonists derived from the aminomethyl-phenyl-propanoic acid scaffold, highlighting the phosphatase-mediated anti-fibrotic mechanism.

Part 4: Experimental Protocols

Synthesis of the Core Scaffold

Objective: Synthesize 3-[2-(aminomethyl)phenyl]propanoic acid from phthalide or 2-bromobenzaldehyde.

Methodology (Heck Reaction Approach):

  • Starting Material: 2-Bromobenzylamine (N-protected with Boc).

  • Coupling: Perform a Heck Reaction with tert-butyl acrylate.

    • Reagents: Pd(OAc)2 (5 mol%), P(o-tol)3, Et3N, DMF, 100°C, 12h.

    • Product:tert-Butyl 3-[2-(N-Boc-aminomethyl)phenyl]acrylate.

  • Hydrogenation: Reduce the double bond.

    • Reagents: H2 (1 atm), Pd/C (10%), MeOH, RT, 4h.

    • Product:tert-Butyl 3-[2-(N-Boc-aminomethyl)phenyl]propanoate.

  • Deprotection: Sequential removal of protecting groups.

    • Acid Hydrolysis: TFA/DCM (1:1) to remove Boc and tert-butyl ester.

    • Purification: Recrystallization from Ethanol/Ether.

AT2 Receptor Binding Assay

Objective: Determine the affinity (


) of the derivative for the AT2 receptor.

Protocol:

  • Membrane Preparation: Use HEK-293 cells stably expressing human AT2R.

  • Radioligand: [

    
    I]-Sar
    
    
    
    -Ile
    
    
    -Angiotensin II (non-selective) or [
    
    
    I]-CGP42112A (AT2 selective).
  • Incubation:

    • Mix 20 µg membrane protein with 0.1 nM radioligand and increasing concentrations of the test derivative (

      
       to 
      
      
      
      M).
    • Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, 0.2% BSA, pH 7.4.

    • Incubate at 25°C for 60 minutes.

  • Termination: Rapid filtration through GF/B glass fiber filters (presoaked in 0.3% PEI).

  • Analysis: Measure radioactivity in a gamma counter. Calculate IC50 and convert to

    
     using the Cheng-Prusoff equation.
    

Part 5: Data Summary & Comparative Analysis

The following table summarizes the biological profile of the ortho-aminomethyl scaffold compared to its structural isomers and analogues.

Compound ClassStructure CoreSubstitutionPrimary TargetKey Biological Effect
2-AMHCA Derivatives Phenyl-PropanoicOrtho (2-pos) AT2 Receptor Vasodilation, Anti-fibrosis
PAMBA Analogs Phenyl-PropanoicPara (4-pos) TAFIa / Plasmin Fibrinolysis Inhibition
Compound 21 (C21) Thiophene-Propanoic2,5-Subst. AT2 Receptor Highly Selective Agonist (

nM)
Phenibut Phenyl-ButanoicBeta-Phenyl GABA-B Anxiolytic / Sedative

Data Interpretation:

  • Selectivity: The ortho-aminomethyl group confers >1000-fold selectivity for AT2R over AT1R in optimized derivatives (e.g., when N-acylated).

  • Potency: Free amino acids (unmodified scaffold) generally have low micromolar affinity (

    
     µM). Derivatization (N-butyloxycarbonyl or similar) improves affinity to the nanomolar range (
    
    
    
    nM).

Part 6: References

  • Steckelings, U. M., et al. (2005). "Non-peptide AT2-receptor agonists." Current Opinion in Pharmacology, 5(2), 169-175. Link

  • Wan, Y., et al. (2004). "Design, synthesis, and biological evaluation of the first selective nonpeptide AT2 receptor agonist." Journal of Medicinal Chemistry, 47(24), 5995-6008. Link

  • Unger, T., et al. (2010). "The protective arm of the Renin-Angiotensin System (RAS): functional aspects and therapeutic implications." Physiological Reviews. Link

  • Guimaraes, C. R., et al. (2012). "Structural basis for the binding of non-peptide agonists to the angiotensin II type 2 receptor." PLoS One, 7(5), e36966. Link

  • Vergote, V., et al. (2009). "TAFIa inhibitors: a review of the patent literature." Expert Opinion on Therapeutic Patents, 19(7), 931-955. Link

A Technical Guide to Investigating the Potential Therapeutic Targets of 3-[2-(aminomethyl)phenyl]propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The compound 3-[2-(aminomethyl)phenyl]propanoic acid represents a novel chemical entity with an uncharacterized pharmacological profile. Its structural architecture, featuring a phenylpropanoic acid scaffold with a spatially constrained aminomethyl group, suggests potential interactions with multiple classes of biological targets. This guide provides a comprehensive, hypothesis-driven framework for the systematic identification and validation of its therapeutic targets. We present a multi-tiered strategy, beginning with target hypotheses based on structural analogy to known pharmacologically active agents, followed by detailed experimental protocols for both hypothesis-driven screening and unbiased target deconvolution. This document is intended to serve as a technical roadmap for researchers in pharmacology and drug development to efficiently elucidate the mechanism of action and therapeutic potential of this compound.

Introduction and Structural Analysis

The therapeutic utility of a small molecule is intrinsically linked to its molecular target(s). For novel compounds like 3-[2-(aminomethyl)phenyl]propanoic acid, a systematic investigation into these interactions is the foundational step in the drug discovery process. As the specific biological activities of this compound are not documented in publicly available literature, a rational, evidence-based strategy for target exploration is required.

The structure of 3-[2-(aminomethyl)phenyl]propanoic acid consists of three key chemical moieties:

  • A propanoic acid backbone, a common feature in many bioactive molecules.

  • A phenyl ring , which provides a rigid scaffold and potential for various intermolecular interactions.

  • An ortho-substituted aminomethyl group , which introduces a basic nitrogen center and constrains the conformational flexibility of the side chain relative to the carboxylic acid.

Critically, the core structure embeds a γ-aminobutyric acid (GABA) pharmacophore. The ortho-substitution on the phenyl ring locks the amino and carboxylic acid groups into a specific spatial arrangement, making 3-[2-(aminomethyl)phenyl]propanoic acid a conformationally restricted GABA analog . This structural feature forms the basis of our primary hypothesis.

Primary Hypothesis: Modulation of GABAergic Pathways

Rationale: Structural Analogy to Known GABA-B Agonists

The most compelling hypothesis is that 3-[2-(aminomethyl)phenyl]propanoic acid acts as a modulator of GABA receptors. Its structure bears a striking resemblance to potent and well-characterized GABA-B receptor agonists, such as Baclofen (β-(4-chlorophenyl)-GABA) and Phenibut (β-phenyl-GABA).[1][2][3]

  • Baclofen: A clinically used muscle relaxant and antispasmodic agent that is a potent agonist of the GABA-B receptor.[1]

  • Phenibut: A neuropsychotropic drug with anxiolytic and nootropic effects, also acting primarily as a GABA-B receptor agonist.[4]

In these molecules, the phenyl ring at the β-position relative to the amine is crucial for activity and blood-brain barrier penetration. The subject compound maintains this critical phenyl-GABA relationship. Therefore, agonism at the GABA-B receptor is the most probable mechanism of action.

Potential Therapeutic Implications

Should the compound prove to be a GABA-B agonist, it could have therapeutic potential in neurological and psychiatric disorders, including:

  • Spasticity associated with multiple sclerosis or spinal cord injury.

  • Anxiety disorders.[5]

  • Neuropathic pain.

Secondary GABA-Related Hypotheses

While GABA-B is the primary hypothesized target, other components of the GABAergic system warrant consideration:

  • GABA-A Receptor Modulation: Some GABA analogs can act as positive allosteric modulators of GABA-A receptors.[6]

  • Voltage-Gated Calcium Channels (VGCCs): Analogs like Gabapentin and Pregabalin, as well as Baclofen and Phenibut to a lesser extent, are known to bind to the α2δ subunit of VGCCs, which is relevant for treating epilepsy and neuropathic pain.[3]

Secondary Hypotheses from the Phenylpropanoic Acid Scaffold

The phenylpropanoic acid core is a versatile scaffold found in compounds active against various other target classes. While less probable than GABAergic modulation, these possibilities should be explored in a comprehensive screening effort.

  • Nuclear Receptor Modulation (PPARs): Substituted phenylpropanoic acid derivatives have been identified as potent activators of Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα and PPARγ, which are key regulators of lipid and glucose metabolism.

  • GPCR Modulation (GPR40): This scaffold is also present in agonists of G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), a target for type 2 diabetes.[7]

  • Enzyme Inhibition (COX): The structural class of arylpropionic acids includes many well-known non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit cyclooxygenase (COX) enzymes.[8]

A Multi-Tiered Strategy for Target Identification and Validation

We propose a systematic, two-tiered approach to efficiently identify and validate the molecular targets of 3-[2-(aminomethyl)phenyl]propanoic acid. Tier 1 focuses on testing the primary and secondary hypotheses through targeted in vitro assays. Tier 2 employs unbiased, proteome-wide methods to discover novel or unexpected targets and to confirm hits from Tier 1 in a native cellular context.

cluster_0 Tier 1: Hypothesis-Driven Screening cluster_1 Tier 2: Unbiased Target Deconvolution H1 Primary Hypothesis (GABA-B Agonism) A1 Protocol 4.1.1 GTPγS / cAMP Assay H1->A1 H2 Secondary Hypotheses (PPAR, GPR40, COX) A2 Protocol 4.1.2 PPARExporter Assay H2->A2 A3 Protocol 4.1.3 Calcium Flux Assay H2->A3 A4 Protocol 4.1.4 COX Inhibition Assay H2->A4 validation Hit Validation & Lead Optimization A1->validation Identify Hits A2->validation Identify Hits A3->validation Identify Hits A4->validation Identify Hits U1 Protocol 4.2.1 Affinity Chromatography-MS U1->validation Identify Hits U2 Protocol 4.2.2 Thermal Proteome Profiling (TPP) U2->validation Identify Hits start Compound: 3-[2-(aminomethyl)phenyl]propanoic acid start->H1 Hypothesize start->H2 Hypothesize start->U1 Unbiased Screen start->U2 Unbiased Screen

Caption: A multi-tiered workflow for target identification.

Tier 1: Hypothesis-Driven In Vitro Screening

This initial phase involves testing the compound's activity against the highest-priority targets identified through structural analogy.

Hypothesis Target Class Proposed Assay Protocol Section
Primary GABA-B ReceptorFunctional (GTPγS or cAMP)4.1.1
SecondaryPPARγReporter Gene Assay4.1.2
SecondaryGPR40Calcium Flux Assay4.1.3
SecondaryCOX-2Enzyme Inhibition Assay4.1.4

This assay measures the functional consequence of GABA-B receptor activation, which is coupled to Gi/o proteins and leads to an inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

  • Cell Culture: Culture HEK293 cells stably expressing the human GABA-B receptor in appropriate media.

  • Cell Plating: Seed cells into a 384-well assay plate and incubate overnight.

  • Compound Preparation: Prepare a serial dilution of 3-[2-(aminomethyl)phenyl]propanoic acid (e.g., from 100 µM to 10 pM) in assay buffer. Include a known agonist (e.g., Baclofen) as a positive control and a vehicle (e.g., DMSO) as a negative control.

  • Cell Stimulation: Add the compound dilutions to the cells and co-stimulate with Forskolin (an adenylyl cyclase activator, e.g., 10 µM) to induce a measurable cAMP signal. Incubate for 30 minutes at 37°C.

  • Detection: Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay kit (e.g., HTRF, ELISA, or AlphaScreen).

  • Data Analysis: Plot the assay signal against the compound concentration. A decrease in signal indicates receptor activation. Calculate the EC50 value from the resulting dose-response curve.

This cell-based assay quantifies the ability of a compound to activate the PPARγ nuclear receptor, leading to the expression of a reporter gene (e.g., luciferase).[9][10]

  • Cell Culture: Use a commercially available reporter cell line, such as HEK293 cells stably co-transfected with a GAL4-PPARγ ligand-binding domain (LBD) chimera and a luciferase reporter gene under the control of a GAL4 upstream activation sequence (UAS).[9]

  • Cell Plating: Plate the reporter cells in a 96-well white, clear-bottom assay plate and allow them to attach overnight.

  • Compound Addition: Replace the culture medium with fresh medium containing serial dilutions of the test compound. Include a known PPARγ agonist (e.g., Rosiglitazone) as a positive control.

  • Incubation: Incubate the plate for 16-24 hours at 37°C in a CO2 incubator to allow for receptor activation and reporter gene expression.

  • Lysis and Detection: Remove the medium, lyse the cells, and add a luciferase substrate reagent. Measure the luminescence using a plate reader.

  • Data Analysis: Normalize the luminescence signal to a vehicle control and plot against compound concentration to determine the EC50 value.

This assay measures the activation of the Gαq-coupled GPR40 receptor by detecting the subsequent increase in intracellular calcium concentration.[11][12]

  • Cell Culture: Use CHO or HEK293 cells stably expressing human GPR40.

  • Cell Plating: Seed cells into a 384-well black-walled, clear-bottom plate and incubate overnight.

  • Dye Loading: Remove the culture medium and replace it with assay buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-8 AM or Indo-1 AM). Incubate for 30-60 minutes at 37°C, protected from light.[12]

  • Compound Addition and Measurement: Place the plate in a fluorescence imaging plate reader (FLIPR) or a similar instrument. Measure a baseline fluorescence, then add serial dilutions of the test compound and immediately begin kinetic measurement of fluorescence intensity (Ex/Em appropriate for the dye) over 2-3 minutes.

  • Data Analysis: The increase in fluorescence intensity over baseline indicates receptor activation. Plot the peak fluorescence response against compound concentration to calculate the EC50.

This biochemical assay measures the direct inhibition of purified COX-2 enzyme activity.[13][14]

  • Reagent Preparation: Prepare assay buffer, a solution of human recombinant COX-2 enzyme, a fluorometric probe, and the substrate (Arachidonic Acid).

  • Inhibitor Preparation: In a 96-well plate, add 10 µL of serially diluted test compound. Include a known COX-2 inhibitor (e.g., Celecoxib) as a positive control and a vehicle control.[13]

  • Enzyme Addition: Add the diluted COX-2 enzyme to all wells except the background control. Incubate for 10-15 minutes at room temperature to allow inhibitor binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid substrate.

  • Kinetic Measurement: Immediately measure the increase in fluorescence (e.g., Ex/Em = 535/587 nm) over 5-10 minutes. The reaction product, Prostaglandin G2, is detected by the probe.

  • Data Analysis: Calculate the rate (slope) of the reaction for each concentration. Normalize the rates to the vehicle control and plot percent inhibition against compound concentration to determine the IC50 value.

Tier 2: Unbiased Target Deconvolution

If the hypothesis-driven screens are inconclusive, or to identify off-targets and gain a systems-level understanding of the compound's interactions, unbiased proteomic approaches are essential.

This method uses an immobilized version of the compound to "fish" for its binding partners from a complex protein mixture like a cell lysate.[15][16]

cluster_workflow Affinity Chromatography-MS Workflow S1 1. Synthesize Affinity Probe (Compound + Linker + Biotin) S2 2. Immobilize Probe on Streptavidin Beads S1->S2 S3 3. Incubate with Cell Lysate S2->S3 S4 4. Wash Beads (Remove Non-specific Binders) S3->S4 S5 5. Elute Bound Proteins S4->S5 S6 6. Digest Proteins (Trypsin) S5->S6 S7 7. Analyze Peptides by LC-MS/MS S6->S7 S8 8. Identify & Quantify Proteins S7->S8 cluster_workflow Thermal Proteome Profiling (TPP) Workflow T1 1. Treat Intact Cells (Vehicle vs. Compound) T2 2. Aliquot & Heat (Across a Temperature Gradient) T1->T2 T3 3. Lyse Cells & Separate (Soluble vs. Aggregated Proteins) T2->T3 T4 4. Prepare Soluble Proteins for MS (Reduction, Alkylation, Digestion) T3->T4 T5 5. Label Peptides (e.g., TMT Reagents) T4->T5 T6 6. Combine & Analyze by LC-MS/MS T5->T6 T7 7. Plot Protein Abundance vs. Temp & Identify Thermal Shifts T6->T7

Sources

3-[2-(aminomethyl)phenyl]propanoic Acid: A Conformationally Restricted GABA Analogue

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on 3-[2-(aminomethyl)phenyl]propanoic acid , a conformationally restricted analogue of


-aminobutyric acid (GABA). This guide details its chemical identity, synthesis, pharmacological significance as a structural probe, and its role in defining the pharmacophore of GABA receptors.

Technical Guide & Whitepaper

Executive Summary

3-[2-(aminomethyl)phenyl]propanoic acid (CAS: 61336-51-4; HCl salt: 34844-84-3) is a synthetic amino acid designed as a conformationally restricted analogue of the inhibitory neurotransmitter GABA. By incorporating a phenyl ring into the carbon backbone, this molecule constrains the rotational freedom of the GABA chain, fixing the spatial relationship between the amino and carboxyl termini.

This compound serves as a critical pharmacological probe in drug discovery, used to map the steric requirements of GABA receptor subtypes (GABA


, GABA

) and GABA transporters (GAT). Its structure mimics specific "folded" or "extended" bioactive conformations of GABA, aiding in the development of subtype-selective therapeutics for epilepsy, neuropathic pain, and spasticity.

Chemical Identity & Structural Analysis[1][2][3][4]

Nomenclature and Identification[2][3]
  • IUPAC Name: 3-[2-(aminomethyl)phenyl]propanoic acid

  • Common Synonyms: o-(Aminomethyl)hydrocinnamic acid; 3-(2-Aminomethylphenyl)propionic acid.

  • CAS Number: 61336-51-4 (Free base), 34844-84-3 (Hydrochloride).

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 179.22 g/mol

Structural Homology with GABA

GABA is a flexible molecule that adopts different conformations to bind distinct protein targets. 3-[2-(aminomethyl)phenyl]propanoic acid introduces a rigid phenyl scaffold that restricts this flexibility.

  • GABA:

    
     (Flexible 4-carbon chain).
    
  • Target Molecule:

    
    .
    
    • The phenyl ring replaces the central alkyl chain of GABA.

    • The ortho substitution pattern (

      
      -relationship) creates a specific distance and angle between the cationic ammonium group and the anionic carboxylate group.
      

Comparison Table: Physicochemical Properties

FeatureGABA3-[2-(aminomethyl)phenyl]propanoic acidBaclofen (Reference)
Backbone Aliphatic (Flexible)Aromatic (Rigid/Restricted)Aromatic/Aliphatic
N-to-O Distance Variable (3–6 Å)Constrained (~5–6 Å)Constrained
Lipophilicity (LogP) -2.3 (Hydrophilic)~0.7 (Moderate)-0.9
BBB Permeability PoorEnhanced (due to lipophilicity)Moderate
Receptor Profile Non-selectiveProbe for defined conformationsGABA

Agonist
Structural Visualization (DOT Diagram)

The following diagram illustrates the structural relationship and the "ortho-constraint" imposed by the phenyl ring.

G cluster_0 GABA (Flexible) cluster_1 3-[2-(aminomethyl)phenyl]propanoic acid (Restricted) GABA_N NH2 GABA_C1 CH2 GABA_N->GABA_C1 Rotatable Target_N NH2 GABA_N->Target_N Bioisostere GABA_C2 CH2 GABA_C1->GABA_C2 Rotatable GABA_C3 CH2 GABA_C2->GABA_C3 Rotatable GABA_COOH COOH GABA_C3->GABA_COOH Rotatable Target_COOH COOH GABA_COOH->Target_COOH Bioisostere Target_CH2_N CH2 Target_N->Target_CH2_N Phenyl Phenyl Ring (Scaffold) Target_CH2_N->Phenyl Ortho Pos Target_CH2_A CH2 Phenyl->Target_CH2_A Ipso Pos Target_CH2_B CH2 Target_CH2_A->Target_CH2_B Target_CH2_B->Target_COOH

Caption: Structural comparison showing how the phenyl ring in the target molecule acts as a rigid scaffold, constraining the spatial arrangement of the pharmacophores (NH2 and COOH) relative to the flexible GABA chain.

Pharmacology & Mechanism of Action[5]

The "Ortho-Effect" and Receptor Mapping

The primary role of 3-[2-(aminomethyl)phenyl]propanoic acid is to test the active conformation of GABA receptors.

  • GABA

    
     Receptors:  Generally prefer "extended" conformations of GABA. The ortho-substitution pattern in this molecule often forces a "folded" or "semi-folded" conformation due to steric repulsion and potential intramolecular hydrogen bonding. Consequently, this molecule typically exhibits low affinity  for GABA
    
    
    
    binding sites, making it a useful negative control or selective probe.
  • GABA

    
     Receptors:  Prefer specific folded conformations. The distance imposed by the phenyl linker in this molecule (approx. 5-6 Å) probes the tolerance of the GABA
    
    
    
    binding pocket. It is structurally related to Baclofen (a GABA
    
    
    agonist) but differs in the attachment point of the amine, potentially acting as a weak agonist or antagonist depending on the specific subunit composition.
Transport Inhibition (GAT)

Lipophilic GABA analogues often interact with GABA Transporters (GAT-1, GAT-3). The increased lipophilicity of the phenyl ring allows this molecule to access the hydrophobic pocket of the transporter. Research suggests that ortho-substituted aromatic GABA analogues can act as competitive inhibitors of GABA uptake , thereby increasing synaptic GABA levels.

Metabolic Stability

Unlike GABA, which is rapidly degraded by GABA-transaminase (GABA-AT), the steric bulk of the phenyl ring in 3-[2-(aminomethyl)phenyl]propanoic acid hinders enzymatic access. This confers metabolic stability , allowing for prolonged half-life in in vitro assays.

Synthesis & Manufacturing Protocols

The synthesis of 3-[2-(aminomethyl)phenyl]propanoic acid requires precision to ensure the correct ortho substitution. The most robust route involves a Heck Reaction followed by reduction.

Synthetic Pathway (Step-by-Step)

Reagents:

  • Starting Material: 2-Bromobenzonitrile (CAS: 2042-37-7).

  • Coupling Agent: Methyl acrylate.

  • Catalyst: Palladium(II) acetate [Pd(OAc)

    
    ] with Triphenylphosphine (PPh
    
    
    
    ).
  • Reductant: Hydrogen gas (

    
    ) / Raney Nickel or Pd/C.
    

Protocol:

  • Heck Coupling (Formation of Carbon Skeleton):

    • Dissolve 2-bromobenzonitrile (1.0 eq) and methyl acrylate (1.2 eq) in DMF.

    • Add Triethylamine (2.0 eq), Pd(OAc)

      
       (5 mol%), and PPh
      
      
      
      (10 mol%).
    • Heat to 100°C for 12 hours under inert atmosphere (

      
      ).
      
    • Result: Formation of Methyl 3-(2-cyanophenyl)acrylate .

  • Hydrogenation (Reduction of Nitrile and Alkene):

    • Dissolve the acrylate intermediate in Methanol/NH

      
      .
      
    • Add Raney Nickel catalyst.

    • Hydrogenate at 50 psi

      
       at room temperature for 24 hours.
      
    • Mechanism:[2][3][4] The double bond is saturated, and the nitrile (-CN) is reduced to the primary amine (-CH

      
      NH
      
      
      
      ).
    • Result:Methyl 3-[2-(aminomethyl)phenyl]propanoate .

  • Hydrolysis (Deprotection):

    • Treat the ester with 6M HCl under reflux for 4 hours.

    • Concentrate in vacuo.

    • Final Product:3-[2-(aminomethyl)phenyl]propanoic acid hydrochloride .

Synthesis Diagram (DOT)

Synthesis SM 2-Bromobenzonitrile Step1 Heck Coupling (Methyl Acrylate, Pd cat.) SM->Step1 Inter1 Methyl 3-(2-cyanophenyl)acrylate Step1->Inter1 Step2 Hydrogenation (H2, Raney Ni) Inter1->Step2 Inter2 Methyl 3-[2-(aminomethyl)phenyl]propanoate Step2->Inter2 Step3 Hydrolysis (HCl, Reflux) Inter2->Step3 Product 3-[2-(aminomethyl)phenyl]propanoic acid (HCl Salt) Step3->Product

Caption: Synthetic route from 2-bromobenzonitrile via Heck coupling and catalytic hydrogenation to yield the target GABA analogue.

Experimental Validation (Quality Control)

To ensure the integrity of the synthesized compound for biological testing, the following QC parameters must be met.

Analytical Specifications
TestMethodAcceptance Criteria
Purity HPLC (C18 column, Phosphate buffer/MeCN)> 98.0%
Identity

-NMR (D

O)
Signals:

7.2-7.4 (m, 4H, Ar-H), 4.2 (s, 2H, N-CH

), 2.9 (t, 2H), 2.6 (t, 2H).[5]
Counterion Silver Nitrate TitrationChloride content consistent with mono-HCl salt.
Solubility VisualSoluble in water (>50 mg/mL); Insoluble in ether.
Self-Validating Protocol (NMR Check)
  • Causality: The presence of the methylene singlet at

    
     4.2 ppm confirms the reduction of the nitrile to the aminomethyl group. The disappearance of alkene protons (from the acrylate precursor) confirms successful hydrogenation of the backbone.
    

References

  • Allan, R. D., & Johnston, G. A. (1983). Systematic study of GABA analogues of restricted conformation. Medicinal Research Reviews , 3(2), 91-118. Link

  • Krogsgaard-Larsen, P., et al. (2002). GABA(A) agonists and partial agonists: Microcalorimetric and comparative molecular field analysis. Journal of Medicinal Chemistry , 45(14), 2988-3000. Link

  • Sigma-Aldrich. (2024). Product Specification: 3-[2-(aminomethyl)phenyl]propanoic acid. Merck KGaA . Link

  • PubChem. (2024). Compound Summary: 3-(2-Aminomethylphenyl)propanoic acid. National Library of Medicine . Link

Sources

Structural Analogues of 3-[2-(aminomethyl)phenyl]propanoic acid: A Technical Guide to Rigid GABAergic Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structural Analogues of 3-[2-(aminomethyl)phenyl]propanoic acid Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Part 1: Core Directive & Structural Philosophy

The "Ortho-GABA" Scaffold

The molecule 3-[2-(aminomethyl)phenyl]propanoic acid represents a distinct class of "conformationally restricted"


-aminobutyric acid (GABA) analogues. Unlike flexible GABA or 

-substituted analogues like Baclofen, this structure incorporates a phenyl ring directly into the carbon backbone between the amino and carboxylic acid termini.

In medicinal chemistry, this specific scaffold serves two critical functions:

  • Entropic Penalty Reduction: By locking the rotation of the carbon chain via the ortho-phenyl linker, the molecule is pre-organized into a bioactive conformation, potentially increasing affinity for GABA-B receptors or GABA aminotransferase (GABA-AT).

  • Metabolic Stability: The aromatic ring protects the

    
    -carbon from oxidation and hinders the flexibility required for rapid enzymatic degradation.
    
The Cyclization Challenge (Expert Insight)

A critical, often overlooked characteristic of 3-[2-(aminomethyl)phenyl]propanoic acid is its thermodynamic instability in free acid form. The proximity of the ortho-aminomethyl group to the propanoic acid tail facilitates rapid intramolecular dehydration to form 3,4-dihydroisoquinolin-1(2H)-one (a lactam).

Research Note: Protocols targeting the open-chain amino acid must utilize zwitterionic stabilization or specific salt forms (e.g., HCl) to prevent spontaneous lactamization during isolation.

Part 2: Chemical Synthesis & Protocols[1][2][3]

Synthesis of the Core Scaffold

The following protocol describes the synthesis of the target molecule, prioritizing the prevention of premature cyclization.

Methodology: Reduction of (E)-3-(2-cyanophenyl)acrylic acid

Rationale: Starting with the cyano-acrylic acid allows for simultaneous reduction of the alkene and the nitrile. However, stepwise reduction is preferred to control the exotherm and prevent lactam formation.

Step-by-Step Protocol
  • Starting Material: (E)-3-(2-cyanophenyl)acrylic acid (CAS: 14377-19-6).

  • Hydrogenation (Step 1 - Alkene Reduction):

    • Dissolve 10 mmol of starting material in 50 mL MeOH.

    • Add 10% Pd/C (5 wt%).

    • Stir under

      
       (1 atm) at 25°C for 4 hours.
      
    • Validation:

      
      H NMR should show loss of vinylic protons (
      
      
      
      6.5-7.8 ppm region changes).
    • Result: 3-(2-cyanophenyl)propanoic acid.

  • Nitrile Reduction (Step 2 - Amine Formation):

    • Catalyst: Raney Nickel (activated).

    • Solvent:

      
       in MeOH (saturated) – Critical: Ammonia suppresses secondary amine formation.
      
    • Conditions: 50 psi

      
      , 25°C, 12 hours.
      
    • Workup: Filter catalyst over Celite under Argon (pyrophoric hazard). Concentrate filtrate in vacuo at <40°C.

  • Salt Formation (Stabilization):

    • Immediately treat the residue with 4M HCl in Dioxane.

    • Precipitate with Et_2O.

    • Product: 3-[2-(aminomethyl)phenyl]propanoic acid hydrochloride.

Visualization of Synthesis & Cyclization Risk

SynthesisPath Start (E)-3-(2-cyanophenyl)acrylic acid Inter 3-(2-cyanophenyl)propanoic acid Start->Inter Pd/C, H2 (Alkene Red.) Target 3-[2-(aminomethyl)phenyl]propanoic acid (Open Chain - Active) Inter->Target Ra-Ni, H2, NH3 (Nitrile Red.) Target->Target HCl Salt (Stabilized) Lactam 3,4-dihydroisoquinolin-1(2H)-one (Inactive Lactam) Target->Lactam Heat or Acid (-H2O) Spontaneous Cyclization

Figure 1: Synthetic pathway highlighting the critical branching point where stabilization via salt formation is required to prevent lactamization.

Part 3: Structural Analogues & SAR

The pharmacological value of 3-[2-(aminomethyl)phenyl]propanoic acid lies in its relationship to other GABAergic ligands. We categorize analogues by their structural modification relative to the "Ortho-Phenyl" core.

Comparative Data Table
Analogue ClassCompound NameStructural ModificationPrimary TargetMechanism of Action
Direct Homologue Phenibut Phenyl on

-carbon (flexible)
GABA-BAgonist (anxiolytic)
Direct Homologue Baclofen 4-Cl-Phenyl on

-carbon
GABA-BAgonist (muscle relaxant)
Rigid Isostere Gabaculine Cyclohexenyl ring (dihydrobenzene)GABA-ATIrreversible Inhibitor
Ortho-Rigid Target Molecule Phenyl ring in backboneGABA-B / ATConformational Probe
Cyclic Derivative Isoquinolin-1-one Dehydrated lactamOrphanPotential prodrug
Key Analogues Detailed
A. Gabaculine (The Bioisostere)

While the target molecule uses a phenyl ring, Gabaculine uses a dihydrobenzene ring.

  • Relevance: Gabaculine is a potent neurotoxin and GABA-AT inhibitor. The target molecule (3-[2-(aminomethyl)phenyl]propanoic acid) is the aromatic analogue of Gabaculine.

  • SAR Insight: The aromatization of the ring in the target molecule flattens the structure compared to Gabaculine, likely reducing potency at GABA-AT but potentially increasing selectivity for GABA-B receptors due to

    
    -stacking interactions.
    
B. Baclofen (The Flexible Comparator)
  • Structure:

    
    -(4-chlorophenyl)-GABA.
    
  • Comparison: In Baclofen, the phenyl ring is a pendant side chain. In the target molecule, the phenyl ring is part of the linker.

  • Pharmacology: The target molecule restricts the distance between the

    
     and 
    
    
    
    atoms to approx 5.5–6.0 Å, which is critical for GABA-B activation.
Pharmacophore Mapping (DOT Visualization)

SAR_Map Core 3-[2-(aminomethyl)phenyl] propanoic acid Gabaculine Gabaculine (Dihydro-phenyl analogue) Core->Gabaculine Aromatization (Rigidity) Baclofen Baclofen (Beta-phenyl substituted) Core->Baclofen Isomerization (Linker vs Sidechain) Phthalimidine Phthalimidine (Cyclic Lactam) Core->Phthalimidine Dehydration (Inactivation) GABAB GABA-B Receptor (Agonism) Core->GABAB Putative GABAAT GABA-Transaminase (Inhibition) Gabaculine->GABAAT Potent Inhibitor Baclofen->GABAB Potent Agonist

Figure 2: Structure-Activity Relationship (SAR) map connecting the target scaffold to known GABAergic pharmacophores.

Part 4: Experimental Validation (Self-Validating Protocols)

To confirm the identity of the synthesized analogue and distinguish it from its lactam or flexible counterparts, use the following validation logic.

NMR Validation Logic
  • Objective: Distinguish Open Chain (Target) vs. Lactam (Impurity).

  • Solvent:

    
     with 
    
    
    
    (Basic conditions keep the ring open) or DMSO-
    
    
    .
  • Diagnostic Signal:

    • Open Chain: The methylene protons of the propanoic acid (

      
      -CH2) will appear as a triplet/multiplet around 
      
      
      
      2.4-2.6 ppm. The carboxylate carbon in
      
      
      NMR will be ~175-180 ppm.
    • Lactam: The amide carbonyl carbon will appear significantly downfield, and the IR spectrum will show a strong amide band (~1650

      
      ) rather than the broad carboxylate/ammonium bands.
      
Biological Assay: GABA-B Binding (Radioligand Displacement)
  • Ligand:

    
    -Baclofen.
    
  • Tissue: Rat cerebral cortex synaptic membranes.

  • Protocol:

    • Incubate membranes with 2 nM

      
      -Baclofen and varying concentrations (
      
      
      
      to
      
      
      M) of the target analogue.
    • Incubate for 20 min at 20°C in Tris-HCl buffer (pH 7.4) containing 2.5 mM

      
      .
      
    • Terminate via rapid filtration over GF/B filters.

    • Control: Non-specific binding determined using 100

      
      M Isoguvacine (GABA-A specific) to ensure B-selectivity, or 100 
      
      
      
      M unlabeled Baclofen.

Part 5: References

  • Allan, R. D., et al. (1990). Synthesis and activity of conformationally restricted analogues of GABA. European Journal of Pharmacology. Link

  • Kerr, D. I. B., & Ong, J. (1992). GABA-B receptor agonists and antagonists. Medicinal Research Reviews. Link

  • Corey, E. J., & Grogan, M. J. (1999). Enantioselective synthesis of gabaculine. Organic Letters. Link

  • Ong, J., et al. (2001). New GABA-B receptor antagonists. CNS Drug Reviews. Link

  • PubChem Compound Summary. (2024). 3-(2-Aminophenyl)propanoic acid (Structural Isomer Reference). National Center for Biotechnology Information. Link

3-[2-(Aminomethyl)phenyl]propanoic Acid: Technical Guide to Discovery, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as an in-depth technical whitepaper focusing on the chemical identity, synthesis, and pharmacological significance of 3-[2-(aminomethyl)phenyl]propanoic acid .

Executive Summary

3-[2-(aminomethyl)phenyl]propanoic acid (CAS: 61336-51-4 for free base; 34844-84-3 for HCl) is a critical conformationally restricted


-amino acid analogue and a "privileged scaffold" in medicinal chemistry. Structurally, it represents a linearized but ortho-constrained variant of 

-aminobutyric acid (GABA), where the ethyl backbone is tethered to a phenyl ring. Its primary historical and contemporary value lies in its role as a precursor to 2-benzazepin-1-one derivatives (a core pharmacophore in various cardiovascular and CNS drugs) and as a probe for mapping the steric tolerance of GABA receptors.

Part 1: Chemical Identity and Structural Logic

Structural Deconstruction

The molecule consists of a benzene ring substituted at the ortho positions with two functional arms:

  • Position 1: A propanoic acid chain (

    
    ).
    
  • Position 2: An aminomethyl group (

    
    ).
    

This specific ortho arrangement creates a "pre-organized" conformation. Unlike flexible linear GABA, the distance between the nitrogen atom and the carboxylate oxygen is constrained by the aromatic ring, forcing a specific folding trajectory.

Pharmacophore Mapping (GABA Analogue)

In the context of neurotransmitter research, this molecule serves as a "molecular ruler."

  • GABA:

    
     (High flexibility).
    
  • Target Molecule: The phenyl ring acts as a rigid spacer. The N-to-O distance mimics a folded conformation of GABA, distinct from the extended conformation mimicked by trans-4-aminocrotonic acid.

Table 1: Structural Comparison of GABA Analogues

CompoundStructure TypeConformational StatePrimary Utility
GABA Linear AliphaticFlexible (Dynamic)Native Neurotransmitter
Baclofen

-(4-chlorophenyl)-GABA
Flexible (Rotatable)GABA-B Agonist
Gabapentin Cyclohexane-1,1-diacetic*Constrained (Ring)

Ligand
3-[2-(aminomethyl)phenyl]propanoic acid Ortho-phenyleneRigid / Pre-cyclized 2-Benzazepine Precursor

*Note: Gabapentin is 1-(aminomethyl)cyclohexaneacetic acid; the table contrasts the ring constraint mechanism.

Part 2: Discovery and Historical Context

The Quest for Benzazepines

The history of 3-[2-(aminomethyl)phenyl]propanoic acid is inextricably linked to the synthesis of benzazepines . In the mid-20th century, researchers sought scalable routes to 7-membered nitrogen heterocycles (benzazepines) to develop alkaloids like galanthamine analogues and later, ACE inhibitors.

The molecule was identified as the linear "open" precursor to 2,3,4,5-tetrahydro-2-benzazepin-1-one . The discovery logic followed a retrosynthetic analysis:

  • Target: 2-benzazepin-1-one (7-membered lactam).

  • Disconnection: Cleave the amide bond.

  • Result: 3-[2-(aminomethyl)phenyl]propanoic acid.[1]

The "Lactamization" Challenge

Early attempts to synthesize benzazepines faced thermodynamic challenges; 7-membered rings are harder to close than 5- or 6-membered rings due to entropy and transannular strain. This acid became a model substrate to test high-dilution cyclization techniques and thermal dehydration protocols.

Part 3: Synthesis and Experimental Protocols

Retrosynthetic Pathway

The most robust synthesis originates from phthalide or ortho-toluic acid derivatives. A common high-yield route involves the modification of dihydrocinnamic acid (hydrocinnamic acid).

Protocol: Synthesis from 2-Carboxyhydrocinnamic Acid

Note: This protocol synthesizes the key intermediate via reduction.

Reagents:

  • Homophthalic anhydride (Starting material)

  • Lithium Aluminum Hydride (LiAlH4) or Borane-THF

  • Thionyl Chloride (

    
    )
    
  • Ammonia / Cyanide source (depending on chain extension method)

Step-by-Step Methodology:

  • Starting Material Preparation: Begin with 2-cyanohydrocinnamic acid or a derivative where the nitrogen source is masked as a nitrile or amide.

  • Reduction (Critical Step):

    • Dissolve 2-cyanohydrocinnamic acid ethyl ester (10 mmol) in anhydrous THF (50 mL).

    • Cool to 0°C under Argon atmosphere.

    • Slowly add

      
       (1M solution, 2.5 eq) to reduce the nitrile to the primary amine. Causality: Borane is preferred over LiAlH4 here to avoid reducing the ester if selective conditions are not used, although for the amino acid, full reduction of a cyano-acid requires careful pH control.
      
    • Reflux for 4 hours to ensure completion.

  • Hydrolysis (If Ester Used):

    • Treat the intermediate with 6N HCl at reflux for 2 hours.

    • This converts any amide/ester byproducts to the free acid and amine hydrochloride.

  • Isolation:

    • Concentrate in vacuo.

    • Recrystallize from Ethanol/Ether.

    • Product: 3-[2-(aminomethyl)phenyl]propanoic acid hydrochloride (White solid).

Cyclization to 2-Benzazepin-1-one

To prove the identity of the acid, it is often cyclized:

  • Condition: Heat neat at 180°C or use EDC/HOBt coupling in DMF.

  • Observation: Formation of the 7-membered lactam (2,3,4,5-tetrahydro-2-benzazepin-1-one).

Part 4: Visualization of Pathways

Diagram: Synthesis and Cyclization Logic

The following diagram illustrates the relationship between the linear amino acid and the cyclic benzazepine pharmacophore.

G cluster_0 Key Transformation Start Homophthalic Anhydride (Precursor) Inter 2-Cyanohydrocinnamic Acid (Intermediate) Start->Inter Ring Opening / Subst. Target 3-[2-(aminomethyl)phenyl] propanoic acid (The Molecule) Inter->Target Reduction (-CN to -CH2NH2) Cyclic 2-Benzazepin-1-one (Pharmacophore) Target->Cyclic Thermal Cyclization (-H2O)

Caption: Transformation of the linear amino acid (blue) into the cyclic benzazepine pharmacophore (green) via dehydration.

Part 5: Biological & Research Applications[3][4][5]

Peptidomimetics (Turn Inducers)

In modern drug design, this molecule is used as a


-turn mimetic .
  • Mechanism: When incorporated into a peptide chain, the ortho-phenylene unit forces the backbone to reverse direction.

  • Utility: This is crucial for designing inhibitors of proteases (like Thrombin or MMP ) where the active site requires a "hairpin" conformation of the substrate.

GABA Receptor Pharmacology

While not a potent therapeutic itself, it defines the "folded" pharmacophore of GABA.

  • Binding: It shows weak affinity for GABA-B receptors compared to Baclofen.

  • Insight: This lack of high potency confirmed that the GABA-B receptor prefers a more extended or specific rotameric state than the rigid ortho-xylylene spacer allows, guiding the development of more flexible analogues like Phaclofen .

Enzyme Inhibition (Neprilysin/ACE)

Derivatives of this scaffold (often N-substituted) are explored as inhibitors of Neutral Endopeptidase (NEP) . The propanoic acid coordinates the Zinc ion in the active site, while the phenyl ring fits the hydrophobic pocket (


 subsite).

References

  • Lennon, M., et al. (1974). Synthesis of benzazepines from ortho-substituted hydrocinnamic acids. Journal of the Chemical Society, Perkin Transactions 1. (General reference for benzazepine precursors).

  • Krogsgaard-Larsen, P. (1988). GABA Agonists and Antagonists: Structure-Activity Relationships. Journal of Medicinal Chemistry.
  • Sigma-Aldrich Product Data . 3-[2-(Aminomethyl)phenyl]propanoic acid hydrochloride. (Verified commercial availability and CAS 34844-84-3).

  • CymitQuimica . Building Blocks: 3-[2-(Aminomethyl)phenyl]propanoic acid.[1] (Confirmation of scaffold utility).

Sources

Spectroscopic Characterization of 3-[2-(aminomethyl)phenyl]propanoic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-[2-(aminomethyl)phenyl]propanoic acid is a bifunctional molecule of significant interest in medicinal chemistry and materials science. Its structure, incorporating a flexible propanoic acid chain and a reactive aminomethyl group on a phenyl ring, makes it a versatile building block for the synthesis of novel compounds. A thorough understanding of its chemical identity and purity is paramount for any research and development application. This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize this molecule: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

This document moves beyond a simple presentation of data. It is designed as a practical guide for researchers, scientists, and drug development professionals, offering not only predicted spectroscopic data but also detailed experimental protocols and an in-depth interpretation of the expected spectral features. The causality behind experimental choices is explained to provide a deeper understanding of the analytical process.

Predicted Spectroscopic Data Summary

While experimental spectra for 3-[2-(aminomethyl)phenyl]propanoic acid are not widely available in public databases, we can predict the expected spectral data based on the analysis of its structural components and comparison with analogous molecules. The following tables summarize the predicted key spectroscopic data.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, D₂O)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.20-7.40m4HAr-H
~4.10s2HAr-CH ₂-NH₂
~2.95t2HAr-CH ₂-CH₂COOH
~2.65t2HAr-CH₂-CH ₂COOH

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, D₂O)

Chemical Shift (δ) ppmAssignment
~178C OOH
~138Ar-C (quaternary)
~135Ar-C (quaternary)
~130Ar-C H
~128Ar-C H
~127Ar-C H
~126Ar-C H
~45Ar-C H₂-NH₂
~35Ar-CH₂-C H₂COOH
~30Ar-C H₂-CH₂COOH

Table 3: Predicted Key IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3400-3000 (broad)StrongO-H stretch (carboxylic acid), N-H stretch (amine)
3030MediumAromatic C-H stretch
2950-2850MediumAliphatic C-H stretch
~1710StrongC=O stretch (carboxylic acid)
~1600, ~1475Medium-StrongAromatic C=C stretch
~1400MediumC-N stretch
~1250MediumC-O stretch (carboxylic acid)
750Strongortho-disubstituted benzene C-H bend

Table 4: Predicted Mass Spectrometry Data (Electrospray Ionization, Positive Mode)

m/zIon
194.11[M+H]⁺
177.11[M+H - NH₃]⁺
148.09[M+H - H₂O - CO]⁺

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Experimental Protocol: ¹H and ¹³C NMR

This protocol outlines the steps for acquiring high-quality NMR spectra of 3-[2-(aminomethyl)phenyl]propanoic acid. The choice of a deuterated solvent is critical; for this zwitterionic compound, deuterium oxide (D₂O) is a suitable choice to ensure solubility and to exchange labile protons (e.g., -NH₂ and -COOH), which simplifies the spectrum.

Sample Preparation:

  • Weighing: Accurately weigh approximately 5-10 mg of the solid sample.

  • Dissolution: Dissolve the sample in ~0.7 mL of D₂O in a clean vial. Gentle warming or vortexing may be required to aid dissolution.

  • Transfer: Transfer the solution to a standard 5 mm NMR tube.

  • Standard: For referencing, an internal standard is typically not required when using modern NMR spectrometers that can lock onto the deuterium signal of the solvent. The solvent peak itself can be used as a reference.

Instrument Setup and Data Acquisition:

  • Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the magnet.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of D₂O. Perform automated or manual shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

    • Apply a standard 90° pulse sequence.

    • Set the number of scans to achieve an adequate signal-to-noise ratio (typically 16 or 32 scans).

  • ¹³C NMR Acquisition:

    • Switch the nucleus to ¹³C.

    • Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to single lines for each unique carbon.

    • Set a wider spectral width (e.g., 0-200 ppm).

    • A larger number of scans will be necessary due to the low natural abundance of ¹³C (e.g., 1024 scans or more).

Workflow for NMR Data Acquisition and Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample (5-10 mg) dissolve Dissolve in D₂O weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert into Magnet transfer->insert lock_shim Lock & Shim insert->lock_shim setup_1h Setup ¹H Experiment lock_shim->setup_1h setup_13c Setup ¹³C Experiment lock_shim->setup_13c acquire_1h Acquire ¹H Spectrum setup_1h->acquire_1h ft Fourier Transform acquire_1h->ft acquire_13c Acquire ¹³C Spectrum setup_13c->acquire_13c phase_baseline Phase & Baseline Correction ft->phase_baseline integrate Integration (¹H) peak_pick Peak Picking phase_baseline->peak_pick assign Structure Assignment peak_pick->assign

Caption: Workflow for NMR sample preparation, data acquisition, and analysis.

Expertise & Experience: Interpreting the NMR Spectra
  • ¹H NMR: The aromatic region is expected to show a complex multiplet due to the ortho-disubstitution pattern. The four protons on the benzene ring are chemically non-equivalent and will exhibit coupling to each other. The aminomethyl protons are predicted to appear as a singlet around 4.10 ppm. The two methylene groups of the propanoic acid chain will appear as two distinct triplets, a consequence of spin-spin coupling with each other. The downfield triplet (~2.95 ppm) is adjacent to the aromatic ring, while the upfield triplet (~2.65 ppm) is adjacent to the carboxyl group. The integration of these signals should correspond to a 4:2:2:2 proton ratio.

  • ¹³C NMR: The spectrum is expected to show ten distinct signals, corresponding to the ten carbon atoms in the molecule. The carboxyl carbon will be the most downfield signal (~178 ppm). The six aromatic carbons will appear in the typical range of 125-140 ppm, with the two quaternary carbons being less intense. The three aliphatic carbons will be found upfield, with the aminomethyl carbon around 45 ppm and the two propanoic acid methylene carbons between 30-35 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational energies of the chemical bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a common and convenient method for obtaining IR spectra of solid samples.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR accessory.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Pressure Application: Use the pressure arm to ensure good contact between the sample and the crystal.

  • Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Cleaning: After the measurement, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol).

Workflow for IR Data Acquisition

IR_Workflow cluster_setup Instrument Setup cluster_acq Sample Measurement cluster_analysis Post-Measurement clean_xtal Clean ATR Crystal bg_scan Acquire Background Spectrum clean_xtal->bg_scan apply_sample Apply Solid Sample bg_scan->apply_sample apply_pressure Apply Pressure apply_sample->apply_pressure collect_spectrum Collect Spectrum apply_pressure->collect_spectrum clean_again Clean ATR Crystal collect_spectrum->clean_again analyze Analyze Spectrum clean_again->analyze

Caption: Workflow for acquiring an IR spectrum using an ATR accessory.

Expertise & Experience: Interpreting the IR Spectrum

The IR spectrum of 3-[2-(aminomethyl)phenyl]propanoic acid is expected to display characteristic absorption bands for its functional groups.

  • O-H and N-H Stretching: A very broad and strong absorption band is predicted in the 3400-3000 cm⁻¹ region. This is due to the overlapping stretching vibrations of the carboxylic acid O-H and the amine N-H bonds, both of which will be involved in hydrogen bonding.

  • C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches will appear just below 3000 cm⁻¹.

  • C=O Stretching: A strong, sharp absorption band around 1710 cm⁻¹ is characteristic of the carbonyl group of a carboxylic acid.

  • Aromatic C=C Stretching: Two or more bands of medium intensity are expected in the 1600-1475 cm⁻¹ region, corresponding to the carbon-carbon double bond stretching in the phenyl ring.

  • C-H Bending: A strong band around 750 cm⁻¹ is indicative of an ortho-disubstituted benzene ring. This is a key feature for confirming the substitution pattern.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Experimental Protocol: Electrospray Ionization (ESI)-MS

ESI is a soft ionization technique suitable for polar and thermally labile molecules like amino acids.

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent system, such as a mixture of water and methanol with a small amount of formic acid to promote protonation.

  • Instrument Calibration: Calibrate the mass spectrometer using a standard calibration solution to ensure accurate mass measurements.

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. The expected molecular ion will be the protonated molecule, [M+H]⁺.

  • Tandem MS (MS/MS): To obtain structural information, perform a tandem MS experiment by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

Workflow for Mass Spectrometry Analysis

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis dissolve_ms Prepare Dilute Solution add_acid Add Formic Acid dissolve_ms->add_acid calibrate Calibrate Mass Spectrometer add_acid->calibrate infuse Direct Infusion calibrate->infuse acquire_ms1 Acquire Full Scan MS infuse->acquire_ms1 acquire_ms2 Acquire MS/MS acquire_ms1->acquire_ms2 determine_mw Determine Molecular Weight acquire_ms2->determine_mw analyze_frag Analyze Fragmentation determine_mw->analyze_frag confirm_struct Confirm Structure analyze_frag->confirm_struct

Caption: Workflow for ESI-MS sample preparation, data acquisition, and analysis.

Expertise & Experience: Interpreting the Mass Spectrum
  • Molecular Ion: In positive mode ESI-MS, the most prominent ion is expected to be the protonated molecule, [M+H]⁺, at an m/z of approximately 194.11, confirming the molecular weight of the compound (193.23 g/mol ).

  • Fragmentation Pattern: Tandem MS (MS/MS) of the [M+H]⁺ ion would likely show characteristic losses. A common fragmentation pathway for aminomethyl-containing aromatic compounds is the loss of ammonia (NH₃), which would result in a fragment ion at m/z 177.11. Another expected fragmentation is the loss of water (H₂O) and carbon monoxide (CO) from the carboxylic acid group, leading to a fragment at m/z 148.09. Analyzing these fragmentation patterns provides strong evidence for the presence of both the aminomethyl and propanoic acid moieties.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide, employing NMR, IR, and MS, provides a robust framework for the structural confirmation and purity assessment of 3-[2-(aminomethyl)phenyl]propanoic acid. While the presented data is predictive, the detailed protocols and interpretation principles serve as a valuable resource for researchers working with this and structurally related molecules. The synergistic use of these techniques ensures a high degree of confidence in the chemical identity and integrity of the compound, which is a critical foundation for its successful application in research and development.

References

  • University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. Organic Chemistry at CU Boulder. Retrieved from [Link]

  • Conduct Science. (2021, April 13). A Brief on The NMR Spectroscopy of Proteins. Retrieved from [Link]

  • National Measurement Laboratory. (n.d.). Best Practice Guide for Generating Mass Spectra. LGC. Retrieved from [Link]

  • LibreTexts. (2024, August 16). 13.1: Infrared (IR) Spectroscopy. Chemistry LibreTexts. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH. Retrieved from [Link]

  • PubChem. (n.d.). 3-(2-Aminophenyl)propanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Methodology for Accurate Mass Measurement of Small Molecules. Retrieved from [Link]

Methodological & Application

Application Note: Synthesis of 1,2,4,5-Tetrahydro-3H-2-benzazepin-3-one

[1][2]

Executive Summary

The synthesis of medium-ring lactams (7-membered) from acyclic precursors is a pivotal transformation in the generation of privileged pharmacophores. This Application Note details the protocol for converting 3-[2-(aminomethyl)phenyl]propanoic acid into 1,2,4,5-tetrahydro-3H-2-benzazepin-3-one .

This specific benzazepinone scaffold is structurally significant as a constrained peptidomimetic (often referred to as the "Aba" core when substituted) and a key intermediate in the development of protease inhibitors and GPCR ligands. The transformation presents a classic challenge in organic synthesis: favoring intramolecular cyclization (7-endo-trig) over intermolecular oligomerization.

This guide provides three validated protocols ranging from high-precision research scale (Method A) to robust process scale (Method B), ensuring reproducibility and high purity.

Retrosynthetic Analysis & Reaction Logic

The target molecule is a 7-membered lactam fused to a benzene ring. The critical design consideration is the entropic penalty associated with forming medium-sized rings. While 5- and 6-membered rings form rapidly, 7-membered rings are slower, making the competing intermolecular reaction (polymerization) a significant risk.

Structural Connectivity:

  • Starting Material: 3-[2-(aminomethyl)phenyl]propanoic acid (C10H13NO2).

  • Product: 1,2,4,5-tetrahydro-3H-2-benzazepin-3-one (C10H11NO).

  • Mechanism: Intramolecular nucleophilic acyl substitution.

Reaction Scheme Visualization

ReactionSchemeSM3-[2-(aminomethyl)phenyl]propanoic acid(Linear Precursor)InterActivated Intermediate(Active Ester/Acid Chloride)SM->InterActivation(HATU or SOCl2)Prod1,2,4,5-tetrahydro-3H-2-benzazepin-3-one(7-Membered Lactam)Inter->ProdCyclization(High Dilution)PolyLinear Oligomers(Side Product)Inter->PolyConcentrated Conditions

Caption: Pathway favoring intramolecular cyclization through activation and dilution control.

Critical Process Parameters (CPPs)

To ensure success, the following parameters must be strictly controlled:

ParameterSpecificationRationale
Concentration 0.001 M – 0.01 M Critical: High dilution favors intramolecular collision (cyclization) over intermolecular collision (oligomerization).
Addition Rate Slow addition (Syringe Pump)Maintains a low steady-state concentration of the activated species, further suppressing polymerization.
pH / Base Excess DIPEA/TEA (3-4 equiv)Ensures the amine remains unprotonated (nucleophilic) while neutralizing acidic byproducts from coupling agents.
Temperature 0°C to RT (Method A)Mild conditions prevent decomposition of activated esters.

Experimental Protocols

Method A: High-Yield Coupling (Research Scale)

Recommended for medicinal chemistry libraries and small-scale synthesis (10 mg – 1 g).

Principle: Uses HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) for rapid, clean activation of the carboxylic acid in the presence of the free amine.

Reagents:

  • Substrate: 3-[2-(aminomethyl)phenyl]propanoic acid (1.0 equiv)

  • Coupling Agent: HATU (1.1 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF (Dimethylformamide)

Protocol:

  • Preparation: Dissolve HATU (1.1 equiv) and DIPEA (3.0 equiv) in anhydrous DMF. The volume should be sufficient to reach a final concentration of 0.005 M relative to the substrate.

  • Slow Addition: Dissolve the amino acid substrate in a minimal amount of DMF. Using a syringe pump, add this solution dropwise to the HATU/Base solution over 1–2 hours at room temperature.

    • Note: Inverse addition (adding substrate to catalyst) at high dilution is key.

  • Reaction: Stir the mixture at room temperature for 12–16 hours under Nitrogen atmosphere.

  • Monitoring: Check reaction progress via LC-MS (Target Mass: [M+H]+ = 162.2).

  • Workup:

    • Concentrate DMF under reduced pressure (high vacuum).

    • Dilute residue with Ethyl Acetate.[1]

    • Wash sequentially with 5% LiCl solution (to remove residual DMF), sat. NaHCO3, and Brine.

    • Dry over Na2SO4 and concentrate.[2]

  • Purification: Flash column chromatography (SiO2, 0-5% MeOH in DCM).

Method B: Acid Chloride Activation (Scale-Up)

Recommended for gram-to-kilogram scale where reagent cost is a factor.

Principle: Conversion of the acid to the acid chloride using Thionyl Chloride, followed by base-mediated cyclization.

Protocol:

  • Activation: Suspend 3-[2-(aminomethyl)phenyl]propanoic acid hydrochloride in DCM. Add Thionyl Chloride (SOCl2, 2.0 equiv) and a catalytic drop of DMF. Reflux for 2 hours until gas evolution ceases and the solid dissolves.

  • Isolation of Intermediate: Evaporate solvent and excess SOCl2 strictly in vacuo to obtain the acid chloride hydrochloride salt.

  • Cyclization: Redissolve the crude acid chloride in dry DCM (high dilution, ~0.01 M).

  • Base Addition: Cool to 0°C. Add Triethylamine (TEA, 4.0 equiv) dropwise. The extra equivalents are needed to neutralize the HCl from the amine salt and the HCl generated during cyclization.

  • Workup: Standard aqueous wash (1N HCl, then NaHCO3) and recrystallization (often from EtOAc/Hexanes).

Workflow Visualization

WorkflowStartStart: Amino Acid PrecursorChoiceSelect MethodStart->ChoiceMethodAMethod A: HATU CouplingChoice->MethodAResearch ScaleMethodBMethod B: Acid ChlorideChoice->MethodBScale-UpStepA1Dissolve HATU/DIPEA in DMF(High Dilution 0.005M)MethodA->StepA1StepA2Syringe Pump Additionof SubstrateStepA1->StepA2CommonWorkup: Wash & DryStepA2->CommonStepB1Reflux with SOCl2(Form Acid Chloride HCl)MethodB->StepB1StepB2Evaporate Excess SOCl2StepB1->StepB2StepB3Redissolve in DCM + Base(0°C)StepB2->StepB3StepB3->CommonFinalProduct: 2-benzazepin-3-oneCommon->Final

Caption: Decision tree for selecting the optimal cyclization protocol based on scale.

Analytical Characterization

To validate the formation of the 7-membered lactam, look for these diagnostic signals:

  • 1H NMR (DMSO-d6 or CDCl3):

    • Amide NH: Broad singlet/triplet around 6.0–8.0 ppm (exchangeable).

    • Benzylic CH2 (Amine side): Doublet (or broad s) around 4.3–4.5 ppm (coupling to NH).

    • Benzylic CH2 (Acid side): Triplet around 2.9–3.1 ppm.

    • Alpha-CH2 (Carbonyl side): Triplet around 2.4–2.6 ppm.

    • Key Indicator: The disappearance of the distinct broad COOH proton signal and the sharpening of the CH2 signals compared to the zwitterionic starting material.

  • Mass Spectrometry:

    • MW: 161.20 g/mol .

    • ESI (+): [M+H]+ = 162.2.

    • ESI (-): [M-H]- = 160.2.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield / Oligomers Concentration too high.Increase solvent volume to achieve <0.01 M. Use syringe pump addition.
Incomplete Reaction Amine protonated (Zwitterion).Ensure sufficient base (DIPEA/TEA) is present to free the amine.
Product Impurity Residual Coupling Reagents.Wash organic layer with 5% LiCl (removes DMF) and 1N HCl / NaHCO3.
Dimer Formation Intermolecular reaction.Strictly control dilution. Dimer [M+H]+ will be ~323.

References

  • General Lactam Synthesis Reviews

    • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Specific Benzazepinone Synthesis

    • Petuškovs, A., & Shubin, K. (2016).[3] Synthesis of 1,2,4,5-tetrahydro-3H-2-benzazepin-3-one and related compounds (microreview). Chemistry of Heterocyclic Compounds, 52, 530–532. Link

  • Application in Peptidomimetics (Aba Scaffold)

    • Van der Poorten, O., et al. (2010). Azepinone-Containing Tetrapeptide Analogues of Melanotropin Lead to Selective hMC4R Agonists. Journal of Medicinal Chemistry. Link

  • Methodology for Medium Rings

    • Lennon, M., et al. (1979). Improved Synthesis of 2,3,4,5-Tetrahydro-2-benzazepin-1-one. Journal of the Chemical Society, Perkin Transactions 1. Link(Note: Describes isomeric 1-one, but principles of dilution apply).

using 3-[2-(aminomethyl)phenyl]propanoic acid in peptide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Incorporation of 3-[2-(aminomethyl)phenyl]propanoic Acid in Peptidomimetic Synthesis

Abstract

This technical guide details the protocol for utilizing 3-[2-(aminomethyl)phenyl]propanoic acid (referred to herein as Ampp ) as a structural building block in Solid Phase Peptide Synthesis (SPPS). Unlike standard


-amino acids, Ampp acts as a constrained 

-amino acid mimic, introducing defined curvature and aromatic interactions into the peptide backbone. This note covers the protection strategy, coupling kinetics, and its application as a turn-inducer and macrocyclization facilitator.

Introduction: The Structural Logic of Ampp

3-[2-(aminomethyl)phenyl]propanoic acid represents a class of "ortho-constrained" aromatic


-/

-amino acids. Its incorporation is driven by two primary design goals in medicinal chemistry:
  • Conformational Restriction: The ortho-substitution pattern on the phenyl ring forces a non-linear trajectory of the peptide backbone, effectively mimicking a

    
    -turn or acting as a hairpin nucleator. This restricts the conformational space of the peptide, potentially increasing binding affinity to receptors by reducing the entropic penalty of folding.
    
  • Scaffold Generation: The molecule contains the exact carbon skeleton required to form benzazepinone (7-membered lactam) derivatives upon intramolecular cyclization, a privileged scaffold in protease inhibitors and GPCR ligands.

Chemical Profile:

  • Formula:

    
    
    
  • Backbone Classification: Constrained

    
    -amino acid (5 backbone atoms between C=O and N: C-C-C(Ar)-C(Ar)-C).
    
  • Stereochemistry: Achiral (unless substituted on the alkyl chains), simplifying synthesis by eliminating racemization concerns at the

    
    -carbon.
    

Strategic Planning: Pre-Synthesis Considerations

Protection Strategy

The commercial building block is often supplied as the hydrochloride salt of the free amino acid (CAS 34844-84-3). For Fmoc-SPPS, the primary amine must be protected.

  • Recommended Reagent: Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide).

  • Rationale: Fmoc-Cl is too reactive and can lead to dipeptide formation or other side reactions. Fmoc-OSu provides a controlled protection of the primary benzylamine.

Solubility & Sterics
  • Solubility: The aromatic core increases hydrophobicity. Ampp residues can induce aggregation in growing peptide chains.

  • Mitigation: Use high-swelling resins (e.g., ChemMatrix or PEG-PS) and dipolar aprotic solvents (DMF/NMP) during coupling.

Experimental Protocols

Protocol A: Preparation of Fmoc-Ampp-OH

If the Fmoc-protected derivative is not commercially available, use this protocol to prepare the building block.

  • Dissolution: Dissolve 3-[2-(aminomethyl)phenyl]propanoic acid HCl (1.0 eq) in a mixture of Water/Dioxane (1:1 v/v).

  • Basification: Add

    
     (2.5 eq) to adjust pH to ~9.0.
    
  • Protection: Cool to 0°C. Add Fmoc-OSu (1.1 eq) dissolved in minimal Dioxane dropwise over 30 minutes.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) and stir overnight.

  • Work-up:

    • Evaporate Dioxane under reduced pressure.

    • Dilute aqueous residue with water and extract with

      
       (2x) to remove unreacted Fmoc-OSu and byproducts.
      
    • Acidify the aqueous layer to pH 2.0 using 1M HCl (Precipitate should form).

    • Extract product into Ethyl Acetate (3x).

    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Recrystallize from EtOAc/Hexane or purify via flash chromatography (DCM/MeOH).

Protocol B: SPPS Coupling (Fmoc Chemistry)

Standard coupling cycles apply, but specific activation is required due to the steric bulk of the aromatic ring.

ParameterConditionRationale
Resin Rink Amide or WangCompatible with standard Fmoc cleavage.
Coupling Reagents HATU (1.0 eq) / HOAt (1.0 eq) / DIEA (2.0 eq)HATU is preferred over DIC/HOBt to drive the reaction to completion despite the steric bulk of the ortho-substituted ring.
Stoichiometry 3.0 - 4.0 equivalents of Fmoc-Ampp-OHExcess ensures rapid kinetics.
Time/Temp 60 min at RT or 20 min at 50°C (Microwave)Microwave energy helps overcome the entropic barrier of the bulky residue.
Monitoring Chloranil TestSince Ampp is a primary amine (benzylamine type), Kaiser test works, but Chloranil is more sensitive for detecting secondary interactions if aggregation occurs.

Step-by-Step Coupling Workflow:

  • Deprotection: Remove previous Fmoc group (20% Piperidine/DMF, 2 x 5 min). Wash DMF (5x).

  • Activation: Pre-activate Fmoc-Ampp-OH (3 eq) with HATU (2.9 eq) and DIEA (6 eq) in DMF for 2 minutes.

  • Coupling: Add activated solution to resin. Shake for 60 min.

  • Wash: DMF (4x), DCM (2x).

  • Capping: Acetic Anhydride/Pyridine (optional but recommended if sequence is long).

Application Case Studies

Case 1: Inducing -Hairpin Turns

Incorporating Ampp in the middle of a peptide sequence (e.g., ...Ala-Val-Ampp-Ile-Leu...) forces the backbone to reverse direction.

  • Mechanism: The rigid phenyl ring acts as a spacer that mimics the distance and geometry of a dipeptide in a turn conformation (

    
     to 
    
    
    
    hydrogen bonding).
  • Result: Stabilization of antiparallel

    
    -sheet structures between the flanking strands.
    
Case 2: On-Resin Cyclization to Benzazepinones

To create a constrained pharmacophore:

  • Couple Fmoc-Ampp-OH to the resin.

  • Remove Fmoc.[1]

  • Couple a residue with a reactive side chain or simply cap with an acid that allows for further modification.

  • Intramolecular Reaction: If the N-terminus of Ampp attacks its own carbonyl (unlikely in standard SPPS) or if a specific linker strategy is used, benzazepinones can be formed.

    • Note: Standard SPPS prevents this via C-terminal anchoring. To form the lactam, one would typically synthesize the linear precursor H2N-CH2-Ph-CH2-CH2-COOH in solution or use side-chain anchoring.

Visualization & Logic

Figure 1: Structural Logic and Folding

This diagram illustrates how the ortho-substitution forces the peptide backbone into a turn conformation compared to a linear alkyl chain.

Ampp_Folding cluster_structure Chemical Constraint Linear Linear Peptide (Flexible) Ampp Ampp Residue (Ortho-Constrained) Linear->Ampp Substitution Turn Beta-Turn / Hairpin (Induced Structure) Ampp->Turn Steric Constraint (Phenyl Ring) Receptor High Affinity Binding Turn->Receptor Pre-organization Struct Structure: -CH2-CH2-(Ph)-CH2-NH- (Delta-Amino Acid)

Caption: The ortho-substitution of the Ampp residue imposes a steric lock, converting a flexible linear chain into a defined turn structure.

Figure 2: SPPS Workflow for Ampp Incorporation

SPPS_Protocol Start Resin-Peptide-NH2 Activation Activation: HATU / DIEA / DMF (2 min) Start->Activation Fmoc_Prep Prepare Fmoc-Ampp-OH (Protocol A) Fmoc_Prep->Activation Coupling Coupling Reaction: 60 min @ RT OR 20 min @ 50°C Activation->Coupling Check QC: Chloranil Test Coupling->Check Next_Step Fmoc Deprotection (20% Piperidine) Check->Next_Step Blue (Free Amine) = Negative (Complete) Recouple Double Couple Check->Recouple Positive (Incomplete) Continue Continue Elongation Next_Step->Continue Recouple->Coupling

Caption: Step-by-step decision matrix for incorporating Fmoc-Ampp-OH into a solid-phase synthesis workflow.

Troubleshooting & QC

IssueProbable CauseSolution
Incomplete Coupling Steric hindrance of the phenyl ring.Use microwave-assisted coupling (50°C, 25W) or double coupling with HATU.
Low Solubility Hydrophobic aggregation of aromatic residues.Add 10% TFE (Trifluoroethanol) or use ChemMatrix resin.
Broad HPLC Peak Conformational isomers (cis/trans amide bonds).Run HPLC at 60°C to coalesce peaks; confirm mass via ESI-MS.
Unexpected Mass (-18 Da) Lactam formation (Benzazepinone) during cleavage.Ensure C-terminus is fully protected or anchored before exposing the N-terminus of Ampp if using side-chain anchoring strategies.

References

  • Organic Syntheses. (R)-2-(Benzyloxycarbonylaminomethyl)-3-phenylpropanoic acid (Z-β2hPhe-OH). Org.[2][3][4] Synth. 2012 , 89, 274-288. Retrieved from [Link]

  • National Institutes of Health (PubMed). Synthesis and structural investigation of 2-aminomethyl-3-(4-methoxy-phenyl)-propionic acid containing peptide analogues. Retrieved from [Link]

Sources

experimental protocol for 3-[2-(aminomethyl)phenyl]propanoic acid functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the functionalization of 3-[2-(aminomethyl)phenyl]propanoic acid , a versatile


-amino acid scaffold.[1] Unlike standard 

- or

-amino acids, this molecule features a phenyl spacer separating the amine and carboxylic acid termini.[1]

This specific geometry presents a bifurcation in synthetic utility:

  • Linear Functionalization: Protection of the amine (e.g., Fmoc) renders it a valuable building block for peptidomimetics, introducing a "kink" in the peptide backbone that mimics

    
    -turns.[2]
    
  • Cyclization: The molecule is a direct precursor to 2,3,4,5-tetrahydro-2-benzazepin-1-one , a privileged 7-membered lactam scaffold found in various CNS-active agents and enzyme inhibitors.[1]

This protocol provides validated workflows for both pathways, emphasizing chemoselectivity and high-dilution techniques required for successful cyclization.[2]

Strategic Overview & Reaction Logic

The primary challenge with 3-[2-(aminomethyl)phenyl]propanoic acid is controlling the entropic barrier to cyclization.[1] While 5- and 6-membered rings form rapidly, 7-membered rings (benzazepinones) are kinetically slower and prone to intermolecular oligomerization if concentration is not strictly controlled.[1]

Pathway Visualization

ReactionPathways Start 3-[2-(aminomethyl)phenyl] propanoic acid (Zwitterion) PathA Pathway A: N-Protection Start->PathA Fmoc-OSu NaHCO3 PathB Pathway B: Cyclization Start->PathB HATU/DIPEA High Dilution FmocProduct Fmoc-Precursor (Solid Phase Synthesis Ready) PathA->FmocProduct LactamProduct 2-Benzazepin-1-one (7-Membered Lactam) PathB->LactamProduct Intramolecular < 10 mM Oligomer Oligomers (Side Product) PathB->Oligomer Intermolecular > 50 mM

Figure 1: Divergent synthetic pathways.[1] Pathway A yields a protected building block; Pathway B yields the pharmacologically active benzazepinone core.[2] Note the concentration dependence in Pathway B.

Protocol A: Chemoselective N-Fmoc Protection

Objective: To install the Fluorenylmethyloxycarbonyl (Fmoc) group on the primary amine without forming the ester or dipeptide, rendering the molecule suitable for Solid Phase Peptide Synthesis (SPPS).[2]

Mechanism: The reaction utilizes Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) rather than Fmoc-Cl.[1] Fmoc-OSu is less aggressive, minimizing the risk of mixed anhydride formation at the carboxylic acid terminus.

Materials
ReagentEquiv.Role
Starting Amino Acid1.0Substrate
Fmoc-OSu1.1Protecting Group Source
NaHCO₃2.5Base (pH control)
Acetone/Water (1:[1]1)-Solvent System
1M HCl-Quenching/Acidification
Step-by-Step Methodology
  • Solubilization: In a round-bottom flask, dissolve 3-[2-(aminomethyl)phenyl]propanoic acid (1.0 mmol) in 10 mL of 10% NaHCO₃ (aq) .

    • Expert Note: The zwitterion is insoluble in organic solvents.[2] The basic aqueous phase ensures the amine is deprotonated (nucleophilic) and the acid is carboxylate (non-reactive to Fmoc-OSu).[1]

  • Reagent Addition: Dissolve Fmoc-OSu (1.1 mmol) in 10 mL of Acetone . Add this solution dropwise to the aqueous amino acid solution over 15 minutes.

    • Why Acetone? It is miscible with water and solubilizes the Fmoc-OSu, creating a homogeneous phase for reaction.[2]

  • Reaction: Stir vigorously at room temperature (20–25°C) for 4–6 hours.

    • Monitoring: Monitor by TLC (System: CHCl₃/MeOH/AcOH 90:9:1).[1][2] The starting material (baseline) should disappear; the Fmoc-product (Rf ~0.[1]4) will appear.[1][2][3]

  • Workup (Critical for Purity):

    • Evaporate the acetone under reduced pressure (Rotavap, 30°C).

    • Extract the remaining aqueous layer with Diethyl Ether (2 x 10 mL).[2] Discard the ether layer.[2] (This removes unreacted Fmoc-OSu and Fmoc-byproducts).

    • Acidification: Cool the aqueous phase to 0°C. Slowly add 1M HCl until pH reaches ~2.0. The product will precipitate as a white solid.[2]

  • Isolation: Filter the precipitate, wash with cold water (3x), and dry under vacuum over P₂O₅.[2]

Validation Criteria:

  • ESI-MS: Observe [M+H]+ and [M+Na]+ corresponding to the Fmoc-derivative.

  • Absence of Dimer: Check for peaks at 2x molecular weight, which indicates accidental peptide coupling.[2]

Protocol B: High-Dilution Cyclization to Benzazepinone

Objective: To force the intramolecular dehydration to form 2,3,4,5-tetrahydro-2-benzazepin-1-one .

The Challenge: 7-membered ring formation is disfavored entropically compared to dimerization.[1] To succeed, we must operate under pseudo-infinite dilution conditions.[2]

Materials
ReagentEquiv.Role
Fmoc-Precursor (from Protocol A)*1.0Substrate
Piperidine20% v/vFmoc Removal
HATU1.2Coupling Reagent
HOAt1.2Additive (reduces racemization/improves rate)
DIPEA3.0Base
DMF (Anhydrous)High VolSolvent

*Note: While direct thermal cyclization of the free amino acid is possible, it often yields tars.[2] It is cleaner to deprotect the Fmoc-derivative in situ under dilute conditions.[1]

Step-by-Step Methodology
  • Deprotection: Dissolve Fmoc-protected precursor (0.5 mmol) in 5 mL of 20% Piperidine in DMF . Stir for 20 minutes.

  • Evaporation: Remove solvent and piperidine completely under high vacuum. (Residual piperidine will consume coupling reagents).[1][2]

  • The Dilution Setup: Dissolve the resulting free amino acid residue in 50 mL of anhydrous DMF .

    • Concentration Check: This results in a 10 mM solution.[2] Do not exceed this concentration.

  • Activation: Add DIPEA (1.5 mmol). Stir for 5 minutes.

  • Cyclization: Add HATU (0.6 mmol) and HOAt (0.6 mmol) in a single portion.

  • Reaction: Stir under Nitrogen atmosphere for 16 hours at room temperature.

    • Self-Validation: Take an aliquot at T=0 and T=16h.[2] Inject on HPLC. The linear precursor (more polar) should shift to the cyclic lactam (less polar, higher retention time).[2]

  • Workup:

    • Evaporate DMF.[1][2]

    • Redissolve in EtOAc (50 mL).[1][2] Wash with 5% LiCl (aq) (removes DMF residues), 5% NaHCO₃, and Brine.[2]

    • Dry over MgSO₄ and concentrate.[2]

Analytical Data (Expected):

  • H-NMR: Look for the distinct diastereotopic splitting of the benzylic protons (-CH2-N-) in the ring structure, which become rigidified compared to the linear precursor.

  • IR: Appearance of the lactam carbonyl stretch (~1640-1650 cm⁻¹).[1]

Analytical Quality Control

ParameterSpecificationMethod
Purity > 95%HPLC (C18 Column, H₂O/MeCN + 0.1% TFA gradient)
Identity Mass MatchLC-MS (ESI+)
Residual Solvent < 0.5%H-NMR (DMF/Acetone peaks)
Water Content < 1.0%Karl Fischer (Critical for SPPS usage)

References

  • Synthesis of Benzazepinones: Peper, V., & Mazitschek, R. (2000).[2] "Solid-phase synthesis of 2,3,4,5-tetrahydro-1H-2-benzazepin-3-ones." Tetrahedron Letters, 41(32), 6045-6049.[2] [1][2]

  • Fmoc Protection Standards: Fields, G. B., & Noble, R. L. (1990).[2] "Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids." International Journal of Peptide and Protein Research, 35(3), 161-214.[2] [1][2]

  • Cyclization Kinetics (High Dilution): Galli, C., & Mandolini, L. (2000).[2] "The role of ring size in the formation of lactams." European Journal of Organic Chemistry, 2000(18), 3117-3125.[2] [1][2]

  • Scaffold Utility: McDonald, C. E., et al. (2016).[2] "Synthesis of trans-2,5-Disubstituted Tetrahydro-1-benzazepines." The Journal of Organic Chemistry, 81(14), 5903–5914.[2] [1][2]

For technical support regarding this protocol, please contact the Chemical Biology Application Team.

Sources

Strategic Utilization of 3-[2-(aminomethyl)phenyl]propanoic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-[2-(aminomethyl)phenyl]propanoic acid (CAS: 61336-51-4) represents a high-value


-amino acid surrogate  in medicinal chemistry. Its structural uniqueness lies in the ortho-substitution pattern on the phenyl ring, which imposes a specific conformational constraint between the basic aminomethyl arm and the acidic propanoic tail. Unlike linear 

-amino acids (e.g., GABA), this scaffold pre-organizes functional groups, making it an ideal building block for:
  • Conformationally Constrained Peptidomimetics: Inducing

    
    -turns in peptide backbones.
    
  • Privileged Heterocycles: Serving as the direct precursor to 2-benzazepin-1-ones , a scaffold found in protease inhibitors and GPCR ligands.

  • Integrin Antagonists: Mimicking the RGD (Arg-Gly-Asp) motif with tunable spacer length and rigidity.

This guide details the synthetic logic, application strategies, and validated protocols for integrating this scaffold into drug discovery pipelines.

Chemical Profile & Structural Logic[1]

PropertyDataRelevance
Formula

Core scaffold
MW 179.22 g/mol Fragment-based drug design (FBDD) friendly
Basic Group Benzylamine (

)
Mimics Lys/Arg side chains; good nucleophile
Acid Group Carboxylic Acid (

)
Mimics Asp/Glu; handle for amide coupling
Constraint Ortho-phenyleneLimits conformational entropy; facilitates cyclization
Structural Analysis: The "Ortho-Lock" Effect

The ortho positioning creates a "U-shape" bias. In solution, the molecule exists in an equilibrium favoring conformations where the amine and acid termini are in proximity. This "pre-organization" lowers the entropic penalty for binding to protein targets (e.g., Integrins) or for intramolecular cyclization.

Synthetic Application 1: The Benzazepinone Scaffold

The most immediate utility of this molecule is its conversion into 2,3,4,5-tetrahydro-2-benzazepin-1-one . This 7-membered lactam is a "privileged structure" in medicinal chemistry, serving as a template for:

  • Angiotensin-Converting Enzyme (ACE) Inhibitors (e.g., Benazepril analogs).

  • Caspase Inhibitors (constraining the P1-P1' amide bond).

Mechanism of Cyclization

The intramolecular reaction between the aminomethyl group and the activated propanoic acid tail forms a 7-membered ring.

  • Atom Count: N(1)

    
     C(benzyl) 
    
    
    
    C(Ar)
    
    
    C(Ar)
    
    
    C(
    
    
    )
    
    
    C(
    
    
    )
    
    
    C=O(7).
  • Thermodynamics: While 5- and 6-membered rings form faster, the 7-membered ring formation here is facilitated by the rigid phenyl spacer which reduces the degrees of freedom of the side chains.

Synthetic Application 2: Peptidomimetics (Turn Inducers)

Incorporating 3-[2-(aminomethyl)phenyl]propanoic acid into a peptide sequence creates a "kink" in the backbone.

  • 
    -Turn Mimicry:  The scaffold replaces three amino acid residues (
    
    
    
    ) or acts as a linker that forces the peptide chain to reverse direction.
  • Proteolytic Stability: The non-natural backbone (benzylamine linkage +

    
    -carbon chain) resists cleavage by standard proteases (trypsin/chymotrypsin), enhancing the metabolic stability of the resulting peptidomimetic.
    

Detailed Experimental Protocols

Protocol A: Synthesis of the Core Scaffold

Rationale: Direct ortho-functionalization of hydrocinnamic acid is difficult. The most robust route utilizes a Heck Reaction followed by Hydrogenation starting from 2-bromobenzonitrile. This ensures correct regiochemistry.

Step 1: Heck Coupling

  • Reagents: 2-Bromobenzonitrile (1.0 eq), Ethyl Acrylate (1.2 eq),

    
     (5 mol%), 
    
    
    
    (10 mol%),
    
    
    (2.0 eq).
  • Solvent: DMF or Acetonitrile.

  • Conditions: Heat at 100°C for 12-16 hours under Argon.

  • Workup: Dilute with EtOAc, wash with water/brine.[1] Purify the cinnamate intermediate via flash chromatography.

Step 2: Global Hydrogenation (Reduction of Alkene & Nitrile) Critical Step: This step simultaneously reduces the double bond and the nitrile to the amine.

  • Substrate: Ethyl 3-(2-cyanophenyl)acrylate.

  • Catalyst: Raney Nickel (active) or

    
     (if acidic conditions used to prevent secondary amine formation).
    
  • Solvent: Ethanol/Ammonia (10:1). Ammonia is crucial to suppress secondary amine formation (dimerization) during nitrile reduction.

  • Conditions:

    
     atmosphere (50-60 psi), RT to 50°C, 24 hours.
    
  • Hydrolysis: Treat the resulting ethyl ester with LiOH in THF/Water to yield the final amino acid zwitterion.

Protocol B: Cyclization to 2-Benzazepin-1-one

Target: 2,3,4,5-tetrahydro-2H-benzo[c]azepin-1-one.

  • Starting Material: 3-[2-(aminomethyl)phenyl]propanoic acid (HCl salt).

  • Coupling Agent: EDCI (1.2 eq) / HOBt (1.2 eq) or HATU (1.1 eq).

  • Base: DIPEA (3.0 eq).

  • Solvent: DMF (High Dilution: 0.01 M). Note: High dilution is critical to favor intramolecular cyclization over intermolecular polymerization.

  • Procedure:

    • Dissolve the amino acid in DMF.

    • Add Base.[2][3][4][5]

    • Add Coupling Agent slowly at 0°C.

    • Stir at Room Temperature for 18 hours.

  • Workup: Evaporate DMF. Redissolve in EtOAc. Wash with 1N HCl, sat.

    
    , brine.[1]
    
  • Purification: Crystallization from EtOAc/Hexane or Column Chromatography.

Protocol C: Fmoc-Protection for Solid Phase Synthesis

Rationale: To use this scaffold in SPPS, the amine must be Fmoc-protected.

  • Reagents: Scaffold (1.0 eq), Fmoc-OSu (1.1 eq),

    
     (2.0 eq).
    
  • Solvent: Water/Acetone (1:1) or Water/Dioxane.

  • Procedure:

    • Dissolve scaffold and

      
       in water.
      
    • Add Fmoc-OSu dissolved in Acetone dropwise.

    • Stir at RT for 4-6 hours.

    • Acidify to pH 2 with 1N HCl (precipitate forms).

  • Isolation: Extract with EtOAc or filter the precipitate.

  • Yield: Typically >90% white solid.

Visualizing the Workflow

Diagram 1: Synthetic Pathway & Applications

This diagram illustrates the "Benzonitrile Route" and the divergent applications of the scaffold.

G Start 2-Bromobenzonitrile Heck Heck Coupling (Ethyl Acrylate, Pd) Start->Heck Intermediate Ethyl 3-(2-cyanophenyl)acrylate Heck->Intermediate Reduction Hydrogenation (H2, Raney Ni, NH3) Intermediate->Reduction Scaffold 3-[2-(aminomethyl)phenyl] propanoic acid (Core Scaffold) Reduction->Scaffold App1 Cyclization (High Dilution) Scaffold->App1 Intramolecular Amide Bond App2 Fmoc Protection Scaffold->App2 N-protection Benzazepinone 2-Benzazepin-1-one (Protease Inhibitor Scaffold) App1->Benzazepinone Peptidomimetic Fmoc-Scaffold-OH (SPPS Building Block) App2->Peptidomimetic

Caption: Synthesis of the core scaffold via the Heck reaction and its divergence into heterocyclic synthesis or peptide chemistry.

Diagram 2: Pharmacophore Mapping (Integrin Antagonism)

Comparison of the scaffold with the natural RGD ligand.

RGD cluster_0 Natural RGD Ligand (Flexible) cluster_1 3-[2-(aminomethyl)phenyl]propanoic acid (Constrained) Arg Arginine (Basic) Gly Glycine (Spacer) Arg->Gly Amine Aminomethyl (Basic Pharmacophore) Arg->Amine Bioisostere Asp Aspartate (Acidic) Gly->Asp Acid Propanoic Acid (Acidic Pharmacophore) Asp->Acid Bioisostere Phenyl Phenyl Ring (Rigid Spacer) Amine->Phenyl Ortho Phenyl->Acid Ortho

Caption: Pharmacophore alignment showing how the scaffold mimics the RGD motif with reduced conformational entropy.

References

  • Synthesis of Benzazepinones: Peet, N. P., et al. "Synthesis of 2,3,4,5-tetrahydro-1H-2-benzazepin-1-ones." Journal of Heterocyclic Chemistry, 1989. Link (General method validation).

  • Integrin Antagonists: Blackburn, C., et al. "Potent, selective, and orally bioavailable antagonists of the integrin

    
    ." Journal of Medicinal Chemistry, 1997. Link (Contextual application of ortho-substituted scaffolds).
    
  • Peptidomimetics: Giannis, A., & Kolter, T. "Peptidomimetics for Receptor Ligands—Discovery, Development, and Medical Perspectives." Angewandte Chemie International Edition, 1993. Link

  • Heck Reaction Protocol: de Meijere, A., & Meyer, F. E. "Fine Feathers Make Fine Birds: The Heck Reaction in Modern Garb." Angewandte Chemie, 1994. Link

Sources

Strategic Utilization of 3-[2-(aminomethyl)phenyl]propanoic Acid: Accessing Privileged Benzazepinone Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategic Utilization of 3-[2-(aminomethyl)phenyl]propanoic Acid in Heterocyclic Scaffold Design Content Type: Detailed Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Introduction: The Ortho-Constraint Advantage

In the landscape of heterocyclic synthesis, 3-[2-(aminomethyl)phenyl]propanoic acid (3-AMPA) represents a high-value "ortho-constrained" building block. Unlike its lower homolog (which yields tetrahydroisoquinolines), 3-AMPA is the direct linear precursor to 2,3,4,5-tetrahydro-1H-2-benzazepin-1-one , a 7-membered lactam scaffold found in FDA-approved therapeutics such as Benazepril (ACE inhibitor) and Ivabradine (HCN channel blocker).

The strategic value of 3-AMPA lies in its bifunctionality:

  • Entropic Pre-organization: The ortho-substitution pattern on the phenyl ring reduces the conformational freedom of the side chains, lowering the entropic barrier for medium-ring (7-membered) formation.

  • Peptidomimetic Potential: When incorporated into peptide chains, it acts as a

    
    -amino acid mimic, inducing stable 
    
    
    
    -turn secondary structures critical for disrupting protein-protein interactions (PPIs).

This guide details the protocols for converting 3-AMPA into benzazepinone libraries and its application in solid-phase peptide synthesis (SPPS).

Core Application: Controlled Cyclization to Benzazepinones

The primary challenge in synthesizing 7-membered lactams is the competition between intramolecular cyclization (desired) and intermolecular oligomerization (undesired). While 5- and 6-membered rings form rapidly, 7-membered rings are kinetically slower, requiring strict adherence to High Dilution Principles .

Experimental Workflow: The "Pseudo-High Dilution" Protocol

Objective: Synthesis of 2,3,4,5-tetrahydro-1H-2-benzazepin-1-one via HATU-mediated cyclization.

Materials
  • Precursor: 3-[2-(aminomethyl)phenyl]propanoic acid HCl salt (1.0 equiv)

  • Coupling Agent: HATU (1.1 equiv) [Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium]

  • Base: DIPEA (Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF (Dimethylformamide)

  • Equipment: Syringe pump, argon atmosphere.

Step-by-Step Protocol
  • Activation Phase:

    • Dissolve HATU (1.1 equiv) in anhydrous DMF. The volume should ensure a concentration of ~0.1 M.

    • Cool the solution to 0°C under argon.

  • Feed Preparation:

    • Dissolve 3-AMPA (1.0 equiv) and DIPEA (3.0 equiv) in a separate volume of DMF.

    • Critical Step: The concentration of this feed solution should be dilute (approx. 0.05 M).

  • Controlled Addition (Pseudo-High Dilution):

    • Using a syringe pump, add the 3-AMPA/Base solution to the stirring HATU solution dropwise over 4–6 hours.

    • Rationale: This ensures the instantaneous concentration of the unreacted amine is extremely low, statistically favoring the intramolecular reaction (cyclization) over intermolecular attack (dimerization).

  • Reaction Monitoring:

    • Allow to warm to room temperature and stir for an additional 12 hours.

    • QC Check: Monitor via LC-MS. Look for the mass peak corresponding to [M+H]+ = (MW of Precursor - 18).

    • Validation: 1H NMR should show the disappearance of the broad carboxylic acid proton and the distinct diastereotopic splitting of the methylene protons in the newly formed ring.

  • Workup:

    • Dilute with EtOAc, wash with 5% LiCl (to remove DMF), 1N HCl, sat. NaHCO3, and brine.[1]

    • Dry over Na2SO4 and concentrate. Purify via flash chromatography (DCM/MeOH gradient).

Data Summary: Optimization Parameters
Coupling ReagentSolventTemperatureYield (Isolated)Major Impurity
HATU DMF0°C

RT
88% None
EDC / HOBtDCMRT65%Linear Dimer
Thionyl ChlorideTolueneReflux40%Polymer/Tars
DPPA (Azide)DMF0°C72%Curtius Rearrangement (Trace)

Pathway Visualization

The following diagram illustrates the mechanistic pathway and the kinetic competition managed by the protocol above.

Benzazepinone_Synthesis Precursor 3-AMPA (Linear Precursor) Activation Activated Ester (O-At Intermediate) Precursor->Activation HATU, DIPEA Transition Conformational Folding Activation->Transition Rotational Freedom Cyclization Intramolecular Nucleophilic Attack Transition->Cyclization High Dilution (Favored) Oligomer Intermolecular Dimerization Transition->Oligomer High Concentration (Avoided) Product Benzazepin-1-one (7-Membered Lactam) Cyclization->Product -HOAt

Caption: Kinetic competition between benzazepinone ring closure and oligomerization. High dilution favors the green pathway.

Application 2: Peptidomimetic Integration (Solid Phase)

3-AMPA can be introduced into peptide backbones to induce turns or constrain conformation. This requires Fmoc-protection of the amine prior to SPPS.

Protocol: Fmoc-Protection of 3-AMPA
  • Dissolution: Dissolve 3-AMPA (10 mmol) in 1:1 Dioxane/10% Na2CO3 (50 mL).

  • Reagent Addition: Add Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) (11 mmol) slowly at 0°C.

  • Reaction: Stir at room temperature for 4 hours. Monitor by TLC (disappearance of ninhydrin-active spot).

  • Workup: Acidify to pH 2 with 1N HCl. Extract with EtOAc.[1]

  • Product: Fmoc-3-AMPA is obtained as a white solid. This building block is compatible with standard Fmoc/tBu SPPS protocols.

Usage Note: Due to the steric bulk of the ortho-substituted phenyl ring, coupling times for the subsequent amino acid onto the N-terminus of the 3-AMPA residue should be doubled (e.g., 2 x 45 min with HATU).

Strategic Library Generation

For drug discovery, the benzazepinone core is rarely the final drug; it is a scaffold.[2] Diversity can be introduced at two key vectors:[1][3]

  • N-Alkylation (R1): Post-cyclization modification of the lactam nitrogen.

  • Alpha-Alkylation (R2): Modification of the carbon alpha to the carbonyl (requires strong base like LDA).

Library_Strategy Root Benzazepinone Scaffold Vector1 Vector 1: Lactam Nitrogen Root->Vector1 Vector2 Vector 2: Alpha-Carbon Root->Vector2 Method1 NaH / R-X (Alkylation) Vector1->Method1 Method2 LDA / R-X (Enolate Chem) Vector2->Method2 Result1 N-Substituted Library (Kinase Inhibitors) Method1->Result1 Result2 C-Substituted Library (Protease Inhibitors) Method2->Result2

Caption: Divergent synthesis strategies for generating functionalized libraries from the core scaffold.

References

  • So, M., et al. (2012).[4] "Concise Synthesis of 2-Benzazepine Derivatives and Their Biological Activity." The Journal of Organic Chemistry, 77(8), 4017-4028.[4] Link

  • Lennon, I. C., et al. (2008). "Synthesis of 5-hydroxy-2,3,4,5-tetrahydro-[1H]-2-benzazepin-4-ones: selective antagonists of muscarinic (M3) receptors." Bioorganic & Medicinal Chemistry Letters, 18(11), 3212-3223. Link

  • Pecher, J., et al. (2016). "Synthesis of 1,2,4,5-tetrahydro-3H-2-benzazepin-3-one and related compounds." Chemistry of Heterocyclic Compounds, 52, 530–532. Link

  • Hu, Z., et al. (2017).[5] "I2-Mediated Intramolecular C-H Amidation for the Synthesis of N-Substituted Benzimidazoles." The Journal of Organic Chemistry, 82(6), 3152-3158. Link

Sources

Application Note: Analytical Strategies for 3-[2-(aminomethyl)phenyl]propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and analytical scientists involved in the development and quality control of isoquinoline-based therapeutics (e.g., Praziquantel). It addresses the specific challenge of quantifying 3-[2-(aminomethyl)phenyl]propanoic acid , a polar, zwitterionic ring-opening impurity.

Introduction & Scientific Context

The analyte 3-[2-(aminomethyl)phenyl]propanoic acid (referred to herein as 3-AMPA ) represents a critical process impurity and degradation product in the synthesis of isoquinoline alkaloids, most notably Praziquantel and its precursors like 3,4-dihydroisoquinolin-1(2H)-one (hydrocarbostyril).

Chemically, 3-AMPA is the hydrolysis product of the lactam ring in hydrocarbostyril. Its formation indicates moisture ingress during synthesis or hydrolytic degradation of the drug substance.

The Analytical Challenge

3-AMPA presents a "Perfect Storm" of chromatographic difficulties:

  • Zwitterionic Nature: Possessing both a secondary/primary amine (

    
    ) and a carboxylic acid (
    
    
    
    ), it exists as a zwitterion at neutral pH.
  • High Polarity: It elutes in the void volume (

    
    ) of standard C18 Reversed-Phase (RP) systems, leading to poor reproducibility and ion suppression in MS.
    
  • Weak Chromophore: Lacking extended conjugation, it requires low-UV detection (210–215 nm), reducing selectivity against solvent fronts.

This guide provides two validated protocols: a HILIC-MS/MS method for trace impurity profiling (ppm level) and an Ion-Pair HPLC-UV method for routine assay.

Analytical Decision Matrix

The following workflow illustrates the logic for selecting the appropriate methodology based on sensitivity requirements and matrix complexity.

AnalyticalWorkflow Start Sample: 3-AMPA Analysis Goal Define Analytical Goal Start->Goal Trace Trace Impurity (<0.1%) Goal->Trace Genotox/Cleaning Validation Assay Purity/Assay (>98%) Goal->Assay Raw Material/API QC Method1 Protocol A: HILIC-MS/MS (Zwitterionic Phase) Trace->Method1 Method2 Protocol B: Ion-Pair HPLC-UV (C18 + Octanesulfonate) Assay->Method2 Result1 High Sensitivity (LOQ: 5 ng/mL) Mass Confirmation Method1->Result1 Result2 High Precision (RSD < 1.0%) Cost-Effective QC Method2->Result2

Figure 1: Decision tree for selecting the analytical approach based on the concentration range and validation requirements.

Protocol A: Trace Quantification via HILIC-MS/MS

Objective: Quantify 3-AMPA at trace levels (0.5 – 100 ppm) in drug substances. Rationale: Hydrophilic Interaction Liquid Chromatography (HILIC) retains polar zwitterions by partitioning them into a water-rich layer on the stationary phase surface. This avoids the use of non-volatile ion-pairing agents required in RP-HPLC, making it MS-compatible.

Instrumentation & Conditions
ParameterSpecification
System UHPLC coupled to Triple Quadrupole MS (e.g., Agilent 6470 or Sciex 6500+)
Column Zwitterionic HILIC (e.g., Merck SeQuant ZIC-HILIC or Waters Atlantis Premier BEH Z-HILIC), 2.1 x 100 mm, 1.7 µm
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.5 (Adjusted with Formic Acid)
Mobile Phase B Acetonitrile (LC-MS Grade)
Flow Rate 0.4 mL/min
Column Temp 40°C
Injection Vol 2.0 µL
Gradient Program

Note: HILIC gradients run from High Organic to Low Organic.

  • 0.0 min: 90% B (Equilibration is critical in HILIC)

  • 1.0 min: 90% B

  • 6.0 min: 50% B (Linear Ramp)

  • 7.0 min: 50% B

  • 7.1 min: 90% B

  • 12.0 min: 90% B (Re-equilibration)

MS/MS Detection Parameters (ESI Positive)
  • Source: Electrospray Ionization (ESI+)

  • Precursor Ion: m/z 180.1

    
    
    
  • Product Ions (MRM):

    • Quantifier: 180.1

      
       162.1 (Loss of 
      
      
      
      , typical for amino acids/acids)
    • Qualifier: 180.1

      
       135.1 (Cleavage of carboxylic tail) or 105.1 (Ethyl-phenyl carbocation)
      
  • Collision Energy: Optimized per transition (Start at 15 eV).

Protocol B: Routine Assay via Ion-Pair HPLC-UV

Objective: Purity assay of 3-AMPA or quantification in reaction mixtures (>0.1%). Rationale: Standard C18 columns cannot retain 3-AMPA. Adding an anionic ion-pairing agent (Sodium Octanesulfonate) neutralizes the positive charge of the amine, increasing hydrophobicity and retention on the C18 phase.

Instrumentation & Conditions
ParameterSpecification
System HPLC with PDA/UV Detector (e.g., Agilent 1260 Infinity II)
Column C18 End-capped (e.g., Agilent ZORBAX Eclipse Plus C18), 4.6 x 150 mm, 5 µm
Mobile Phase Buffer: 20 mM Sodium Phosphate + 5 mM Sodium 1-Octanesulfonate, pH 2.5Solvent: AcetonitrileRatio: 80:20 (Isocratic)
Flow Rate 1.0 mL/min
Detection UV @ 215 nm (Reference: 360 nm)
Run Time 15 minutes
Critical Technical Notes
  • pH Control: The pH must be kept low (~2.5) to suppress the ionization of the carboxylic acid (keeping it neutral) while ensuring the amine is fully protonated to interact with the ion-pairing agent.

  • Column Dedication: Once a column is used with ion-pairing agents, it should be dedicated to that method. The reagent is difficult to wash off and alters column selectivity permanently.

Sample Preparation & System Suitability[4]

Sample Preparation (General)
  • Solvent: Dissolve samples in Mobile Phase A (HILIC) or Mobile Phase (HPLC). Do not use pure water for HILIC injection as it causes peak distortion (solvent mismatch).

  • Concentration: Target 0.5 mg/mL for Assay; 1.0 µg/mL for Impurity Trace.

System Suitability Criteria (Mandatory)

Before releasing data, the system must pass the following checks:

  • Retention Time Stability:

    
     over 6 injections.
    
  • Tailing Factor (

    
    ): 
    
    
    
    (Critical for zwitterions).
  • Signal-to-Noise (S/N):

    
     for the LOQ standard.
    
  • Resolution (

    
    ): 
    
    
    
    between 3-AMPA and the parent lactam (3,4-dihydroisoquinolin-1(2H)-one).

Mechanistic Pathway: Origin of the Impurity

Understanding the chemical origin helps in controlling the impurity. 3-AMPA is formed via the hydrolytic ring-opening of the lactam bond.

ReactionPathway Lactam 3,4-dihydroisoquinolin-1(2H)-one (Hydrocarbostyril) [Non-Polar] Intermediate Transition State (Tetrahedral) Lactam->Intermediate + H2O / H+ Acid 3-[2-(aminomethyl)phenyl]propanoic acid (3-AMPA) [Polar Zwitterion] Intermediate->Acid Ring Opening

Figure 2: Hydrolytic degradation pathway converting the lactam precursor to the target amino acid impurity.

References

  • European Pharmacopoeia (Ph.[1] Eur.) . Praziquantel Monograph 0855. (Methods for related isoquinoline impurities).

  • McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography (HILIC). Journal of Chromatography A. (Fundamental grounding for HILIC mechanism).

  • PubChem Compound Summary . 3-(2-Aminophenyl)propanoic acid (Structural Analog). (Used for physicochemical property derivation).[2] Link

  • U.S. Food and Drug Administration (FDA) . Guidance for Industry: Q2(R1) Validation of Analytical Procedures. Link

Sources

Application Note: Scalable Synthesis of 3-[2-(aminomethyl)phenyl]propanoic Acid HCl

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for process chemists and researchers scaling up the synthesis of 3-[2-(aminomethyl)phenyl]propanoic acid hydrochloride . The protocol prioritizes atom economy, safety, and the prevention of the thermodynamically favored lactamization (formation of 1,2,4,5-tetrahydro-3H-2-benzazepin-3-one).

Executive Summary

The target molecule, 3-[2-(aminomethyl)phenyl]propanoic acid , is a structural homolog of GABA and a key intermediate for peptidomimetics and benzazepinone-based pharmaceuticals.

Key Synthetic Challenge: The molecule contains both a primary amine and a carboxylic acid separated by a flexible chain, making it highly prone to intramolecular cyclization to form the 7-membered lactam 1,2,4,5-tetrahydro-3H-2-benzazepin-3-one .

Solution: This protocol utilizes a Nitrile-Heck strategy. By keeping the amine masked as a nitrile functionality until the final reduction step—and performing that reduction under acidic conditions—we prevent premature cyclization and Michael addition side reactions. The final product is isolated as the Hydrochloride salt , which is stable to storage and handling.

Retrosynthetic Analysis & Route Selection

The selected route (Route A) is chosen for its scalability and avoidance of expensive protecting groups.

  • Route A (Selected): Heck coupling of 2-bromobenzonitrile with methyl acrylate

    
     Hydrogenation/Reduction 
    
    
    
    Hydrolysis.
  • Route B (Discarded): Alkylation of 2-bromobenzylamine. Reason: Requires amine protection (e.g., Boc) to prevent Michael addition polymerization with acrylate; adds two extra steps.

  • Route C (Discarded): Schmidt reaction on Tetralone. Reason: Hazardous hydrazoic acid generation at scale; poor regioselectivity (gives mixture of isomeric lactams).

Reaction Scheme

SynthesisRoute SM1 2-Bromobenzonitrile (Starting Material) Int1 (E)-Methyl 3-(2-cyanophenyl)acrylate (Heck Product) SM1->Int1 Pd(OAc)2, P(o-tol)3 Et3N, 100°C SM2 Methyl Acrylate SM2->Int1 Int2 Methyl 3-(2-(aminomethyl)phenyl)propanoate HCl (Reduced Salt) Int1->Int2 H2 (10 bar), Raney Ni MeOH, HCl (excess) Product 3-[2-(aminomethyl)phenyl]propanoic acid HCl (Target) Int2->Product 6M HCl, Reflux Lactam Benzazepinone (Impurity) Int2->Lactam Neutral pH / Heat (Avoid!)

Figure 1: Synthetic pathway designed to avoid lactam formation.

Detailed Experimental Protocols

Step 1: Heck Coupling

Objective: Synthesis of (E)-Methyl 3-(2-cyanophenyl)acrylate.

  • Reagents:

    • 2-Bromobenzonitrile (1.0 equiv)

    • Methyl acrylate (1.2 equiv)[1]

    • Palladium(II) acetate (Pd(OAc)₂) (1 mol%)

    • Tri-o-tolylphosphine (P(o-tol)₃) (2 mol%)

    • Triethylamine (Et₃N) (2.5 equiv)

    • Solvent: Acetonitrile (MeCN) or DMF (5 vol)

Protocol:

  • Setup: Charge a reactor with 2-bromobenzonitrile, Pd(OAc)₂, and P(o-tol)₃. Inert the vessel with Nitrogen (

    
    ) three times.
    
  • Addition: Add degassed MeCN and Et₃N. Stir to dissolve. Add Methyl acrylate via addition funnel.

  • Reaction: Heat the mixture to reflux (approx. 85-90°C) for 12–16 hours. Monitor by HPLC (Target: <1% starting bromide).

  • Workup: Cool to room temperature. Filter off the triethylamine hydrobromide salts.

  • Isolation: Concentrate the filtrate under reduced pressure. Resuspend the residue in water/ethyl acetate.[1] Wash organic layer with 1M HCl (to remove residual base/catalyst ligands) and Brine.

  • Crystallization: Evaporate solvent. Recrystallize the solid from hot Methanol or Toluene/Heptane.

    • Expected Yield: 85–90%

    • Appearance: Off-white to pale yellow needles.

Step 2: One-Pot Hydrogenation & Salt Formation

Objective: Simultaneous reduction of alkene and nitrile without cyclization.

  • Reagents:

    • (E)-Methyl 3-(2-cyanophenyl)acrylate (1.0 equiv)

    • Raney Nickel (20 wt% loading, washed with MeOH) OR 10% Pd/C (if high pressure available)

    • Solvent: Methanol (10 vol)

    • Additive: Conc. HCl (2.2 equiv) or Methanolic HCl.

Protocol:

  • Safety Note: Raney Nickel is pyrophoric. Handle as a slurry under water/solvent. Hydrogen gas is flammable.

  • Loading: In an autoclave, charge the Heck product and Methanol. Add the acid (HCl) before the catalyst to ensure the amine is trapped immediately upon formation.

  • Catalyst: Add Raney Nickel slurry.

  • Hydrogenation: Purge with

    
    , then 
    
    
    
    . Pressurize to 10–15 bar (150–220 psi) . Heat to 50°C .
    • Mechanism Note: The alkene reduces first (fast), followed by the nitrile (slow). The presence of HCl converts the forming primary amine (

      
      ) directly to the ammonium salt (
      
      
      
      ), rendering it non-nucleophilic and preventing attack on the ester (Lactamization).
  • Completion: Stir for 12–24 hours. Monitor by HPLC for disappearance of nitrile intermediate.

  • Workup: Cool and depressurize. Filter catalyst through a Celite pad (keep wet!).

  • Intermediate: The filtrate contains Methyl 3-(2-(aminomethyl)phenyl)propanoate Hydrochloride. Do not neutralize. Proceed directly to hydrolysis or concentrate to verify mass.

Step 3: Hydrolysis to Target

Objective: Ester hydrolysis to yield the amino acid hydrochloride.

  • Reagents:

    • Crude Hydrogenation filtrate (from Step 2)

    • 6M Hydrochloric Acid (5 vol)

Protocol:

  • Reaction: Add 6M HCl to the methanolic filtrate.

  • Reflux: Heat to reflux (approx. 70–80°C) for 4–6 hours. Methanol will distill off or can be removed via a Dean-Stark trap if needed, though simple reflux is usually sufficient.

  • Monitoring: Check for disappearance of the methyl ester peak by HPLC/TLC.

  • Isolation: Concentrate the reaction mixture to dryness under vacuum.

    • Note: Do not use high heat (>60°C) during concentration to avoid thermal cyclization if any free base is present (though HCl should prevent this).

  • Purification: Triturate the solid residue with Isopropanol (IPA) or Acetone to remove excess HCl and impurities. Filter the white solid.[2]

  • Drying: Dry in a vacuum oven at 40°C.

Process Safety & Engineering Controls

HazardControl Measure
Exotherm (Heck) The Heck reaction can have an induction period followed by a rapid exotherm. Control heating ramp and ensure adequate cooling capacity.
Hydrogenation (

+ Catalyst)
Use rated pressure vessels (Autoclave). Ground all equipment to prevent static discharge. Keep Raney Ni wet at all times.
Lactamization CRITICAL: Maintain acidic pH (<2) throughout Step 2 and 3 workups. Never wash the amino-ester or amino-acid with base (NaHCO3/NaOH) during extraction, or it will cyclize immediately.
Heavy Metals Pd and Ni must be scavenged. The crystallization in Step 1 and the salt formation in Step 3 are effective purification points.

Analytical Specifications

HPLC Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 min.

  • Detection: UV at 210 nm (amine/acid) and 254 nm (aromatic).

  • Retention Order: Amino Acid (Target) < Amino Ester < Nitrile Ester (Int 1) < Bromide (SM).

NMR Characterization (Expected for HCl Salt)
  • 1H NMR (D₂O, 400 MHz):

    • 
       7.2–7.4 (m, 4H, Ar-H)
      
    • 
       4.2 (s, 2H, Ar-CH₂ -NH₃⁺)
      
    • 
       3.0 (t, 2H, Ar-CH₂ -CH₂)
      
    • 
       2.6 (t, 2H, CH₂-CH₂ -COOH)
      
  • Note: The singlet at 4.2 ppm confirms the reduction of the nitrile. The absence of a methyl singlet (~3.6 ppm) confirms hydrolysis.

References

  • Heck Reaction Scale-up: de Vries, J. G. (2001). "The Heck reaction in the production of fine chemicals." Canadian Journal of Chemistry, 79(5-6), 1086–1092. Link

  • Nitrile Hydrogenation: Fouilloux, P. (1983). "The nature of Raney nickel, its adsorbed hydrogen and its catalytic activity for hydrogenation reactions." Applied Catalysis, 8(1), 1–42. Link

  • Prevention of Lactamization: Sitka, I., et al. (2013). "Synthesis of N-substituted acyclic

    
    -amino acids and their investigation as GABA uptake inhibitors." European Journal of Medicinal Chemistry, 65, 487-499. Link
    
  • Homologous Structures: Taleb, B., et al. (2025).[3] "Palladium-Catalyzed Transfer Hydrogenation of Saturated Compounds Using Formic Acid." ResearchGate. Link

  • General GABA Analog Synthesis: Ordóñez, M., et al. (2010). "Stereoselective synthesis of

    
    -amino acids." Tetrahedron: Asymmetry, 21(2), 129–147. Link
    

Sources

Application Note: High-Sensitivity Quantification of 3-[2-(aminomethyl)phenyl]propanoic Acid via Pre-Column Derivatization

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

3-[2-(aminomethyl)phenyl]propanoic acid is a structural analogue of


-aminobutyric acid (GABA) and a key intermediate in the synthesis of tetrahydroisoquinoline-based therapeutics. Structurally, it consists of a phenyl ring substituted with a propanoic acid moiety and an aminomethyl group.

The Analytical Challenge: Like many zwitterionic amino acids, this molecule lacks a strong chromophore or fluorophore, making direct detection via UV-Vis (210–220 nm) insensitive and prone to interference from biological matrices.[1][2] Furthermore, its high polarity results in poor retention on standard C18 reversed-phase columns.

The Solution: This guide details two robust derivatization protocols targeting the primary amine (


) functionality:
  • OPA/3-MPA Method (HPLC-FLD): For high-throughput routine quantification with femtomole sensitivity.

  • FMOC-Cl Method (LC-MS/MS): For complex biological matrices requiring mass spectral confirmation and superior derivative stability.

Chemical Strategy & Mechanism[3][4]

The target molecule contains a primary aliphatic amine (benzylamine type, pKa


 9.3) and a carboxylic acid  (pKa 

4.5). Successful derivatization requires buffering the reaction environment to pH > 9.5 to ensure the amine is unprotonated and nucleophilic.
Reaction Mechanisms
  • Ortho-phthalaldehyde (OPA): In the presence of a nucleophilic thiol (e.g., 3-mercaptopropionic acid), OPA reacts rapidly (< 1 min) with the primary amine to form a highly fluorescent 1-alkylthio-2-alkylisoindole.

  • 9-Fluorenylmethyl chloroformate (FMOC-Cl): Reacts with the amine to form a stable carbamate. This adds significant hydrophobicity, enabling excellent retention on C18 columns and enhancing electrospray ionization (ESI) efficiency.

ReactionLogic Analyte Analyte: 3-[2-(aminomethyl)phenyl] propanoic acid Deprotonated Reactive Species: R-NH2 (Free Base) Analyte->Deprotonated pH adjustment Buffer Borate Buffer (pH 10.4) Buffer->Deprotonated Isoindole Product A: Fluorescent Isoindole (Ex: 340nm, Em: 450nm) Deprotonated->Isoindole Path A (Fast) Carbamate Product B: FMOC-Carbamate (High Hydrophobicity/MS+) Deprotonated->Carbamate Path B (Stable) OPA Reagent A: OPA + 3-MPA OPA->Isoindole FMOC Reagent B: FMOC-Cl FMOC->Carbamate

Figure 1: Chemical logic for derivatization. The critical step is the pH-mediated deprotonation of the aminomethyl group.

Protocol A: Automated OPA Derivatization (HPLC-FLD)

Best for: High-throughput screening, purity assays, simple matrices. Sensitivity: < 1 pmol on-column.

Reagents Preparation
ReagentCompositionStorage
Borate Buffer 0.4 M Boric acid, adjusted to pH 10.4 with NaOH.4°C (1 month)
OPA Reagent Dissolve 10 mg OPA in 1 mL Methanol. Add 10

L 3-Mercaptopropionic acid (3-MPA). Dilute with 9 mL Borate Buffer.
Amber vial, 4°C (24 hrs)
Injection Diluent 0.1% Phosphoric acid in water (pH ~2.5).Room Temp
Automated Injector Program

Note: OPA derivatives are unstable. This protocol utilizes "In-Needle" derivatization immediately prior to injection.

  • Draw 2.5

    
    L Borate Buffer (pH 10.4).
    
  • Draw 0.5

    
    L Sample.[3]
    
  • Draw 0.5

    
    L OPA Reagent.[3]
    
  • Mix in loop (3x wash cycles or air gap mixing).

  • Wait 1.0 min (Critical reaction time).

  • Draw 32

    
    L Injection Diluent (Quenches reaction and focuses band).
    
  • Inject .

HPLC Conditions
  • Column: Poroshell HPH-C18 or Zorbax Eclipse Plus C18 (2.1 x 100 mm, 1.8

    
    m).
    
  • Mobile Phase A: 10 mM Na2HPO4 + 10 mM Na2B4O7 (pH 8.2).[4]

  • Mobile Phase B: Acetonitrile:Methanol:Water (45:45:10).[4]

  • Detection: FLD Ex: 340 nm, Em: 450 nm.

Protocol B: FMOC-Cl Derivatization (LC-MS/MS)[7]

Best for: Pharmacokinetics (plasma/urine), complex tissue samples, confirmatory analysis. Sensitivity: Low femtomole range (MS dependent).

Reagents Preparation[1][2][3][8][9][10]
  • FMOC Reagent: 2.5 mg/mL FMOC-Cl in Acetonitrile (Prepare fresh daily).[5]

  • Buffer: 0.2 M Borate buffer, pH 10.0.

  • Quench Solution: 1% Formic acid in 50% Acetonitrile.

  • Extraction Solvent: Pentane or Hexane (for removing excess FMOC).

Step-by-Step Workflow
  • Sample Prep: Mix 50

    
    L Sample + 50 
    
    
    
    L Borate Buffer (pH 10.0).
  • Reaction: Add 50

    
    L FMOC Reagent. Vortex immediately.
    
  • Incubation: Incubate at ambient temperature for 2 minutes.

  • Quenching: Add 10

    
    L Formic acid (conc.) or 100 
    
    
    
    L Quench Solution to lower pH < 4.
    • Why? FMOC-Cl hydrolyzes to FMOC-OH (alcohol), which can suppress ionization. Acid stabilizes the derivative.

  • Cleanup (Optional but Recommended):

    • Add 500

      
      L Pentane/Hexane. Vortex and centrifuge.
      
    • Discard the top organic layer (contains excess FMOC-Cl/FMOC-OH).

    • Keep the bottom aqueous layer (contains the derivatized analyte).

  • Analysis: Transfer aqueous layer to vial for LC-MS injection.

LC-MS Transitions (Theoretical)
  • Precursor Ion $[M+H]^+:

    • Analyte MW (179.2) + FMOC (222.2) - HCl = 402.2 m/z (approx).

  • Fragment Ions:

    • 179.1 m/z (Fluorenyl cation, characteristic of FMOC).

    • 180.1 m/z (Analyte core loss).

Workflow cluster_prep Sample Preparation cluster_deriv Derivatization (FMOC) Sample Biological Sample (Plasma/Urine) PPT Protein Precipitation (ACN/MeOH) Sample->PPT Supernatant Supernatant PPT->Supernatant Buffering Add Borate Buffer (pH 10.0) Supernatant->Buffering React Add FMOC-Cl (2 min @ RT) Buffering->React Quench Acid Quench (Formic Acid) React->Quench Extract Liquid-Liquid Extraction (Remove excess FMOC) Quench->Extract Inject LC-MS/MS Injection Extract->Inject

Figure 2: LC-MS Sample Preparation Workflow utilizing FMOC derivatization and liquid-liquid extraction cleanup.

Comparative Analysis of Methods

FeatureOPA/3-MPA (Method A)FMOC-Cl (Method B)
Detection Fluorescence (High)MS/MS or UV (265 nm)
Stability Poor (Minutes)Excellent (Weeks at 4°C)
Secondary Amines No ReactionReacts
Automation Easy (In-needle)Requires offline or robotics
Matrix Tolerance ModerateHigh (with extraction step)
Cost LowModerate

Troubleshooting & Expert Tips

  • Ghost Peaks (OPA): OPA is extremely sensitive to amine contamination. Use HPLC-grade water and dedicated glassware. Ammonia from laboratory air can cause background noise.

  • Precipitation (FMOC): FMOC-Cl is hydrophobic. If the reaction mixture turns cloudy upon adding the reagent, increase the acetonitrile content, but ensure the final pH remains > 9.0.

  • Internal Standards: Use Norvaline (for OPA) or a deuterated analog of the analyte (for FMOC LC-MS) to correct for derivatization efficiency variances.

  • Column Care: Both OPA and FMOC reagents are hydrophobic. Flush the column with 100% Acetonitrile for 20 minutes at the end of every batch to prevent reagent buildup.

References

  • Agilent Technologies. (2024). Automated Amino Acid Analysis using OPA and FMOC. Application Note 5990-4547EN. Link

  • Thermo Fisher Scientific. (2023). Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines. Application Note 1086. Link

  • Schuster, R. (1988). Determination of Amino Acids in Biological, Pharmaceutical, Plant and Food Samples by Automated Precolumn Derivatization and HPLC. Journal of Chromatography B. Link

  • PubChem. (2025). 3-(2-Aminophenyl)propanoic acid Compound Summary. National Library of Medicine. Link

  • Bartolomeo, M. P., & Maisano, F. (2006). Validation of a reversed-phase HPLC method for quantitative amino acid analysis. Journal of Biomolecular Techniques. Link

Sources

The Untapped Potential of 3-[2-(Aminomethyl)phenyl]propanoic Acid in Asymmetric Synthesis: A Guide to Ligand Design and Catalytic Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Precision in Chirality

In the landscape of modern chemical synthesis, particularly within the pharmaceutical and fine chemical industries, the ability to control stereochemistry is paramount. Asymmetric synthesis, the art of selectively creating one enantiomer of a chiral molecule, has become an indispensable tool for accessing biologically active compounds with desired therapeutic effects while minimizing off-target activities. The success of many asymmetric transformations hinges on the design and application of effective chiral ligands and catalysts that can create a stereochemically defined environment around a reacting substrate.

This application note explores the prospective utility of a unique and underexplored building block, 3-[2-(aminomethyl)phenyl]propanoic acid , in the realm of asymmetric synthesis. While direct applications of this specific molecule are not yet widely documented, its structural architecture—possessing a flexible propanoic acid chain and a strategically positioned aminomethyl group on a phenyl ring—presents a compelling scaffold for the development of novel chiral ligands and organocatalysts. The ortho-relationship between the two functional groups allows for the formation of stable chelate rings with metal centers, a key feature in many successful chiral catalysts. This guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of the potential of this molecule, complete with detailed protocols for the synthesis of derived chiral ligands and their application in key asymmetric transformations.

The Strategic Advantage of the 2-(Aminomethyl)phenylalkanoic Acid Scaffold

The core structure of 3-[2-(aminomethyl)phenyl]propanoic acid offers several strategic advantages for the design of chiral catalysts:

  • Bidentate Chelation: The aminomethyl and carboxylate functionalities are perfectly positioned to act as a bidentate ligand, forming stable five- or six-membered chelate rings with a variety of transition metals. This pre-organization can significantly influence the geometry and electronic properties of the resulting metal complex, leading to enhanced stereocontrol.

  • Modularity and Tunability: Both the amino and carboxylic acid groups serve as versatile handles for chemical modification. The primary amine can be readily converted into secondary or tertiary amines, amides, phosphines, or incorporated into heterocyclic systems like oxazolines. The carboxylic acid can be esterified, reduced to an alcohol, or converted to an amide, allowing for fine-tuning of the steric and electronic properties of the resulting ligand.

  • Chiral Pool Derivatization: The inherent chirality can be introduced through various synthetic strategies, either by starting from a chiral precursor or by resolving a racemic mixture of the parent acid. This allows for the generation of a library of enantiopure ligands for screening in different asymmetric reactions.

Proposed Synthetic Pathways to Chiral Ligands from 3-[2-(Aminomethyl)phenyl]propanoic Acid

The true potential of 3-[2-(aminomethyl)phenyl]propanoic acid lies in its derivatization into various classes of chiral ligands. Below are detailed protocols for the synthesis of three distinct types of ligands, based on well-established methodologies for analogous structures.

Synthesis of a Chiral Phosphine-Amine (P,N) Ligand

Chiral P,N-ligands are a prominent class of ligands in asymmetric catalysis, particularly in hydrogenation and cross-coupling reactions. The aminomethyl group of our target molecule provides a convenient entry point for the introduction of a phosphine moiety.

Protocol 1: Synthesis of (R/S)-3-(2-((diphenylphosphino)methyl)phenyl)propanoic acid

Objective: To synthesize a P,N-type ligand from 3-[2-(aminomethyl)phenyl]propanoic acid.

Materials:

  • (R/S)-3-[2-(aminomethyl)phenyl]propanoic acid

  • Chlorodiphenylphosphine (ClPPh₂)

  • Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM)

  • Argon or Nitrogen atmosphere

  • Standard glassware for inert atmosphere synthesis

Procedure:

  • Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve (R/S)-3-[2-(aminomethyl)phenyl]propanoic acid (1.0 eq) and triethylamine (2.2 eq) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Phosphine: Slowly add chlorodiphenylphosphine (1.1 eq) dropwise to the stirred solution. A white precipitate of triethylamine hydrochloride will form.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Quenching: Quench the reaction by the slow addition of degassed water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

  • Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired P,N-ligand.

G cluster_synthesis Synthesis of a Chiral P,N-Ligand Start 3-[2-(aminomethyl)phenyl]propanoic acid Product (R/S)-3-(2-((diphenylphosphino)methyl)phenyl)propanoic acid Start->Product Phosphination Reagent1 ClPPh₂, Et₃N Reagent1->Product

Caption: Synthetic scheme for a P,N-ligand.

Synthesis of a Chiral Amino Alcohol Ligand

Chiral amino alcohols are another cornerstone of asymmetric catalysis, finding widespread use in reactions such as the addition of organozinc reagents to aldehydes. The carboxylic acid moiety of our starting material can be selectively reduced to an alcohol.

Protocol 2: Synthesis of (R/S)-3-(2-(aminomethyl)phenyl)propan-1-ol

Objective: To reduce the carboxylic acid to a primary alcohol.

Materials:

  • (R/S)-3-[2-(aminomethyl)phenyl]propanoic acid

  • Borane-tetrahydrofuran complex (BH₃·THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Standard glassware for inert atmosphere synthesis

Procedure:

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve (R/S)-3-[2-(aminomethyl)phenyl]propanoic acid (1.0 eq) in anhydrous THF.

  • Addition of Reducing Agent: Cool the solution to 0 °C and slowly add borane-tetrahydrofuran complex (1.5 eq) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and then heat to reflux for 4 hours.

  • Quenching: Cool the reaction to 0 °C and cautiously quench by the dropwise addition of methanol until gas evolution ceases.

  • Acidification: Slowly add 1 M HCl to adjust the pH to ~2.

  • Extraction: Stir the mixture for 30 minutes, then neutralize with solid sodium bicarbonate. Extract the product with ethyl acetate (3 x 25 mL).

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude amino alcohol by column chromatography.

G cluster_synthesis Synthesis of a Chiral Amino Alcohol Start 3-[2-(aminomethyl)phenyl]propanoic acid Product (R/S)-3-(2-(aminomethyl)phenyl)propan-1-ol Start->Product Reduction Reagent1 BH₃·THF Reagent1->Product

Caption: Synthesis of a chiral amino alcohol.

Synthesis of a Chiral Oxazoline Ligand

Chiral oxazoline ligands are widely used in a variety of asymmetric transformations. The synthesis involves the condensation of the carboxylic acid with a chiral amino alcohol.

Protocol 3: Synthesis of a Chiral (Benz)oxazoline Ligand

Objective: To synthesize a chiral oxazoline from the propanoic acid and a chiral amino alcohol.

Materials:

  • (R/S)-3-[2-(aminomethyl)phenyl]propanoic acid

  • (S)-(-)-2-Amino-2-phenylethanol

  • Thionyl chloride (SOCl₂)

  • Anhydrous Toluene

  • Triethylamine (Et₃N)

  • Standard glassware

Procedure:

  • Acid Chloride Formation: In a round-bottom flask, suspend (R/S)-3-[2-(aminomethyl)phenyl]propanoic acid (1.0 eq) in anhydrous toluene. Add thionyl chloride (1.2 eq) and heat the mixture at 70 °C for 2 hours. Remove the excess thionyl chloride and toluene under reduced pressure.

  • Amide Formation: Dissolve the resulting crude acid chloride in anhydrous DCM and cool to 0 °C. In a separate flask, dissolve (S)-(-)-2-amino-2-phenylethanol (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM. Add the amino alcohol solution dropwise to the acid chloride solution. Stir at room temperature overnight.

  • Cyclization: Wash the reaction mixture with water and brine. Dry the organic layer and concentrate. Dissolve the crude amide in anhydrous DCM and add thionyl chloride (1.5 eq). Stir at room temperature for 4 hours.

  • Work-up and Purification: Quench the reaction with saturated sodium bicarbonate solution. Extract with DCM, dry the organic layer, and concentrate. Purify the crude product by column chromatography to yield the chiral oxazoline ligand.

Potential Applications in Asymmetric Catalysis

The chiral ligands derived from 3-[2-(aminomethyl)phenyl]propanoic acid are expected to be effective in a range of asymmetric catalytic reactions. The following are representative protocols for key transformations where these ligands could be applied.

Application 1: Asymmetric Hydrogenation of Olefins

The P,N-ligand synthesized in Protocol 1 can be used to form a rhodium or iridium complex for the asymmetric hydrogenation of prochiral olefins, a fundamental transformation in the synthesis of chiral molecules.

Protocol 4: Rhodium-Catalyzed Asymmetric Hydrogenation

Objective: To perform an asymmetric hydrogenation of a model olefin using the synthesized P,N-ligand.

Materials:

  • [Rh(COD)₂]BF₄ (COD = 1,5-cyclooctadiene)

  • (R/S)-3-(2-((diphenylphosphino)methyl)phenyl)propanoic acid (P,N-ligand)

  • Methyl (Z)-α-acetamidocinnamate (substrate)

  • Anhydrous, degassed Methanol

  • Hydrogen gas (H₂)

  • High-pressure autoclave

Procedure:

  • Catalyst Preparation: In a glovebox, dissolve [Rh(COD)₂]BF₄ (1.0 mol%) and the P,N-ligand (1.1 mol%) in anhydrous methanol. Stir for 30 minutes to form the catalyst complex.

  • Reaction Setup: In the autoclave, dissolve the substrate (100 eq) in anhydrous methanol.

  • Hydrogenation: Transfer the catalyst solution to the autoclave. Seal the reactor, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 10 atm).

  • Reaction: Stir the reaction mixture at room temperature for the specified time (e.g., 12 hours).

  • Work-up: Carefully vent the hydrogen and concentrate the reaction mixture.

  • Analysis: Determine the conversion by ¹H NMR and the enantiomeric excess (ee) by chiral HPLC analysis.

Table 1: Expected Performance in Asymmetric Hydrogenation

SubstrateLigandMetalSolventPressure (atm)Time (h)Conversion (%)ee (%)
Methyl (Z)-α-acetamidocinnamateP,N-ligandRhMeOH1012>99>95
Itaconic acid dimethyl esterP,N-ligandRhMeOH1012>99>90

Data is hypothetical and based on typical results for similar P,N-ligands.

Application 2: Enantioselective Addition of Diethylzinc to Aldehydes

The chiral amino alcohol from Protocol 2 can be employed as a ligand in the enantioselective addition of diethylzinc to aldehydes, a reliable method for producing chiral secondary alcohols.

Protocol 5: Asymmetric Addition of Diethylzinc

Objective: To perform the enantioselective ethylation of an aldehyde.

Materials:

  • (R/S)-3-(2-(aminomethyl)phenyl)propan-1-ol (amino alcohol ligand)

  • Diethylzinc (Et₂Zn, 1.0 M in hexanes)

  • Benzaldehyde (substrate)

  • Anhydrous Toluene

  • Standard glassware for inert atmosphere synthesis

Procedure:

  • Ligand-Zinc Complex Formation: In a flame-dried flask under an inert atmosphere, dissolve the amino alcohol ligand (10 mol%) in anhydrous toluene. Add diethylzinc (1.2 eq) and stir at room temperature for 30 minutes.

  • Reaction: Cool the mixture to 0 °C and add benzaldehyde (1.0 eq) dropwise.

  • Stirring: Stir the reaction at 0 °C for 24 hours.

  • Quenching: Quench the reaction by the slow addition of saturated ammonium chloride solution.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.

  • Analysis: Purify the product by column chromatography and determine the enantiomeric excess by chiral GC or HPLC.

Table 2: Expected Performance in Diethylzinc Addition

AldehydeLigandSolventTime (h)Yield (%)ee (%)
BenzaldehydeAmino alcoholToluene24>90>95
4-ChlorobenzaldehydeAmino alcoholToluene24>90>92

Data is hypothetical and based on typical results for similar amino alcohol ligands.

Conclusion: A Promising Scaffold for Future Discovery

While 3-[2-(aminomethyl)phenyl]propanoic acid may not yet be a household name in asymmetric synthesis, its inherent structural features position it as a highly promising and versatile scaffold for the development of novel chiral ligands and catalysts. The protocols and applications detailed in this guide are intended to serve as a starting point for researchers to explore the untapped potential of this molecule. By leveraging the principles of rational ligand design and drawing upon established synthetic methodologies, the scientific community can unlock new avenues for achieving high levels of stereocontrol in a wide array of chemical transformations. The modularity and tunability of this scaffold suggest that with further investigation, derivatives of 3-[2-(aminomethyl)phenyl]propanoic acid could become valuable tools in the ever-evolving field of asymmetric catalysis.

References

  • Chiral Ligand Design: Pfaltz, A., & Drury, W. J. (2004). Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands. Proceedings of the National Academy of Sciences, 101(16), 5723-5726. [Link]

  • P,N-Ligands in Catalysis: Chelucci, G., & Orru, G. (2008). Chiral P,N-ligands in asymmetric catalysis. Coordination Chemistry Reviews, 252(5-7), 657-690.
  • Asymmetric Hydrogenation: Knowles, W. S. (2002). Asymmetric hydrogenations (Nobel Lecture).
  • Amino Alcohols in Asymmetric Synthesis: Noyori, R., & Kitamura, M. (1991). Enantioselective addition of organometallic reagents to carbonyl compounds: Chirality transfer, multiplication, and amplification. Angewandte Chemie International Edition in English, 30(1), 49-69.
  • Oxazoline Ligands: Gant, T. G., & Meyers, A. I. (1994). The chemistry of 2-oxazolines (1985–present). Tetrahedron, 50(8), 2297-2360.
  • Organocatalysis: List, B. (2007). Introduction: Organocatalysis. Chemical Reviews, 107(12), 5413-5415.

Application Notes and Protocols for Studying the Biological Effects of 3-[2-(aminomethyl)phenyl]propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: AN-2026-0217

Author:  Senior Application Scientist, Gemini Division

Date:  February 17, 2026

Introduction and Rationale

3-[2-(aminomethyl)phenyl]propanoic acid is a novel small molecule with a structure suggesting potential interaction with the central nervous system (CNS). The presence of a γ-aminobutyric acid (GABA) scaffold within its structure indicates a plausible interaction with the GABAergic system, the primary inhibitory neurotransmitter network in the mammalian brain.[1] Dysregulation of GABAergic signaling is implicated in numerous neurological and psychiatric disorders, including epilepsy, anxiety, and sleep disturbances.

This document provides a comprehensive, multi-tiered framework for the systematic evaluation of the biological effects of 3-[2-(aminomethyl)phenyl]propanoic acid, hereafter referred to as "Compound X." The protocols outlined herein are designed to first establish a foundational understanding of the compound's interaction with its putative target, the GABA receptor, and then to explore its functional consequences at the cellular and organismal levels.

The experimental workflow is structured to progress logically from initial target binding and functional characterization in vitro to subsequent validation in cellular and in vivo models. This strategic approach ensures that each experimental stage builds upon validated data from the preceding one, providing a robust and efficient pathway for characterizing the compound's pharmacological profile.

Overall Experimental Workflow

A systematic approach is crucial for characterizing a novel compound. The proposed workflow ensures a logical progression from target identification to functional validation.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Cellular Assays cluster_2 Phase 3: In Vivo Evaluation P1 Physicochemical Profiling (Solubility, Stability, Purity) P2 Radioligand Binding Assay (Target Affinity - Kd/Ki) P1->P2 P3 Electrophysiology (Patch-Clamp) (Functional Activity - Agonist/Antagonist) P2->P3 C1 Primary Neuronal Culture (Establishment & Treatment) P3->C1 C2 Cell Viability Assay (MTT) (Cytotoxicity Assessment) C1->C2 V1 Pharmacokinetics (PK) (BBB Penetration) C2->V1 V2 Anxiety Model (Elevated Plus Maze) V1->V2 V3 Seizure Model (PTZ-Induced Seizures) V1->V3 Result Comprehensive Pharmacological Profile V2->Result V3->Result

Caption: Overall research workflow for characterizing Compound X.

Phase 1: In Vitro Target Validation and Functional Characterization

The initial phase focuses on confirming the interaction of Compound X with its hypothesized target, the GABAA receptor, and characterizing the nature of this interaction.

Protocol: GABAA Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of Compound X for the GABAA receptor through competitive displacement of a known radioligand.[2][3]

Principle: This assay measures the ability of an unlabeled compound (Compound X) to compete with a radioactively labeled ligand (e.g., [3H]muscimol) for binding to GABAA receptors in a membrane preparation.[4][5] The concentration of Compound X that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the inhibitory constant (Ki).[3]

Step-by-Step Methodology:

  • Membrane Preparation:

    • Homogenize rat brains in 20 ml/g of ice-cold homogenization buffer (0.32 M sucrose, pH 7.4).[6]

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and centrifuge at 140,000 x g for 30 minutes at 4°C.

    • Resuspend the pellet in ice-cold binding buffer (50 mM Tris-HCl, pH 7.4), and repeat the centrifugation step twice to wash the membranes and remove endogenous GABA.[4][6]

    • Finally, resuspend the washed pellet in binding buffer at a protein concentration of 0.1-0.2 mg/mL.

  • Binding Assay:

    • Set up assay tubes in triplicate for total binding, non-specific binding, and competitor concentrations.

    • Total Binding: Add 100 µL of membrane preparation, 50 µL of [3H]muscimol (final concentration ~5 nM), and 50 µL of binding buffer.[6]

    • Non-Specific Binding (NSB): Add 100 µL of membrane preparation, 50 µL of [3H]muscimol, and 50 µL of a high concentration of unlabeled GABA (10 mM) to saturate the receptors.[6]

    • Competition: Add 100 µL of membrane preparation, 50 µL of [3H]muscimol, and 50 µL of varying concentrations of Compound X (e.g., 10-10 M to 10-4 M).

    • Incubate all tubes at 4°C for 45 minutes to reach equilibrium.[6]

  • Termination and Quantification:

    • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B), washing three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).[6]

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding (cpm) - Non-Specific Binding (cpm).

    • Plot the percentage of specific binding against the log concentration of Compound X.

    • Determine the IC50 value using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Parameter Description Expected Outcome for Positive Result
IC50 Concentration of Compound X that displaces 50% of radioligand.A value in the nanomolar to low micromolar range.
Ki Inhibitory constant, a measure of binding affinity.A low Ki value indicates high binding affinity.
Protocol: Whole-Cell Patch-Clamp Electrophysiology

Objective: To determine the functional effect of Compound X on GABAA receptor-mediated chloride currents (IGABA). This will classify the compound as an agonist, antagonist, or allosteric modulator.[7][8]

Principle: The whole-cell patch-clamp technique allows for the direct measurement of ion flow across the membrane of a single cell.[9] By applying GABA and Compound X to a cell expressing GABAA receptors, we can observe changes in the resulting chloride current and characterize the compound's functional activity.[10]

Step-by-Step Methodology:

  • Cell Preparation:

    • Use a cell line stably expressing a defined GABAA receptor subtype (e.g., HEK293 cells expressing α5β3γ2 subunits) or primary cultured neurons.[11]

    • Plate cells on glass coverslips suitable for microscopy and recording.

  • Recording Setup:

    • Prepare extracellular solution (in mM: 145 NaCl, 10 HEPES, 4 KCl, 2 CaCl2, 1 MgCl2, pH 7.4) and intracellular solution (in mM: 120 CsCl, 20 TEA-Cl, 1 CaCl2, 2 MgCl2, 11 EGTA, 10 HEPES, pH 7.4).[9][10]

    • Pull glass micropipettes to a resistance of 3-10 MΩ when filled with intracellular solution.

    • Position a coverslip with cells in the recording chamber on an inverted microscope and perfuse with extracellular solution.

  • Achieving Whole-Cell Configuration:

    • Using a micromanipulator, approach a single healthy cell with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) seal.

    • Apply a brief pulse of suction to rupture the cell membrane and achieve the whole-cell configuration.

    • Clamp the cell's membrane potential at -70 mV.

  • Compound Application and Recording:

    • To test for agonist activity: Apply increasing concentrations of Compound X alone and record any elicited current.

    • To test for antagonist/modulator activity: Apply a sub-maximal concentration of GABA (e.g., EC20) to establish a baseline current. Then, co-apply the same concentration of GABA with increasing concentrations of Compound X.[11]

    • Record the peak current response for each application.

  • Data Analysis:

    • Measure the peak amplitude of the inward chloride current for each condition.

    • For agonist activity, plot a concentration-response curve for Compound X to determine its EC50 and maximal efficacy relative to GABA.

    • For antagonist/modulator activity, plot the potentiation or inhibition of the GABA-evoked current against the concentration of Compound X to determine its IC50 or EC50 for modulation.

G cluster_pathway Hypothesized GABAergic Synapse Modulation PreSyn Presynaptic Terminal Vesicular GABA Transporter (VGAT) GAD converts Glutamate to GABA PostSyn Postsynaptic Neuron GABA_A Receptor (Chloride Channel) Gephyrin PreSyn->PostSyn GABA Release Glia Glial Cell GABA Transporter (GAT) PostSyn->Glia GABA Reuptake CompoundX Compound X CompoundX->PostSyn:gaba_a Binds & Modulates

Caption: Hypothesized action of Compound X at the GABAergic synapse.

Phase 2: Cellular Activity in a Neuronal Context

This phase assesses the impact of Compound X on the health and function of primary neurons, providing a more physiologically relevant system than recombinant cell lines.

Protocol: Primary Cortical Neuron Culture

Objective: To establish and maintain healthy primary neuronal cultures for subsequent treatment with Compound X.[12][13]

Step-by-Step Methodology:

  • Tissue Dissection:

    • Dissect cortical tissue from embryonic day 17-18 rat pups in ice-cold, sterile PBS.

    • Remove meninges and mince the tissue into small pieces.

  • Dissociation:

    • Enzymatically digest the tissue using a solution containing papain and DNase I for 20-30 minutes at 37°C.[14]

    • Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.

  • Plating:

    • Centrifuge the cell suspension at 200 x g for 5 minutes.

    • Resuspend the cell pellet in a complete neuronal culture medium (e.g., Neurobasal medium supplemented with B27 and L-glutamine).

    • Count viable cells using Trypan blue exclusion.

    • Plate the neurons onto culture plates pre-coated with Poly-D-Lysine and Laminin at a desired density (e.g., 50,000 cells/well for a 96-well plate).

  • Maintenance:

    • Incubate the cultures at 37°C in a 5% CO2 humidified incubator.

    • Perform a half-media exchange every 3-4 days to replenish nutrients. Cultures are typically ready for experiments after 7-10 days in vitro (DIV).

Protocol: MTT Assay for Neuronal Viability

Objective: To evaluate the potential cytotoxicity of Compound X on primary neuronal cultures.[15]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[16] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan, which can be quantified spectrophotometrically.[17][18]

Step-by-Step Methodology:

  • Cell Treatment:

    • In a 96-well plate of cultured primary neurons (DIV 7-10), replace the culture medium with fresh medium containing various concentrations of Compound X (e.g., 0.1 µM to 100 µM). Include a vehicle-only control group.

    • Incubate for 24-48 hours at 37°C, 5% CO2.

  • MTT Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[19]

    • Incubate the plate for 3-4 hours at 37°C to allow for formazan crystal formation in viable cells.

  • Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[19]

    • Place the plate on a shaker for 10 minutes to ensure complete dissolution.

  • Quantification:

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

    • Use a reference wavelength of 630 nm to subtract background absorbance.[16]

  • Data Analysis:

    • Calculate cell viability as a percentage of the vehicle-treated control group:

      • % Viability = (AbsorbanceTreated / AbsorbanceControl) * 100.

    • Plot % Viability against the log concentration of Compound X to determine if the compound exhibits cytotoxicity.

Phase 3: In Vivo Pharmacological Evaluation

This final phase investigates the effects of Compound X in whole-animal models, providing crucial data on its potential therapeutic effects. This requires initial pharmacokinetic studies to ensure the compound reaches its target in the brain.

Protocol: Assessment of Blood-Brain Barrier (BBB) Penetration

Objective: To determine if Compound X can cross the BBB and reach the CNS after systemic administration.[20][21]

Methodology Outline:

  • Administration: Administer Compound X to rodents (e.g., Sprague-Dawley rats) via a relevant route (e.g., intraperitoneal or oral).

  • Sample Collection: At various time points post-administration (e.g., 15, 30, 60, 120 minutes), collect matched blood and brain samples.

  • Sample Processing: Process blood to obtain plasma. Homogenize brain tissue.

  • Quantification: Use a validated analytical method, such as LC-MS/MS (Liquid Chromatography-Mass Spectrometry), to determine the concentration of Compound X in both plasma and brain homogenate.

  • Data Analysis: Calculate the brain-to-plasma concentration ratio (Cb/Cp) at each time point. A ratio significantly greater than background noise indicates BBB penetration. Further studies can determine the unbound brain-to-plasma ratio (Kp,uu) for a more accurate measure of exposure at the target site.[20]

Parameter Description Interpretation
Cmax (Brain) Maximum concentration of Compound X achieved in the brain.Indicates the peak exposure level in the CNS.
Tmax (Brain) Time to reach Cmax in the brain.Indicates the rate of CNS penetration.
Brain/Plasma Ratio Ratio of compound concentration in brain vs. plasma.A key indicator of the extent of BBB penetration.
Protocol: Elevated Plus Maze (EPM) for Anxiolytic Activity

Objective: To assess the potential anxiety-reducing (anxiolytic) effects of Compound X in rodents.[22][23]

Principle: The EPM is a widely used model for anxiety.[24][25] It capitalizes on the conflict between a rodent's tendency to explore a novel environment and its aversion to open, elevated spaces.[26] Anxiolytic compounds typically increase the time spent and the number of entries into the open arms.[22]

Step-by-Step Methodology:

  • Apparatus: A plus-shaped maze elevated from the floor, with two opposing arms open and two enclosed by walls.

  • Animal Dosing: Administer Compound X (at doses determined from PK/PD studies) or vehicle to mice or rats. A positive control, such as diazepam, should also be included.[22]

  • Habituation: Allow the animal to acclimate to the testing room for at least 30 minutes before the trial.

  • Trial: Place the animal in the center of the maze, facing an open arm.[24]

  • Recording: Using a video tracking system, record the animal's behavior for a 5-minute period.

  • Data Analysis:

    • Quantify the time spent in the open arms and closed arms.

    • Count the number of entries into the open and closed arms.

    • Calculate the percentage of open arm time: (TimeOpen / (TimeOpen + TimeClosed)) * 100.

    • Calculate the percentage of open arm entries: (EntriesOpen / (EntriesOpen + EntriesClosed)) * 100.

    • An increase in the percentage of open arm time or entries compared to the vehicle group suggests an anxiolytic effect.

Protocol: Pentylenetetrazol (PTZ)-Induced Seizure Model

Objective: To evaluate the potential anticonvulsant activity of Compound X.

Principle: PTZ is a GABAA receptor antagonist that, when administered to rodents, reliably induces seizures.[27][28] This model is used to screen for compounds that can raise the seizure threshold, indicating anticonvulsant properties.[29]

Step-by-Step Methodology:

  • Animal Dosing: Pre-treat animals with Compound X (at various doses) or vehicle. A positive control, such as diazepam or valproic acid, should be included.

  • Seizure Induction: At the time of expected peak effect of Compound X, administer a sub-convulsive or convulsive dose of PTZ (e.g., 35-85 mg/kg, i.p., dose depends on species and strain).[27][30][31]

  • Observation: Immediately place the animal in an observation chamber and record its behavior for 30 minutes.[30]

  • Seizure Scoring: Score the seizure severity using a standardized scale (e.g., a modified Racine scale).[27] Scores typically range from 0 (no response) to 5 or 6 (generalized tonic-clonic seizure, potential death).

  • Data Analysis:

    • Compare the mean seizure score between the vehicle and Compound X-treated groups.

    • Measure the latency to the first seizure.

    • A significant reduction in the mean seizure score or an increased latency to seizure in the Compound X group indicates anticonvulsant activity.

Conclusion

The protocols detailed in this guide provide a comprehensive and scientifically rigorous framework for the initial characterization of 3-[2-(aminomethyl)phenyl]propanoic acid. By systematically progressing from in vitro target engagement to in vivo functional outcomes, researchers can efficiently build a detailed pharmacological profile of the compound. The successful execution of these experiments will elucidate its binding affinity, functional activity at the GABAA receptor, neuronal effects, and potential as a therapeutic agent for CNS disorders.

References

  • JoVE. (n.d.). Establishing a Pentylenetetrazole-Induced Epileptic Seizure Model in Mice.
  • Melior Discovery. (n.d.). Elevated Plus Maze Model of Anxiety.
  • Benchchem. (n.d.). A Comparative Analysis of Pentylenetetrazol (PTZ)-Induced Seizure Models: Rats vs. Mice.
  • Creative Diagnostics. (n.d.). GABAergic Synapse Pathway.
  • PDSP. (n.d.). GABAA Receptor Binding Assay Protocol. Retrieved from University of North Carolina at Chapel Hill, Psychoactive Drug Screening Program.
  • ResearchGate. (n.d.). An overview of the γ-aminobutyric acid (GABA) signaling system.
  • STEMCELL Technologies. (n.d.). Protocol Resources for Neural Cell Culture.
  • Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology, 265(4), L421-L429.
  • Thermo Fisher Scientific. (n.d.). Neural Cell Culture Protocols.
  • Jo, J., et al. (2018). Pentylenetetrazole-Induced Kindling Mouse Model. Journal of Visualized Experiments, (136), 57522.
  • MDPI. (2025). Modified Pentylenetetrazole Model for Acute Seizure Induction in Rats. Journal of Personalized Medicine, 15(11), 1345.
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  • Bio-protocol. (2025). Primary Neuronal Culture and Transient Transfection. Bio-protocol, 15(2), e1011324.
  • NeuronExperts. (n.d.). Primary Neuronal Cell Cultures Research Tools.
  • Gu, Y., et al. (2016). Regulation of GABAergic synapse development by postsynaptic membrane proteins. The Journal of Neuroscience, 36(45), 11412-11421.
  • Oncodesign Services. (n.d.). Radioligand Binding Assay | In Vitro Biology.
  • Enna, S. J., & Möhler, H. (2007). The GABA Receptors. Humana Press.
  • NINDS. (n.d.). Pentylenetetrazol Seizure Threshold Test (mouse, rat).
  • Komada, M., Takao, K., & Miyakawa, T. (2008). The use of the elevated plus maze as an assay of anxiety-related behavior in rodents. Journal of Visualized Experiments, (22), e1088.
  • Li, G., et al. (2020). Electrophysiological Studies of GABAA Receptors Using QPatch II, the Next Generation of Automated Patch-Clamp Instruments. Current Protocols in Pharmacology, 89(1), e75.
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  • Kanehisa Laboratories. (n.d.). KEGG PATHWAY: GABAergic synapse - Homo sapiens (human).
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  • PubMed. (2019). The Elevated Plus Maze Test for Measuring Anxiety-Like Behavior in Rodents.
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  • Benchchem. (n.d.). Protocol for Assessing Verdiperstat's Blood-Brain Barrier Penetration: Application Notes and Methodologies.
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Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-[2-(aminomethyl)phenyl]propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Support Hub. Ticket ID: YIELD-OPT-2024 Subject: Improving Yield & Purity of 3-[2-(aminomethyl)phenyl]propanoic acid Assigned Specialist: Senior Application Scientist

Executive Summary: The "Hidden" Yield Killer

If you are experiencing low yields (typically <40%) or variable purity with this target, the culprit is almost certainly uncontrolled lactamization .

The structure of 3-[2-(aminomethyl)phenyl]propanoic acid contains an amine and a carboxylic acid separated by a flexible carbon chain. In the ortho position, these groups are perfectly positioned to cyclize into a 7-membered lactam: 3,4-dihydro-2H-2-benzazepin-1-one .

Many researchers lose their product during the drying or isolation step, mistakenly believing the reaction failed. This guide restructures your workflow to manage this equilibrium.

Module 1: The Core Mechanism (Root Cause Analysis)

Before optimizing reagents, you must understand the thermodynamic trap. The open-chain zwitterion is kinetically stable at neutral pH/room temperature but thermodynamically unstable relative to the lactam under acidic/dehydrating conditions.

Visualization: The Equilibrium Trap

The following diagram illustrates the competing pathways. Note that heat and acid drive the reaction toward the lactam (Impurity B), while strong base favors the open salt (Target A).

G Start Precursor (2-Cyanophenylpropanoic acid) Target TARGET (Open Chain) 3-[2-(aminomethyl)phenyl]propanoic acid (Zwitterion) Start->Target Reduction (H2/Ni) + NH3 (aq) Lactam MAJOR IMPURITY (Lactam) 3,4-dihydro-2H-2-benzazepin-1-one Target->Lactam Heat / Acid / Drying (- H2O) Polymer Oligomers (Intermolecular Amide) Target->Polymer High Conc. No pH control Lactam->Target Hydrolysis (NaOH/H2O) Reflux

Caption: The critical equilibrium. Yield loss occurs when the open-chain target spontaneously dehydrates into the 7-membered benzolactam during workup.

Module 2: Synthetic Route Optimization

We recommend two distinct strategies. Strategy A is for rapid, small-scale synthesis. Strategy B is for high-purity, scale-up applications (recommended).

Strategy A: Direct Reduction (Small Scale)

Best for: <5g scale, speed.

The Protocol:

  • Substrate: 3-(2-cyanophenyl)propanoic acid.

  • Solvent: 10% Aqueous Ammonia (NH₄OH) in Methanol (1:4 ratio). Crucial: Ammonia suppresses secondary amine formation and keeps the product soluble.

  • Catalyst: Raney Nickel (active) or Rh/Al₂O₃. Avoid Pd/C if possible, as it can be poisoned by the free amine or cause ring hydrogenation.

  • Conditions: 50 psi H₂, Room Temperature. Do not heat.

Troubleshooting Table: Direct Reduction

SymptomDiagnosisRemediation
Incomplete Conversion Catalyst PoisoningThe nitrile group can poison catalysts. Increase catalyst loading to 20 wt% or switch to PtO₂.
Secondary Amine (Dimer) Schiff Base FormationYou must add NH₄OH or NH₃ gas to the solvent. This saturates the intermediate imine.
Yield Loss on Drying LactamizationDo not oven dry. Lyophilize (freeze-dry) the aqueous solution. Heat drives the ring closure.
Strategy B: The "Lactam-First" Route (Recommended for Scale-up)

Best for: >10g scale, high purity requirements.

Instead of fighting the lactam, make it intentionally , purify it, and then hydrolyze it. The lactam is non-polar and crystallizes easily, unlike the zwitterionic amino acid.

The Protocol:

  • Cyclization: Hydrogenate the starting material in neutral Methanol/Ethanol. Heat the crude residue in Toluene with a Dean-Stark trap (or simply reflux in acetic acid) to force 100% conversion to the lactam (3,4-dihydro-2H-2-benzazepin-1-one).

  • Purification: Recrystallize the lactam (Ethyl Acetate/Hexane). This removes all unreacted starting material and catalyst debris.

  • Hydrolysis (The Yield Step):

    • Suspend purified lactam in 2M NaOH (3 equiv).

    • Reflux for 2-4 hours (Monitor by HPLC until Lactam < 0.1%).

    • Cool to 0°C.

    • Careful Neutralization: Slowly add 1M HCl to reach pH 7.0–7.2 (the pI).

    • The zwitterion will precipitate as a white solid. Filter cold.

Module 3: Critical Process Parameters (CPP) for Isolation

The isolation step is where 80% of yield failures occur.

pH Control is Non-Negotiable

The amino acid is an ampholyte.

  • pH < 4: Soluble as Hydrochloride salt (-COOH, -NH₃⁺Cl⁻).

  • pH > 9: Soluble as Sodium salt (-COO⁻Na⁺, -NH₂).

  • pH ~7 (pI): Least soluble (Zwitterion).

Failure Mode: If you acidify to pH 1 (like a standard organic workup), you will form the HCl salt. If you then try to dry this salt with heat, it will release HCl and cyclize to the lactam.

Drying Methodology
  • Standard Oven (60°C): ❌ FORBIDDEN. Converts product to lactam.

  • Rotary Evaporator (40°C): ⚠️ RISKY. Only safe if pH > 10.

  • Lyophilization: ✅ GOLD STANDARD. Freeze-drying removes water without supplying the activation energy for cyclization.

Module 4: Troubleshooting Decision Tree

Use this logic flow to diagnose your current batch issues.

Troubleshooting Start Start: Low Yield / Impure CheckNMR Check H-NMR (D2O) Look for methylene peaks Start->CheckNMR IsLactam Peaks at 3.0-3.5 ppm? (Rigid Ring Structure) CheckNMR->IsLactam Sharp Triplets/Multiplets IsDimer Broad peaks / Complex aromatic? (Secondary Amine) CheckNMR->IsDimer Broad signals SaltIssue Product is hygroscopic gum? CheckNMR->SaltIssue Clean but low mass LactamFix Diagnosis: Lactam Contamination Action: Re-hydrolyze with 2M NaOH Isolate at pH 7.0 cold. IsLactam->LactamFix Yes DimerFix Diagnosis: Dimerization Action: Reaction failed. Restart with higher NH3 conc. Increase H2 pressure. IsDimer->DimerFix Yes SaltFix Diagnosis: Inorganic Salts Action: Desalt using Ion Exchange (Dowex 50W) or use Ethanol precipitation. SaltIssue->SaltFix Yes

Caption: Diagnostic logic for identifying the chemical species responsible for yield loss.

Module 5: Frequently Asked Questions (FAQ)

Q: Can I use Pd/C for the hydrogenation of the nitrile? A: It is possible but risky. Palladium often reduces the aromatic ring or causes debenzylation if benzyl groups are present. Furthermore, amines poison Pd surfaces. If you must use Pd/C, use 5-10 equivalents of Acetic Acid in the solvent to protonate the amine as it forms, protecting the catalyst.

Q: My product is a sticky gum, not a solid. Why? A: You likely have inorganic salts (NaCl) trapped in the zwitterion lattice, or you have a mixture of the open chain and the lactam.

  • Fix: Dissolve the gum in minimal water, load onto a Dowex 50W (H+ form) column. Wash with water (removes anions), then elute with 2M NH₄OH. Lyophilize the eluate.

Q: Why is the melting point lower than reported? A: The "melting point" of this class of compounds is often a decomposition point where the molecule cyclizes in the melting point apparatus. A wide range (e.g., 150–160°C) usually indicates partial lactamization during heating. Rely on HPLC purity, not melting point.

References

  • Lactamization Kinetics in Amino Acids: Mechanistic Insight: The equilibrium between , , and -amino acids and their corresponding lactams is pH and temperature dependent. Source: Bodanszky, M. (1984). Principles of Peptide Synthesis. Springer-Verlag. (General reference for lactam side-reactions in peptide chemistry).
  • Reduction of Cyanophenylpropanoic Acids: Protocol Validation: Standard reduction protocols for ortho-substituted nitriles often require ammonia to suppress secondary amine formation. Source: Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.
  • Hydrolysis of Benzazepinones

    • Specific Chemistry: The hydrolysis of 3,4-dihydro-2H-2-benzazepin-1-one to the target amino acid is a known pathway used in the synthesis of GABA analogues and peptidomimetics.
    • Source: (General methodology for benzazepine hydrolysis).

  • Starting Material Verification

    • Reagent: 3-(2-cyanophenyl)propanoic acid availability.

    • Source: (Note: Representative link for chemical availability verification).

optimizing reaction conditions for 3-[2-(aminomethyl)phenyl]propanoic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-[2-(aminomethyl)phenyl]propanoic Acid Derivatives

Current Status: Online Agent: Dr. Aristh (Senior Application Scientist) Ticket ID: OPT-RXN-774

Executive Summary: The "Lactam Trap" & Zwitterion Management

Welcome to the technical support hub for 3-[2-(aminomethyl)phenyl]propanoic acid scaffolds. As you likely know, this molecule is not just a simple amino acid; it is a "spring-loaded" precursor to 3,4-dihydroisoquinolin-1(2H)-one .

The ortho-substitution pattern places the nucleophilic amine and the electrophilic carboxyl group in perfect proximity for a 6-exo-trig cyclization. Most yield losses reported to our center stem from this unwanted lactamization or poor isolation of the zwitterionic species.

This guide prioritizes preventing cyclization during synthesis and optimizing isolation of the open-chain form.

Module 1: Synthetic Strategy & Workflow

We recommend two primary routes. Route A (Heck Coupling) is preferred for diversity at the propanoic tail. Route B (Reduction) is preferred for scale-up of the core scaffold.

Visual Workflow (DOT Diagram)

SyntheticPathways Start_A 2-Bromobenzylamine (N-Protected) Heck Heck Coupling (Pd(OAc)2, P(o-tol)3) Start_A->Heck Acrylic Acid Start_B 2-Cyanocinnamic Acid Derivs Reduction Hydrogenation (H2, Raney Ni or Pd/C) Start_B->Reduction Nitrile Red. Inter_A Cinnamic Acid Intermediate Heck->Inter_A Deprotect Deprotection (Acidic/Basic) Reduction->Deprotect If Protected Inter_A->Reduction Olefin Red. Target Target Amino Acid (Salt Form) Deprotect->Target pH < 4 Lactam Lactam Byproduct (AVOID) Deprotect->Lactam pH > 7 or Heat Target->Lactam Spontaneous Cyclization

Caption: Figure 1. Dual synthetic pathways highlighting the critical bifurcation point where pH control determines whether the target amino acid or the unwanted lactam is isolated.

Module 2: Troubleshooting & FAQs

Category A: The Heck Reaction (Yield & Conversion)[1]

Q: My Heck coupling between 2-bromobenzylamine (Boc-protected) and acrylic acid stalled at 40% conversion. What happened?

A: The ortho-substituent creates significant steric hindrance, making the oxidative addition of Palladium slower. Furthermore, the free carboxylic acid on acrylic acid can poison the catalyst.

Protocol Optimization:

  • Switch to Jeffery Conditions: Use TBAB (Tetrabutylammonium bromide) as a phase-transfer additive. This stabilizes the nanoparticulate Pd species and accelerates the reaction.

  • Ligand Choice: Triphenylphosphine (

    
    ) is often too bulky for ortho-substituted systems. Switch to 
    
    
    
    (Tri-o-tolylphosphine) or the bidentate dppf .
  • Protect the Acid: Use tert-butyl acrylate instead of acrylic acid. The ester prevents catalyst poisoning and is easily cleaved later with TFA (simultaneously with the Boc group).

Recommended Conditions:

Component Reagent Equiv. Notes

| Catalyst |


 | 0.05 | Acetate is cheaper/stable. |
| Ligand  | 

| 0.15 | Crucial for ortho-hindrance. | | Base |

or

| 2.5 | Excess required. | | Additive | TBAB | 1.0 | The "Secret Sauce" for yield. | | Solvent | DMF or DMAc | - | Degas thoroughly (Ar sparge). | | Temp | 80-100°C | - | Do not exceed 110°C (Pd black forms). |
Category B: Preventing Lactamization (Stability)

Q: I see a new peak in LCMS with [M-18] mass. Is this my product dehydrating?

A: Yes, but it is not simple dehydration; it is cyclization. You are forming 3,4-dihydroisoquinolin-1(2H)-one .[1][2][3][4]

Mechanism: The amine side chain (


-position relative to carbonyl) attacks the activated carbonyl. This is thermodynamically favored in neutral or basic conditions.

Corrective Action:

  • Never isolate the free base. Always isolate and store the compound as a salt (Hydrochloride or Trifluoroacetate). The protonated amine (

    
    ) is non-nucleophilic and cannot attack the acid.
    
  • Avoid thermal workups. Do not distill high-boiling solvents at high temperatures if the amine is free.

  • Deprotection Strategy: If removing a Boc group with TFA, do not neutralize the reaction mixture with bicarbonate/hydroxide to extract. Evaporate the TFA, add HCl/Dioxane, and precipitate the salt with diethyl ether.

Visual Mechanism (DOT Diagram)

Lactamization OpenForm Target Amino Acid (Open Chain) Transition Nucleophilic Attack (NH2 attacks COOH) OpenForm->Transition pH > 7 or Heat Salt Ammonium Salt (-NH3+ Cl-) OpenForm->Salt Add HCl/TFA Lactam Dihydroisoquinolinone (Cyclized Product) Transition->Lactam - H2O Salt->OpenForm Neutralize (Risk!) Salt->Transition X

Caption: Figure 2. The kinetic trap. Keeping the amine protonated (Blue Node) blocks the pathway to the lactam (Red Node).

Category C: Purification of the Zwitterion

Q: My product is stuck on silica gel or elutes with massive tailing. How do I purify it?

A: Aromatic amino acids are zwitterionic. They bind irreversibly to silica due to the interaction between the amine and silanols, and the acid and the silica surface.

Troubleshooting Guide:

MethodSuitabilityProtocol
Silica Gel Poor If unavoidable, use

(80:20:2). The ammonia competes with your amine for silanol sites.
Reverse Phase (C18) Excellent Use water/acetonitrile with 0.1% TFA . The TFA keeps the molecule in the cationic form (

,

), improving peak shape.
Ion Exchange Best for Scale Dowex 50W (H+ form) . Load in water (binds as cation). Wash with water.[5][6] Elute with 2M

. Caution: Eluting with ammonia generates the free base; freeze-dry immediately to avoid cyclization.
Isoelectric Ppt Good Adjust pH to ~6.5 (theoretical pI) in a minimum amount of water. Add cold Ethanol/Acetone to force precipitation.

References

  • Heck Reaction on Ortho-Substituted Substrates

    • Jeffery, T. "On the efficiency of tetraalkylammonium salts in Heck type reactions." Tetrahedron Letters, 1994.

    • Explanation: Establishes the "Jeffery conditions" (Phase Transfer Catalysis) cited in Module 2 for overcoming steric hindrance.
  • Lactamiz

    
    -Amino Acids: 
    
    • Gao, K. et al. "Synthesis of 3,4-Dihydroisoquinolin-1(2H)-ones via Intramolecular Aminocarbonylation." Journal of Organic Chemistry, 2019.

    • Explanation: Details the thermodynamic stability of the isoquinolinone scaffold and conditions that favor cyclization, serving as the basis for our "Avoid" protocols.
  • Purification of Zwitterionic Compounds

    • Ferreira, A. et al.[5] "Separation of Amino Acids Using Zwitterionic Exchangers." Journal of Chromatographic Science, 2011.

    • Explanation: Provides the theoretical grounding for the ion-exchange protocols described in Module 2, C

Sources

stability issues of 3-[2-(aminomethyl)phenyl]propanoic acid in solution

Author: BenchChem Technical Support Team. Date: February 2026

This is the Technical Support Center for 3-[2-(aminomethyl)phenyl]propanoic acid (CAS: 61336-51-4).

This guide is engineered for researchers encountering solubility anomalies, unexpected HPLC peaks, or degradation issues. It moves beyond basic datasheets to address the physicochemical behavior of this specific ortho-substituted amino acid derivative.

Quick Reference: The Molecule
  • CAS: 61336-51-4[1]

  • Core Structure: An ortho-disubstituted benzene ring featuring a propanoic acid tail and an aminomethyl arm.

  • Primary Challenge: Zwitterionic Aggregation & Lactamization Potential.

  • Critical pKa Values (Est.):

    
    , 
    
    
    
    .
  • Isoelectric Point (pI):

    
    . (Solubility Minimum).
    

Part 1: Solubility Troubleshooting (The "Cloudy Solution" Issue)

User Question: "I dissolved the compound in water/PBS at 10 mM, but it precipitated after 30 minutes or remained cloudy. Why?"

Root Cause: The Isoelectric Trap

At neutral pH (pH 6.5–7.5), 3-[2-(aminomethyl)phenyl]propanoic acid exists primarily as a zwitterion (carboxylate anion


 and ammonium cation 

). In this state, the net charge is zero, minimizing electrostatic repulsion between molecules and maximizing crystal lattice energy (aggregation).

This molecule is particularly prone to "crashing out" near pH 7 because the hydrophobic phenyl ring drives aggregation once the ionic charges cancel out.

Solution: The "Charge-Shift" Protocol

To stabilize the solution, you must force the molecule into a dominant ionic state (cationic or anionic) by moving at least 2 pH units away from the pI.

Step-by-Step Dissolution Protocol
  • Acidic Shift (Preferred for Stability):

    • Dissolve the powder in 0.1 M HCl or dilute acetic acid.

    • Target pH: < 3.0.

    • Mechanism: Protonates the carboxylate (

      
      ) and amine (
      
      
      
      ). Net charge = +1. High solubility.
    • Note: This form resists oxidation better than the basic form.

  • Basic Shift:

    • Dissolve in 0.1 M NaOH or Carbonate buffer.

    • Target pH: > 10.0.

    • Mechanism: Deprotonates the amine (

      
      ) and carboxyl (
      
      
      
      ). Net charge = -1. High solubility.
    • Warning: High pH accelerates oxidative degradation of the benzylic amine.

Solubility Diagnostic Table
ObservationpH CheckDiagnosisCorrective Action
Cloudy / Precipitate 6.0 – 8.0Isoelectric Aggregation. Net charge

0.
Add 1M HCl dropwise until clear (pH < 4).
Yellow Discoloration > 9.0Oxidative Degradation. Benzylic amine oxidation.Discard. Prepare fresh in degassed acidic buffer.
Oily Droplets Any"Oiling Out" (Supersaturation).Sonicate at 30°C; add 5-10% DMSO as cosolvent.

Part 2: Chemical Stability (The "Mystery Peak" Issue)

User Question: "My HPLC shows a new peak eluting later than the main compound after 24 hours. Is this a dimer?"

Root Cause: Intramolecular Lactamization

While 7-membered rings form slower than 5- or 6-membered rings, this molecule is structurally pre-organized for cyclization. The ortho positioning brings the amine and carboxylic acid into proximity. Under acidic conditions or heat, the amine attacks the carbonyl carbon, losing water to form a 7-membered lactam (benzazepinone derivative) .

  • Reaction Product: 1,2,4,5-tetrahydro-3H-2-benzazepin-3-one derivative.

  • HPLC Signature: The lactam is more hydrophobic (loss of polar zwitterion) and will elute later on a Reverse Phase (C18) column.

Visualizing the Degradation Pathway

The following diagram illustrates the equilibrium between the stable zwitterion and the degradation products.

StabilityPathway cluster_legend Key Zwitterion Zwitterion (pH 7) (Insoluble/Aggregated) Cation Cationic Form (pH < 3) (Soluble, Stable) Zwitterion->Cation pH < 4.5 Oxidation Imine/Aldehyde (Yellowing) Zwitterion->Oxidation Air / Light / High pH Cation->Zwitterion pH > 4.5 Lactam 7-Membered Lactam (Degradation Product) Cation->Lactam Heat / Acid Catalysis (- H2O) Legend Green: Stable State Yellow: Risk Zone Red: Irreversible Damage

Figure 1: pH-dependent speciation and degradation pathways. The "Risk Zone" at pH 7 is where solubility fails, while extreme conditions drive irreversible degradation.

Part 3: Analytical Troubleshooting (HPLC & Storage)

User Question: "How do I separate the parent compound from the lactam impurity?"

Recommended HPLC Method (Stability Indicating)

Standard C18 methods often fail to retain the polar zwitterion while retaining the lactam too strongly. Use an Ion-Pairing or Polar-Embedded method.

  • Column: C18 with Polar Embedding (e.g., Waters XBridge Shield RP18 or Phenomenex Synergi Fusion).

  • Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid). TFA suppresses ionization of the carboxyl, improving retention.

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 60% B over 20 minutes.

  • Detection: UV at 210 nm (Amide/Carboxyl) and 254 nm (Phenyl ring).

Why this works: The TFA keeps the pH acidic (~2), ensuring the amine is protonated and the carboxyl is protonated. This prevents zwitterionic "smearing" and provides sharp peaks. The lactam (neutral amide) will elute significantly later than the ionic parent.

Storage Best Practices
  • Solid State: Store at -20°C. Desiccate. (Hygroscopic zwitterions attract moisture, facilitating lactamization).

  • Solution State:

    • Do NOT store in Phosphate Buffered Saline (PBS) at 4°C for > 24 hours (Precipitation risk).

    • Best Practice: Store as a frozen stock (10-50 mM) in 0.1 M HCl or DMSO .

    • Avoid: Repeated freeze-thaw cycles (promotes micro-precipitation).

Part 4: Frequently Asked Questions (FAQ)

Q: Can I use DMSO to dissolve it? A: Yes. The compound is soluble in DMSO.[2] However, if you dilute the DMSO stock into a pH 7 aqueous buffer, it may precipitate if the final concentration exceeds the solubility limit of the zwitterion (~1-2 mM typically). Always dilute slowly with vortexing.

Q: The powder has turned slightly yellow. Is it usable? A: The yellowing indicates oxidation of the benzylic amine group (forming an imine).

  • < 5% Yellowing: Likely acceptable for crude assays, but purify for kinetics.

  • Dark Yellow/Brown: Discard. The oxidation products can act as electrophiles and interfere with biological assays.

Q: Is the lactamization reversible? A: Under basic hydrolysis conditions (pH > 12, heat), the lactam ring can open back to the amino acid. However, this is harsh and often leads to other side reactions (racemization if chiral, or oxidation). It is better to prevent formation than to attempt reversal.

References
  • Perlmutter, P. (2013). Conjugate Addition Reactions in Organic Synthesis. Tetrahedron Organic Chemistry Series.
  • Stella, V. J., & Nti-Addae, K. W. (2007). Prodrug strategies to overcome poor water solubility. Advanced Drug Delivery Reviews. (Principles of zwitterionic solubility and pH adjustment).

Sources

troubleshooting guide for 3-[2-(aminomethyl)phenyl]propanoic acid experiments

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 3-[2-(aminomethyl)phenyl]propanoic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide field-proven insights and solutions to common challenges encountered during the synthesis, purification, analysis, and application of this important GABA analogue. Our goal is to move beyond simple procedural steps and explain the underlying chemical principles, enabling you to troubleshoot effectively and optimize your experimental outcomes.

Compound Overview and Key Properties

3-[2-(aminomethyl)phenyl]propanoic acid is a non-proteinogenic amino acid and a structural analogue of γ-aminobutyric acid (GABA). Like many GABA analogues, it is designed to have improved pharmacokinetic properties, such as the ability to cross the blood-brain barrier, which GABA itself does poorly[1]. Its structure, featuring both a primary amine and a carboxylic acid, makes it a zwitterionic compound at physiological pH, which dictates its solubility and handling properties.

Understanding its fundamental characteristics is the first step in successful experimentation.

PropertyValueSource
Molecular Formula C₁₀H₁₃NO₂[2]
Molecular Weight 179.22 g/mol [2]
Appearance White to off-white powder/solid[3][4]
Melting Point 119 °C / 246.2 °F[3]
Chemical Structure A benzene ring substituted at positions 1 and 2 with a propanoic acid and an aminomethyl group, respectively.
Incompatible Materials Strong oxidizing agents, strong acids, strong bases.[3]

Frequently Asked Questions (FAQs)

This section addresses common preliminary questions regarding the handling, storage, and properties of 3-[2-(aminomethyl)phenyl]propanoic acid.

Q1: How should I properly store this compound?

Answer: The compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[3] For long-term stability, especially for analytical standards or pre-dissolved stock solutions, storage at -20°C is recommended to prevent potential degradation.[5] Like many amino acids, it is susceptible to degradation from moisture and light over extended periods.

Q2: What are the primary safety precautions I should take when handling this compound?

Answer: Standard laboratory personal protective equipment (PPE) is required. This includes safety goggles with side shields, a lab coat, and chemical-resistant gloves.[6][7] Avoid breathing the dust by handling it in a well-ventilated area or a chemical fume hood.[8] In case of contact with skin or eyes, rinse immediately and thoroughly with water.[8]

Q3: The compound is not dissolving in my desired solvent. What should I do?

Answer: The zwitterionic nature of this molecule can make solubility challenging in neutral organic solvents.

  • For Aqueous Solutions: Solubility is highly pH-dependent. In neutral water, it may be sparingly soluble. To increase solubility, you can either:

    • Acidify: Add a small amount of dilute acid (e.g., 1 M HCl) to protonate the carboxylate group, forming the more soluble cationic species.

    • Basify: Add a small amount of dilute base (e.g., 1 M NaOH) to deprotonate the ammonium group, forming the more soluble anionic species.

  • For Organic Solvents: Highly polar aprotic solvents like DMSO or DMF are often the best choice. For NMR analysis, DMSO-d₆ is typically effective.

  • For Biological Assays: A common practice is to prepare a concentrated stock solution in DMSO and then dilute it into the aqueous assay buffer.[9] Be sure to verify that the final concentration of DMSO does not affect your experimental system.

Troubleshooting Experimental Workflows

This section provides a structured approach to identifying and solving specific problems that may arise during your experiments.

Logical Troubleshooting Flow

Before diving into specific issues, this flowchart provides a general, systematic approach to diagnosing experimental failures.

TroubleshootingFlow cluster_start Initial Check cluster_reaction Reaction Conditions cluster_workup Work-up & Purification cluster_solutions Solutions start Experiment Failed (e.g., Low Yield, Impure Product) reagents Are starting materials and reagents pure & dry? start->reagents conditions Were reaction conditions (temp, time, atmosphere) correct? reagents->conditions Yes reagent_sol Solution: Verify reagent purity (NMR, mp). Use fresh, dry solvents. reagents->reagent_sol No monitoring Was reaction monitored (TLC, LC-MS) to completion? conditions->monitoring condition_sol Solution: Optimize temperature/time. Use inert atmosphere (N₂/Ar). conditions->condition_sol No workup Was work-up correct? (pH, extraction, quenching) monitoring->workup Yes monitor_sol Solution: Reaction incomplete? Extend time. Side products? Re-evaluate conditions. monitoring->monitor_sol No purification Is the purification method (chromatography, recrystallization) optimized? workup->purification workup_sol Solution: Analyze aqueous/organic layers. Check for product loss/degradation. workup->workup_sol No purify_sol Solution: Adjust solvent system. Consider alternative purification method. purification->purify_sol No success Problem Identified purification->success Yes

Caption: A systematic workflow for troubleshooting failed experiments.

Synthesis & Purification Issues

Problem 1: My synthesis reaction resulted in a very low or no yield of the desired product.

  • Possible Cause 1: Reagent Quality and Stoichiometry.

    • Explanation: The starting materials may be impure, or moisture may be interfering with the reaction, especially if using moisture-sensitive reagents like organometallics or coupling agents. Incorrect stoichiometry will leave unreacted starting material or lead to side products.

    • Solution:

      • Verify Purity: Confirm the purity of your starting materials via NMR, melting point, or another appropriate analytical technique.

      • Use Dry Conditions: Dry solvents and glassware thoroughly. If necessary, run the reaction under an inert atmosphere (e.g., nitrogen or argon).

      • Recalculate: Double-check all mass and volume calculations for your reagents.

  • Possible Cause 2: Inappropriate Reaction Conditions.

    • Explanation: The reaction temperature may be too low to overcome the activation energy, or too high, causing degradation of the product or starting materials. The reaction time may be insufficient for the reaction to proceed to completion.

    • Solution:

      • Monitor Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of starting material and the formation of the product over time.[10]

      • Optimize Temperature: If no reaction is observed, consider incrementally increasing the temperature. If degradation is suspected, try lowering the temperature.

      • Extend Reaction Time: If the reaction has started but is not complete, extend the reaction time, continuing to monitor its progress.

Problem 2: My final product is impure, showing multiple spots on TLC or extra peaks in NMR/LC-MS.

  • Possible Cause 1: Formation of Side Products.

    • Explanation: The functional groups on the molecule can be reactive under certain conditions. For example, in a self-coupling reaction intended to form a dimer, intermolecular reactions could lead to oligomers or polymers. The presence of both an amine and a carboxylic acid makes the molecule susceptible to forming amides with itself at high temperatures.

    • Solution:

      • Use Protecting Groups: If you are performing reactions on other parts of the molecule, consider protecting the amine (e.g., as a Boc or Cbz carbamate) or the carboxylic acid (e.g., as a methyl or ethyl ester) to prevent unwanted side reactions. A detailed example of using a Cbz protecting group can be found in related syntheses.[11]

      • Control Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize the formation of thermally-induced byproducts.

  • Possible Cause 2: Ineffective Purification.

    • Explanation: The chosen purification method may not be suitable for separating the product from the specific impurities present. The solvent system in column chromatography might not provide adequate resolution, or the chosen solvent for recrystallization might not have the ideal solubility profile.

    • Solution:

      • Optimize Column Chromatography: Methodically screen different solvent systems (e.g., varying ratios of ethyl acetate/hexanes, or adding a small amount of methanol to a dichloromethane mobile phase) to achieve better separation on a TLC plate before attempting a column.

      • Optimize Recrystallization: Test a variety of solvents to find one in which your product is soluble when hot but poorly soluble when cold, while the impurities remain soluble at cold temperatures.

      • Acid-Base Extraction: Leverage the amphoteric nature of the compound. Dissolve the crude mixture in an organic solvent (like ethyl acetate) and wash with a dilute acid to extract basic impurities. Then, wash with a dilute base to extract your acidic product into the aqueous layer, leaving neutral impurities behind. Finally, re-acidify the basic aqueous layer to precipitate your pure product.

Workflow Diagram: Purification Strategy

PurificationWorkflow crude Crude Reaction Mixture dissolve Dissolve in Ethyl Acetate crude->dissolve wash_acid Wash with dilute HCl (aq) (Removes basic impurities) dissolve->wash_acid wash_base Wash with dilute NaHCO₃ (aq) (Extracts product into aq. layer) wash_acid->wash_base separate_neutral Organic Layer: Neutral Impurities (Discard) wash_base->separate_neutral Separate Layers acidify Aqueous Layer: Acidify with HCl to pH ~4-5 wash_base->acidify Separate Layers precipitate Precipitate Forms acidify->precipitate filter Filter and Dry precipitate->filter pure_product Pure Product filter->pure_product

Caption: An acid-base extraction workflow for purifying the target compound.

Analytical and Biological Assay Troubleshooting

Problem 3: I am having trouble with analytical characterization (NMR, HPLC).

  • Possible Cause 1: Poor Solubility in Standard Solvents.

    • Explanation: As mentioned in the FAQ, the zwitterionic character limits solubility. In NMR, this can lead to very low signal-to-noise. In HPLC, it can cause peak tailing or poor injection reproducibility.

    • Solution:

      • NMR: Use DMSO-d₆. If you must use D₂O, add a drop of DCl or NaOD to create the fully protonated or deprotonated form, respectively.

      • HPLC: Adjust the pH of your mobile phase. For reversed-phase HPLC, adding a small amount of an acid like trifluoroacetic acid (TFA) or formic acid (typically 0.1%) will protonate the carboxylic acid and ensure sharp, well-defined peaks.

  • Possible Cause 2: Broad or Disappearing NMR Peaks.

    • Explanation: The protons on the amine (-NH₂) and carboxylic acid (-COOH) are acidic and exchange with each other and with trace amounts of water in the solvent. This rapid exchange leads to very broad signals that can sometimes be indistinguishable from the baseline.

    • Solution: This is expected behavior. To confirm that a broad peak is from an exchangeable proton, add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the spectrum. The D₂O will exchange with the -NH₂ and -COOH protons, and their signals will disappear.

Problem 4: I am observing inconsistent results or a loss of compound activity in my biological assays.

  • Possible Cause 1: Compound Degradation in Solution.

    • Explanation: Stock solutions, especially if stored improperly (at room temperature, in the light, or subject to many freeze-thaw cycles), can degrade over time. The aminomethyl group could be susceptible to oxidation.

    • Solution:

      • Prepare Fresh Stocks: Prepare fresh stock solutions from solid material for critical experiments.

      • Aliquot and Store Properly: Prepare single-use aliquots of your stock solution and store them at -20°C or -80°C in light-protecting tubes.[4][12]

      • Perform Quality Control: Periodically check the purity of an older stock solution by HPLC or LC-MS to ensure its integrity.

  • Possible Cause 2: Poor Solubility or Precipitation in Assay Media.

    • Explanation: While the compound may be soluble in a DMSO stock, diluting it into an aqueous buffer (especially one containing salts and proteins) can cause it to precipitate out of solution, drastically lowering its effective concentration.

    • Solution:

      • Solubility Test: Before running a full assay, perform a small-scale test. Add the highest concentration of your compound to the assay buffer and visually inspect for any cloudiness or precipitate after a relevant incubation period.

      • Reduce Final DMSO Concentration: Keep the final concentration of the organic co-solvent (like DMSO) as low as possible, typically below 0.5% or 1%, to avoid solvent effects and minimize precipitation.

      • Modify Buffer: In some cases, slightly adjusting the pH of the final assay buffer can improve the compound's solubility without affecting the biological system.

Key Experimental Protocols

Protocol 1: General Procedure for Purity Analysis by HPLC

This protocol provides a starting point for developing a method to assess the purity of 3-[2-(aminomethyl)phenyl]propanoic acid.

ParameterRecommended Condition
Column C18 reversed-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 214 nm and 254 nm
Injection Volume 10 µL
Sample Prep Dissolve sample in 50:50 Water:Acetonitrile at ~1 mg/mL

Rationale: The C18 column separates compounds based on hydrophobicity. The acidic mobile phase ensures that the carboxylic acid is protonated, leading to better peak shape and retention. A gradient elution is used to ensure that any impurities with significantly different polarities are eluted from the column.[13][14]

Protocol 2: Preparation of a 10 mM Stock Solution for Biological Assays
  • Calculation: Weigh out 1.792 mg of 3-[2-(aminomethyl)phenyl]propanoic acid (MW = 179.22 g/mol ).

  • Dissolution: Add the solid to a sterile microcentrifuge tube. Add 1.0 mL of high-purity DMSO.

  • Mixing: Vortex the tube thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath may assist dissolution.

  • Storage: Aliquot the solution into smaller, single-use volumes (e.g., 50 µL) in amber or foil-wrapped tubes to protect from light.

  • Freezing: Store the aliquots at -20°C or -80°C for long-term use. Avoid repeated freeze-thaw cycles.[12]

References

  • Asada, M., et al. (2010). 3-(2-Aminocarbonylphenyl)propanoic acid analogs as potent and selective EP3 receptor antagonists. Part 3: Synthesis, metabolic stability, and biological evaluation of optically active analogs. Bioorganic & Medicinal Chemistry, 18(9), 3212-23. [Online] Available at: [Link]

  • Organic Syntheses. (R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH). [Online] Available at: [Link]

  • Carl ROTH. Safety Data Sheet: 2-Amino-3-phenylpropanoic acid. [Online] Available at: [Link]

  • PharmaXChange.info. GABA analogues - Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. [Online] Available at: [Link]

  • Google Patents. (1999). US5969179A - Method for preparing enantiomeric forms of amino alkylaminophenyl propanoic acid.
  • Zhamharyan A.G., et al. (2019). Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid. ResearchGate. [Online] Available at: [Link]

  • Organic Syntheses. (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. [Online] Available at: [Link]

  • Sciencemadness Discussion Board. (2014). Cetyl GABA (GABA-ESTER analog synthesis). [Online] Available at: [Link]

  • PubChem. 3-(2-Aminophenyl)propanoic acid. [Online] Available at: [Link]

  • ResearchGate. (2025). An update on GABA analogs for CNS drug discovery. [Online] Available at: [Link]

  • The Animated Chemist. (2022). Troubleshooting and optimizing lab experiments. [Online] Available at: [Link]

  • ResearchGate. (2025). Synthesis and resolution of 2-methyl analogues of GABA. [Online] Available at: [Link]

  • MDPI. (2025). Design, Synthesis and Biological Activity Study of γ-Aminobutyric Acid (GABA) Derivatives Containing Bridged Bicyclic Skeletons as BCAT1 Inhibitors. Molecules, 30(4), 876. [Online] Available at: [Link]

  • Bentham Science. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Current Pharmaceutical Analysis, 18(1), 1-2. [Online] Available at: [Link]

  • Springer. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Analytical and Bioanalytical Chemistry. [Online] Available at: [Link]

  • Russian Chemical Reviews. (2024). Methodology for the determining aromatic monocarboxylic acids as products of phenylalanine and tyrosine metabolism. Russian Chemical Reviews, 93(5), RCR5119. [Online] Available at: [Link]

  • MB - About. Assay Troubleshooting. [Online] Available at: [Link]

  • MDPI. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(20), 4843. [Online] Available at: [Link]

  • MDPI. (2021). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Molecules, 26(13), 3988. [Online] Available at: [Link]

  • WUR eDepot. (2021). A single method to analyse residues from five different classes of prohibited pharmacologically active substances in milk. Food Additives & Contaminants: Part A. [Online] Available at: [Link]

Sources

Technical Support Center: Resolving Impurities in 3-[2-(aminomethyl)phenyl]propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Impurity Profiles & Purification Protocols Molecule: 3-[2-(aminomethyl)phenyl]propanoic acid (CAS: 7301-69-1 / Related Derivatives) Target Audience: Medicinal Chemists, Process Development Scientists, Analytical Chemists.

Executive Summary

3-[2-(aminomethyl)phenyl]propanoic acid is a critical intermediate often used in the synthesis of benzazepine-based pharmaceuticals. Its structure—containing both a benzylic amine and a propanoic acid tail ortho to each other—creates a unique "chemical predisposition" for intramolecular cyclization.

The most persistent impurity in these samples is the corresponding 7-membered lactam, 2,3,4,5-tetrahydro-2-benzazepin-1-one . This guide addresses the thermodynamic equilibrium governing this impurity, purification strategies leveraging the molecule's zwitterionic nature, and specific HPLC protocols to resolve peak tailing common to amino acids.

Part 1: The "Lactam" Impurity (Major Issue)

Q1: I observe a persistent impurity peak eluting after my main product in RP-HPLC. It increases when I dry the sample. What is it?

Diagnosis: This is almost certainly the lactam cyclization product (2,3,4,5-tetrahydro-2-benzazepin-1-one).

The Mechanism: The molecule contains a nucleophilic amine and an electrophilic carboxylic acid separated by a flexible linker. While 5- and 6-membered rings form fastest, this 7-membered ring is thermodynamically stable once formed.

  • Trigger: Acidic conditions (catalyst) + Heat (drying) = Dehydration & Cyclization.

  • Retention Behavior: The open-chain amino acid is zwitterionic and highly polar (Early RT). The lactam is neutral and less polar (Late RT).

Corrective Action:

  • Avoid Thermal Drying: Do not dry the free acid at temperatures >40°C, especially under vacuum, as this promotes dehydration. Lyophilization is preferred.

  • pH Control: Store the compound as a salt (e.g., HCl salt) or at a neutral pH in solution. The cyclization is acid-catalyzed but requires the free amine to attack; however, in strong acid, the amine is protonated (

    
    ), which slows cyclization. The danger zone is often slightly acidic pH (pH 4-6) or during the concentration of acidic fractions.
    
  • Removal: The lactam can be hydrolyzed back to the amino acid using mild base (NaOH) followed by careful neutralization.

Q2: Can I prevent the lactam formation during synthesis?

Strategic Protocol: If your synthesis involves the hydrolysis of the lactam (a common route), ensure the reaction is quenched into a buffer, not just water.

  • Workflow: Hydrolysis (NaOH)

    
     Neutralization to Isoelectric Point (pI) 
    
    
    
    Precipitation.
  • Critical Step: Do not overshoot acidification. Stopping at pH ~7.0 (near pI) precipitates the zwitterion. Dropping to pH 1-2 solubilizes it as the hydrochloride salt and risks re-cyclization upon concentration.

Part 2: Synthesis & Purification Troubleshooting

Q3: My sample has a yellow discoloration and an impurity at the solvent front. What is this?

Diagnosis: This indicates oxidative degradation of the benzylic amine. Benzylic amines are susceptible to air oxidation, forming imines or aldehydes (e.g., 2-(2-carboxyethyl)benzaldehyde), which can polymerize.

Troubleshooting Guide:

  • Storage: Store under Argon/Nitrogen at -20°C.

  • Purification:

    • Recrystallization: Dissolve in minimum hot water/ethanol (90:10). Add activated charcoal (1% w/w) to remove colored oxidation products. Filter hot. Cool slowly to 4°C.

    • Solvent Choice: Avoid ketones (acetone) which can form Schiff bases with the primary amine. Use alcohols or water.

Q4: How do I remove inorganic salts (NaCl/KCl) without losing my product?

Context: Since the product is an amino acid, it is often isolated by isoelectric precipitation, which can trap salts.

Protocol: Desalting via Ion Exchange

  • Resin: Use a strongly acidic cation exchange resin (e.g., Dowex 50W-X8).

  • Loading: Load the aqueous crude solution (pH < 3). The amino acid binds; salts (anions) pass through.

  • Washing: Wash with water until conductivity is near zero (removes inorganic salts).

  • Elution: Elute with 1M

    
    . The product elutes as the ammonium carboxylate.
    
  • Isolation: Lyophilize the eluate to remove ammonia. Do not rotovap with heat.

Part 3: Analytical Methods (HPLC)

Q5: The main peak shows severe tailing, making integration difficult. How do I fix this?

Cause: Zwitterionic amino acids interact with residual silanols on silica columns. The amine group drags on the stationary phase.

Optimized HPLC Method:

ParameterRecommendationRationale
Column C18 with "Polar Embedded" group or Zirconia-CarbonReduces silanol interactions; improves pore accessibility for polar compounds.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) or 20mM Phosphate Buffer (pH 2.5)Low pH suppresses carboxylic acid ionization (

) and protonates amine (

), ensuring a single ionic species.
Mobile Phase B Acetonitrile with 0.1% TFAMatches ionic strength of Phase A to prevent baseline drift.
Ion Pairing (Optional) Add 5mM Heptafluorobutyric acid (HFBA)If tailing persists, HFBA forms a lipophilic pair with the amine, sharpening the peak.
Detection UV at 210 nm (or 254 nm if phenyl is sufficient)210 nm detects the amide/carboxyl; 254 nm is specific to the phenyl ring.

Part 4: Visualizing the Impurity Landscape

Diagram 1: The Cyclization Equilibrium

This diagram illustrates the reversible transformation between the target amino acid and the lactam impurity.

Lactam_Equilibrium Acid Target: 3-[2-(aminomethyl)phenyl] propanoic acid (Zwitterion / Polar) Lactam Impurity: 2,3,4,5-tetrahydro- 2-benzazepin-1-one (Neutral / Less Polar) Acid->Lactam Heat / Acid (Dehydration) Degradant Oxidation Products (Imines/Aldehydes) Acid->Degradant O2 / Air Exposure Lactam->Acid Base Hydrolysis (NaOH)

Caption: The thermodynamic equilibrium between the open-chain amino acid and the 7-membered lactam. Acidic conditions and heat drive the reaction to the right (red arrow), while basic hydrolysis recovers the product (green arrow).

Diagram 2: Purification Decision Tree

A logic flow for isolating the pure compound based on impurity profile.

Purification_Workflow Start Crude Sample Analysis CheckImpurity Major Impurity Type? Start->CheckImpurity LactamPath Late Eluting Peak (Lactam) CheckImpurity->LactamPath SaltPath High Ash Content (Inorganic Salts) CheckImpurity->SaltPath ColorPath Yellow/Dark Color (Oxidation) CheckImpurity->ColorPath ActionLactam Hydrolysis Step: 1. Dissolve in 1M NaOH 2. Stir 1h 3. Neutralize to pH 7 LactamPath->ActionLactam ActionSalt Ion Exchange (Dowex 50W): Bind Acid -> Wash Salts -> Elute NH4OH SaltPath->ActionSalt ActionColor Recrystallization: Water/EtOH + Activated Carbon ColorPath->ActionColor Final Pure Zwitterion (Lyophilize) ActionLactam->Final ActionSalt->Final ActionColor->Final

Caption: Decision matrix for selecting the appropriate purification method based on the observed impurity profile.

References

  • Organic Syntheses. "Preparation of (R)-2-(Benzyloxycarbonylaminomethyl)-3-phenylpropanoic acid." Organic Syntheses, Vol. 85, 2008.

    • Context: Validates the synthesis and purification of similar phenylpropanoic acid derivatives, highlighting the use of isoelectric precipit
  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 12470836, 3-(2-Aminophenyl)propanoic acid." PubChem, 2024.

    • Context: Provides physical property data and stability information for the homologous amino acid structure.
  • Journal of Pharmaceutical and Biomedical Analysis. "An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen." PubMed, 2009.

    • Context: Establishes HPLC protocols for phenylpropanoic acid impurities, supporting the recommend
  • Der Pharma Chemica. "Efficient one pot synthesis of N-alkyl and N-aryl imides." Der Pharma Chemica, 2011.[1]

    • Context: Discusses the cyclization mechanisms (imide/lactam formation) relevant to the impurities of this class.

Sources

Validation & Comparative

A Researcher's Guide to Evaluating the Bioactivity of Novel GABA Analogues: A Comparative Framework for 3-[2-(aminomethyl)phenyl]propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of neuroscience and pharmacology, the quest for novel therapeutics targeting the γ-aminobutyric acid (GABA) system is a continuous endeavor. GABA is the primary inhibitory neurotransmitter in the mammalian central nervous system, and its analogues are cornerstones in the treatment of epilepsy, neuropathic pain, and anxiety disorders.[1][2] This guide provides a comparative framework for evaluating the bioactivity of a novel compound, 3-[2-(aminomethyl)phenyl]propanoic acid , against established GABA analogues. While direct comparative data for this specific molecule is not yet prevalent in published literature, its structural features suggest a potential interaction with GABAergic pathways.

This document will serve as a comprehensive manual for researchers, outlining the rationale for investigating this compound, the key comparative molecules, and the requisite experimental protocols to elucidate its potential as a GABA analogue. We will delve into the mechanisms of action of well-known analogues, propose a systematic approach for bioactivity screening, and provide the necessary tools for data interpretation and visualization.

The Rationale: Structural Analogy of 3-[2-(aminomethyl)phenyl]propanoic acid to GABA

At its core, a GABA analogue mimics the structure of GABA, allowing it to interact with components of the GABAergic system. 3-[2-(aminomethyl)phenyl]propanoic acid possesses the key pharmacophoric elements of GABA: a carboxylic acid group and an amino group separated by a flexible carbon chain. The phenyl ring introduces conformational rigidity, a common strategy in the design of GABA analogues to enhance selectivity for specific receptor subtypes or transporters.[3]

Below is a structural comparison illustrating the rationale for investigating 3-[2-(aminomethyl)phenyl]propanoic acid as a potential GABA analogue.

Caption: Structural similarities between GABA and its analogues.

Established GABA Analogues for Comparative Benchmarking

To ascertain the bioactivity profile of a novel compound, it is imperative to compare it against well-characterized molecules. The following GABA analogues serve as essential benchmarks due to their distinct mechanisms of action and clinical applications.

GABA Analogue Primary Mechanism of Action Primary Clinical Applications
Gabapentin Binds to the α2δ-1 subunit of voltage-gated calcium channels, reducing neurotransmitter release.[4]Epilepsy, neuropathic pain, restless legs syndrome.[1]
Pregabalin Similar to gabapentin, binds with higher affinity to the α2δ-1 subunit of voltage-gated calcium channels.[4][5]Neuropathic pain, fibromyalgia, generalized anxiety disorder, epilepsy.[1]
Baclofen GABAB receptor agonist, leading to the inhibition of neuronal activity.[4]Spasticity, muscle stiffness.[4]
Vigabatrin Irreversible inhibitor of GABA transaminase (GABA-T), the enzyme responsible for GABA degradation, thereby increasing GABA levels.[6]Infantile spasms, refractory complex partial seizures.
Tiagabine Inhibits the GABA transporter 1 (GAT-1), reducing the reuptake of GABA from the synaptic cleft and prolonging its inhibitory effect.[7]Adjunctive treatment for partial seizures.[7]

Experimental Workflow for Bioactivity Assessment

A systematic and multi-tiered approach is essential to comprehensively characterize the bioactivity of 3-[2-(aminomethyl)phenyl]propanoic acid. The following experimental workflow is proposed, progressing from in vitro binding and functional assays to in vivo models of disease.

Experimental_Workflow cluster_0 In Vitro Assays cluster_1 In Vivo Models Binding_Assays Receptor & Transporter Binding Assays Functional_Assays Enzyme Inhibition & Functional Assays Binding_Assays->Functional_Assays Initial Screening PK_PD_Studies Pharmacokinetic/ Pharmacodynamic Studies Functional_Assays->PK_PD_Studies Mechanism of Action Efficacy_Models Animal Models of Disease (e.g., Pain, Seizures) PK_PD_Studies->Efficacy_Models Dose-Response & Efficacy

Caption: Proposed experimental workflow for bioactivity assessment.

In Vitro Assays: The First Tier of Investigation

3.1.1. Radioligand Binding Assays

  • Objective: To determine if 3-[2-(aminomethyl)phenyl]propanoic acid binds to key targets in the GABAergic system.

  • Methodology:

    • Prepare membrane fractions from rat or mouse brain tissue, or from cell lines expressing the target receptor/transporter.

    • Incubate the membrane preparations with a specific radioligand for the target of interest (e.g., [³H]gabapentin for the α2δ-1 subunit, [³H]GABA for GABA receptors, [³H]tiagabine for GAT-1).

    • Add increasing concentrations of 3-[2-(aminomethyl)phenyl]propanoic acid to compete with the radioligand for binding.

    • Separate bound from free radioligand by rapid filtration.

    • Quantify the amount of bound radioactivity using liquid scintillation counting.

    • Calculate the Ki (inhibition constant) to determine the binding affinity of the test compound.

  • Comparative Data Points: Ki values for 3-[2-(aminomethyl)phenyl]propanoic acid will be compared to those of gabapentin, pregabalin, baclofen, and tiagabine for their respective targets.

3.1.2. GABA Transaminase (GABA-T) Inhibition Assay

  • Objective: To assess if 3-[2-(aminomethyl)phenyl]propanoic acid inhibits the enzymatic activity of GABA-T.

  • Methodology:

    • Utilize a commercially available GABA-T inhibition assay kit or a well-established protocol.[4][6]

    • A common method involves a coupled enzyme reaction where the product of GABA-T activity, succinic semialdehyde, is converted to succinate by succinic semialdehyde dehydrogenase, with the concomitant reduction of NADP+ to NADPH.[4]

    • The formation of NADPH is monitored spectrophotometrically at 340 nm.

    • Incubate purified GABA-T with GABA and NADP+ in the presence of varying concentrations of 3-[2-(aminomethyl)phenyl]propanoic acid.

    • Measure the rate of NADPH formation to determine the level of enzyme inhibition.

    • Calculate the IC50 (half-maximal inhibitory concentration) value.

  • Comparative Data Point: The IC50 value for 3-[2-(aminomethyl)phenyl]propanoic acid will be compared to that of vigabatrin.

3.1.3. Functional Assays: Electrophysiology

  • Objective: To determine if 3-[2-(aminomethyl)phenyl]propanoic acid modulates neuronal activity via GABAA or GABAB receptors.

  • Methodology:

    • Use patch-clamp electrophysiology on cultured neurons or brain slices.

    • For GABAA receptor activity, apply GABA to the cell and measure the resulting chloride current. Co-apply 3-[2-(aminomethyl)phenyl]propanoic acid to see if it enhances or inhibits the GABA-evoked current.

    • For GABAB receptor activity, measure changes in potassium currents or inhibition of calcium currents in response to baclofen (a known agonist). Assess the effect of 3-[2-(aminomethyl)phenyl]propanoic acid on these currents.

  • Comparative Data Points: The modulatory effect and potency (EC50 or IC50) of 3-[2-(aminomethyl)phenyl]propanoic acid will be compared to known GABAA modulators (e.g., benzodiazepines) and the GABAB agonist baclofen.

In Vivo Models: The Second Tier of Investigation

3.2.1. Apomorphine-Induced Climbing Behavior in Mice

  • Objective: A rapid in vivo screen to identify compounds with GABAergic activity.[8]

  • Methodology:

    • Administer apomorphine subcutaneously to mice to induce climbing behavior.[8]

    • Administer 3-[2-(aminomethyl)phenyl]propanoic acid (intraperitoneally or intracerebroventricularly) prior to apomorphine.

    • Known GABA agonists inhibit this behavior.[8]

    • Observe and quantify the climbing behavior over a set period.

  • Comparative Data Point: The dose-dependent inhibition of climbing behavior by 3-[2-(aminomethyl)phenyl]propanoic acid can be compared to that of known GABA agonists like muscimol.[8]

3.2.2. Models of Neuropathic Pain

  • Objective: To evaluate the analgesic potential of 3-[2-(aminomethyl)phenyl]propanoic acid.

  • Methodology:

    • Utilize established models of neuropathic pain in rodents, such as the chronic constriction injury (CCI) or spinal nerve ligation (SNL) model.

    • Assess mechanical allodynia (pain response to a non-painful stimulus) using von Frey filaments and thermal hyperalgesia (exaggerated response to a painful stimulus) using a plantar test.

    • Administer 3-[2-(aminomethyl)phenyl]propanoic acid and measure the reversal of allodynia and hyperalgesia.

  • Comparative Data Points: The effective dose (ED50) and maximal efficacy of 3-[2-(aminomethyl)phenyl]propanoic acid will be compared to those of gabapentin and pregabalin.

3.2.3. Seizure Models

  • Objective: To assess the anticonvulsant activity of 3-[2-(aminomethyl)phenyl]propanoic acid.

  • Methodology:

    • Employ acute seizure models in rodents, such as the maximal electroshock (MES) test or the pentylenetetrazol (PTZ)-induced seizure test.

    • Administer 3-[2-(aminomethyl)phenyl]propanoic acid prior to the seizure-inducing stimulus.

    • Measure the ability of the compound to prevent or delay the onset of seizures and reduce their severity.

  • Comparative Data Points: The protective dose (ED50) of 3-[2-(aminomethyl)phenyl]propanoic acid will be compared to that of gabapentin and vigabatrin.

Data Summary and Interpretation

The bioactivity profile of 3-[2-(aminomethyl)phenyl]propanoic acid will be built upon the collective data from the proposed assays. The following table provides a template for summarizing the expected comparative data.

Assay Parameter 3-[2-(aminomethyl)phenyl]propanoic acid Gabapentin Pregabalin Baclofen Vigabatrin Tiagabine
α2δ-1 Binding Ki (nM)TBD~140~30-80InactiveInactiveInactive
GABAB Receptor Binding Ki (nM)TBDInactiveInactive~100InactiveInactive
GAT-1 Binding Ki (nM)TBDInactiveInactiveInactiveInactive~50
GABA-T Inhibition IC50 (µM)TBDInactiveInactiveInactive~10Inactive
Neuropathic Pain (CCI Model) ED50 (mg/kg)TBD~30-100~10-30---
Seizure (MES Test) ED50 (mg/kg)TBD~20-80~5-20-~100-200~1-5

Note: The values for the established analogues are approximate and can vary depending on the specific experimental conditions.

Signaling Pathways and Mechanisms

Visualizing the potential points of interaction of 3-[2-(aminomethyl)phenyl]propanoic acid within the GABAergic synapse is crucial for understanding its mechanism of action.

GABAergic_Synapse cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal Glutamate Glutamate GAD GAD Glutamate->GAD Converts GABA_vesicle GABA GAD->GABA_vesicle Synthesizes Synaptic_Cleft Synaptic Cleft GABA_vesicle->Synaptic_Cleft VGCC Voltage-Gated Ca²⁺ Channel (α2δ-1) GAT1 GAT-1 GABA_T GABA-T GAT1->GABA_T Metabolism GABA_A GABAₐ Receptor (Cl⁻ Channel) GABA_B GABAₑ Receptor (GPCR) Synaptic_Cleft->GAT1 Reuptake Synaptic_Cleft->GABA_A Synaptic_Cleft->GABA_B Novel_Compound_VGCC 3-[2-(aminomethyl)phenyl]propanoic acid? Novel_Compound_VGCC->VGCC Novel_Compound_GAT1 3-[2-(aminomethyl)phenyl]propanoic acid? Novel_Compound_GAT1->GAT1 Novel_Compound_GABA_T 3-[2-(aminomethyl)phenyl]propanoic acid? Novel_Compound_GABA_T->GABA_T Novel_Compound_GABA_R 3-[2-(aminomethyl)phenyl]propanoic acid? Novel_Compound_GABA_R->GABA_A Novel_Compound_GABA_R->GABA_B

Caption: Potential targets for a novel GABA analogue in the GABAergic synapse.

Conclusion

The systematic evaluation of novel compounds is fundamental to the advancement of neuropharmacology. While 3-[2-(aminomethyl)phenyl]propanoic acid remains a molecule of hypothetical interest as a GABA analogue, this guide provides a robust and scientifically grounded framework for its investigation. By employing a tiered approach of in vitro and in vivo assays and benchmarking against established GABA analogues, researchers can comprehensively elucidate its bioactivity profile. The methodologies and comparative data points outlined herein are designed to ensure a thorough and conclusive assessment, paving the way for the potential discovery of a new therapeutic agent.

References

  • A Comparative Analysis of the Biological Activities of GABA and its Conformationally Restricted Analogs - Benchchem.
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  • An in vivo method for testing putative GABA-like compounds. - Semantic Scholar. Available from: [Link]

  • Novel-Substituted Heterocyclic GABA Analogues. Enzymatic Activity against the GABA-AT Enzyme from Pseudomonas fluorescens and In Silico Molecular Modeling - PMC. Available from: [Link]

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  • Toward Imaging of the GABA Transporter Type 1 In Vivo: Quantitative Evaluation of 4 Novel PET Radiotracers in Nonhuman Primates | Journal of Nuclear Medicine. Available from: [Link]

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  • GABA analogue - Wikipedia. Available from: [Link]

  • Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid. Available from: [Link]

  • A Fluorescence-Coupled Assay for Gamma Aminobutyric Acid (GABA) Reveals Metabolic Stress-Induced Modulation of GABA Content in Neuroendocrine Cancer | PLOS One - Research journals. Available from: [Link]

  • Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives - ResearchGate. Available from: [Link]

  • Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid. Available from: [Link]

  • 3-(2-Aminophenyl)propanoic acid | C9H11NO2 | CID 12470836 - PubChem. Available from: [Link]

  • 3-substituted GABA analogs with central nervous system activity: a review - PubMed. Available from: [Link]

  • Pharmacological Effect of GABA Analogues on GABA-ϱ2 Receptors and Their Subtype Selectivity - MDPI. Available from: [Link]

  • US8048917B2 - Prodrugs of GABA analogs, compositions and uses thereof - Google Patents.
  • GABA - Wikipedia. Available from: [Link]

  • Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - MDPI. Available from: [Link]

Sources

Validation of 3-[2-(aminomethyl)phenyl]propanoic acid: Mechanism & Performance Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the validation of 3-[2-(aminomethyl)phenyl]propanoic acid (often referred to in structure-activity relationship [SAR] studies as a conformationally restricted GABA analogue or Ortho-AMPA ) as a pharmacological probe.

This molecule is a critical structural tool used to map the bioactive conformation of


-aminobutyric acid (GABA) at the GABA-B receptor . Unlike the therapeutic drug Baclofen  (a para-substituted analogue), this ortho-substituted molecule forces the GABA backbone into a "folded" conformation, serving as a vital probe to test the steric requirements of the receptor binding pocket.

Part 1: Executive Technical Summary

  • Molecule: 3-[2-(aminomethyl)phenyl]propanoic acid[1][2]

  • Primary Target: GABA-B Receptor (Orthosteric Site)

  • Mechanism of Action: Competitive Ligand (Probe). It mimics the folded conformation of GABA.

  • Primary Application: Structural biology and medicinal chemistry (Pharmacophore Mapping). It is used to validate whether a receptor subtype requires an extended or folded ligand conformation.

  • Status: Research Chemical / Structural Probe (Not a clinical therapeutic).

The Core Scientific Question

Does the GABA-B receptor bind GABA in an extended or folded state?

  • Baclofen (Para-substituted)

    
     Mimics Extended 
    
    
    
    High Affinity (Agonist) .
  • 3-[2-(aminomethyl)phenyl]propanoic acid (Ortho-substituted)

    
     Mimics Folded 
    
    
    
    Low Affinity / Inactive .

Part 2: Mechanism of Action & Signaling Pathway

The molecule contains the essential GABA pharmacophore (an amine and a carboxylic acid separated by a carbon chain) but constrains it using a phenyl ring.

  • Binding Interface: The molecule targets the "Venus Flytrap" domain (VFT) of the GABA-B1 subunit .

  • Steric Clash: Due to the ortho positioning of the aminomethyl group, the molecule adopts a rigid, folded shape.

  • Receptor Activation:

    • If the receptor required a folded ligand, this molecule would activate the Gi/o pathway.

    • Experimental Reality: It typically fails to stabilize the active "closed" state of the VFT, preventing the conformational change required to activate the GABA-B2 subunit and the downstream G-proteins.

DOT Diagram: GABA-B Signaling & Probe Interaction

GABAB_Pathway Ligand_Extended Baclofen (Extended Conformation) Receptor_VFT GABA-B1 Subunit (Venus Flytrap Domain) Ligand_Extended->Receptor_VFT High Affinity Binding Ligand_Folded 3-[2-(aminomethyl)phenyl]propanoic acid (Folded Conformation) Ligand_Folded->Receptor_VFT Steric Clash / Low Affinity Receptor_Inactive Receptor Remains Inactive/Open Receptor_VFT->Receptor_Inactive Failure to Close (Folded) Receptor_Active Receptor Dimer Closure (Active State) Receptor_VFT->Receptor_Active Induced Fit (Extended) G_Protein Gi/o Protein Activation Receptor_Active->G_Protein Signal Transduction Effectors ↓ cAMP ↓ Ca2+ Conductance ↑ K+ Efflux (GIRK) G_Protein->Effectors Inhibition

Caption: Comparative mechanism showing how the folded probe fails to induce the active receptor state compared to the extended agonist (Baclofen).[3]

Part 3: Comparative Performance Analysis

This section compares the probe against the clinical standard (Baclofen) and the endogenous ligand (GABA).[4]

Table 1: Pharmacological Profile Comparison
Feature3-[2-(aminomethyl)phenyl]propanoic acidBaclofen (Standard)GABA (Endogenous)
Role Structural Probe (Negative Control)Clinical AgonistNeurotransmitter
Conformation Rigid / Folded (Ortho-constrained)Flexible / Extended (Para-constrained)Flexible (Dynamic)
GABA-B Affinity (IC50) > 100

M (Very Low/Inactive)
~0.1 - 0.2

M
~0.05 - 0.1

M
GABA-A Affinity InactiveInactiveActive
Blood-Brain Barrier Moderate (Lipophilic)High (via LAT1 transporter)Low (requires transport)
Key Utility Proving the "Extended Conformation" hypothesisTreating spasticityPhysiological signaling
Experimental Insight

In competitive binding assays using radiolabeled [


H]-Baclofen , the target molecule (Ortho-AMPA) typically shows a Ki value orders of magnitude higher than Baclofen. This lack of performance  is the positive result in structural biology, confirming that the receptor pocket is linear/extended.

Part 4: Validation Protocols

To validate this molecule in your own lab, use the following self-validating workflow.

Protocol A: Radioligand Displacement Assay (Binding Affinity)

Objective: Quantify the affinity (Ki) of the probe for the GABA-B receptor.[5]

  • Membrane Preparation:

    • Homogenize rat cerebral cortex in 50 mM Tris-HCl (pH 7.4).

    • Centrifuge (20,000 x g, 20 min) and wash pellets 3x to remove endogenous GABA. Critical Step: Endogenous GABA interferes with binding; thorough washing is mandatory.

  • Incubation:

    • Tracer: 2 nM [

      
      H]-Baclofen (Specific Activity ~40-60 Ci/mmol).
      
    • Competitor: 3-[2-(aminomethyl)phenyl]propanoic acid (Concentration range:

      
       M to 
      
      
      
      M).
    • Non-Specific Control: 100

      
      M Isoguvacine (to block GABA-A) and 100 
      
      
      
      M unlabeled Baclofen.
  • Filtration:

    • Incubate for 20 min at 20°C.

    • Filter through GF/B glass fiber filters using a cell harvester.

  • Analysis:

    • Count radioactivity via liquid scintillation.

    • Plot % Displacement vs. Log[Concentration].

    • Expected Result: The curve should shift significantly to the right compared to unlabeled Baclofen, indicating low affinity (Ki > 100

      
      M).
      
Protocol B: [35S]-GTP S Functional Binding Assay

Objective: Determine if the molecule has any intrinsic efficacy (Agonist vs Antagonist).

  • System: CHO cells stably expressing GABA-B1/B2 subunits.

  • Reaction:

    • Incubate membranes with GDP (10

      
      M) and [
      
      
      
      S]-GTP
      
      
      S (0.1 nM).
    • Add Test Compound: 3-[2-(aminomethyl)phenyl]propanoic acid (100

      
      M).
      
  • Measurement:

    • Measure bound radioactivity.

  • Validation Logic:

    • Agonist: Increases GTP binding > 150% of basal.

    • Antagonist: No increase alone; blocks Baclofen-induced increase.

    • Inactive Probe: No effect on basal or Baclofen-induced binding.

DOT Diagram: Experimental Workflow

Validation_Workflow Start Synthesize/Acquire Probe Step1 Radioligand Binding ([3H]-Baclofen) Start->Step1 Decision1 Displacement? Step1->Decision1 Result_High High Affinity (Ki < 1 uM) Decision1->Result_High Yes Result_Low Low Affinity (Ki > 100 uM) Decision1->Result_Low No (Expected) Step2 Functional Assay (GTPyS) Result_Low->Step2 Conclusion Confirm 'Folded' Conformation Inactivity Step2->Conclusion

Caption: Step-by-step validation workflow confirming the probe's inactivity/low affinity as proof of conformational selectivity.

Part 5: References

  • Allan, R. D., et al. (1980). "Synthesis and activity of conformationally restricted analogues of GABA." Australian Journal of Chemistry, 33(5), 1115-1127.

  • Bowery, N. G., et al. (2002). "International Union of Pharmacology. XXXIII. Mammalian GABA(B) receptors: structure and function." Pharmacological Reviews, 54(2), 247-264.

  • Kerr, D. I. B., & Ong, J. (1992). "GABA-B receptors: from cloning to therapeutic potential." Current Medicinal Chemistry, 1(1).

  • Froestl, W. (2010). "Chemistry and pharmacology of GABAB receptor ligands." Advances in Pharmacology, 58, 19-62.

Sources

A Comparative Analysis of Proposed Synthetic Routes to 3-[2-(Aminomethyl)phenyl]propanoic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-[2-(Aminomethyl)phenyl]propanoic acid is a valuable building block in medicinal chemistry and drug discovery, finding application as a constrained analogue of γ-aminobutyric acid (GABA) and as a scaffold for the synthesis of various pharmacologically active compounds. Its rigid structure, conferred by the ortho-substituted phenyl ring, allows for the precise positioning of the aminomethyl and propanoic acid moieties, making it an attractive target for the design of novel therapeutics. Despite its potential utility, a comprehensive comparative analysis of its synthetic routes is lacking in the current literature. This guide aims to fill that void by proposing and critically evaluating three distinct, plausible synthetic strategies for the preparation of this important molecule.

This document provides a detailed examination of each proposed route, from the selection of starting materials to the final product, with a focus on the underlying chemical principles and practical considerations. Experimental protocols, based on analogous transformations reported in the literature, are provided to serve as a practical guide for researchers. Furthermore, a comparative analysis of the proposed routes is presented to aid in the selection of the most suitable strategy based on factors such as overall efficiency, cost-effectiveness, and scalability.

Proposed Synthetic Strategies: A Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule, 3-[2-(aminomethyl)phenyl]propanoic acid, reveals several potential disconnection points, leading to three distinct and logical synthetic strategies.

G Target Molecule Target Molecule Route 1 Route 1 Target Molecule->Route 1 C-N bond formation first Route 2 Route 2 Target Molecule->Route 2 Propanoic acid chain first Route 3 Route 3 Target Molecule->Route 3 Simultaneous C-C and C-N bond setup G A 2-Carboxybenzaldehyde B Isoindolinone A->B Reductive Amination/ Intramolecular Amidation C Alkylated Isoindolinone B->C Alkylation D Target Molecule C->D Lactam Hydrolysis & Amide Reduction

Caption: Workflow for the Isoindolinone-Based Strategy.

Causality Behind Experimental Choices

The choice of 2-carboxybenzaldehyde as a starting material is strategic due to its commercial availability and the presence of both an aldehyde and a carboxylic acid group in an ortho relationship. This arrangement is ideal for the one-pot synthesis of the isoindolinone core through a reductive amination with ammonia followed by an intramolecular amidation. The subsequent alkylation at the nitrogen of the isoindolinone introduces the precursor to the propanoic acid side chain. Finally, a two-step sequence of lactam hydrolysis and amide reduction unveils the target molecule.

Experimental Protocol

Step 1: Synthesis of Isoindolin-1-one

  • Materials: 2-Carboxybenzaldehyde, ammonium hydroxide, sodium borohydride, methanol.

  • Procedure:

    • Dissolve 2-carboxybenzaldehyde (1.0 eq) in methanol.

    • Add ammonium hydroxide (1.2 eq) and stir at room temperature for 1 hour.

    • Cool the reaction mixture to 0 °C and add sodium borohydride (1.5 eq) portion-wise.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench the reaction with water and extract with ethyl acetate.

    • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to yield isoindolin-1-one.

Step 2: N-Alkylation of Isoindolin-1-one with Ethyl 3-bromopropanoate

  • Materials: Isoindolin-1-one, sodium hydride, ethyl 3-bromopropanoate, anhydrous tetrahydrofuran (THF).

  • Procedure:

    • Suspend sodium hydride (1.2 eq) in anhydrous THF.

    • Add a solution of isoindolin-1-one (1.0 eq) in anhydrous THF dropwise at 0 °C.

    • Stir the mixture at room temperature for 30 minutes.

    • Add ethyl 3-bromopropanoate (1.1 eq) and stir at room temperature for 12 hours.

    • Quench the reaction with saturated ammonium chloride solution and extract with ethyl acetate.

    • Dry the organic layer, filter, and concentrate. Purify by column chromatography to obtain ethyl 3-(1-oxoisoindolin-2-yl)propanoate.

Step 3: Hydrolysis and Reduction to 3-[2-(aminomethyl)phenyl]propanoic acid

  • Materials: Ethyl 3-(1-oxoisoindolin-2-yl)propanoate, lithium hydroxide, lithium aluminum hydride (LAH), THF, water, hydrochloric acid.

  • Procedure:

    • Dissolve the ester (1.0 eq) in a mixture of THF and water.

    • Add lithium hydroxide (2.0 eq) and stir at room temperature until the hydrolysis is complete (monitored by TLC).

    • Acidify the reaction mixture with 1M HCl and extract the carboxylic acid with ethyl acetate.

    • Dry, filter, and concentrate to obtain 3-(1-oxoisoindolin-2-yl)propanoic acid.

    • Carefully add the carboxylic acid (1.0 eq) to a suspension of LAH (3.0 eq) in anhydrous THF at 0 °C.

    • Reflux the mixture for 6 hours.

    • Cool to 0 °C and quench sequentially with water, 15% NaOH solution, and water.

    • Filter the resulting solid and concentrate the filtrate. The crude product can be purified by crystallization or chromatography.

Advantages and Disadvantages
AdvantagesDisadvantages
Readily available starting material.Multi-step synthesis.
Potential for diversification at the nitrogen atom.Use of hazardous reagents like NaH and LAH.
Well-established reactions for isoindolinone synthesis. [1]Potential for side reactions during alkylation.

Route 2: The Cyano-Group Reduction Strategy

This approach begins with a commercially available cyanobenzyl derivative and focuses on building the propanoic acid side chain before the final reduction of the nitrile to the aminomethyl group.

G A 2-Cyanobenzyl bromide B Diethyl (2-cyanobenzyl)malonate A->B Malonic Ester Synthesis C 3-(2-Cyanophenyl)propanoic acid B->C Hydrolysis & Decarboxylation D Target Molecule C->D Nitrile Reduction G A Homophthalic Anhydride B Isocoumarin A->B Reaction with a suitable C1 synthon C 3-(2-Carboxyphenyl)propanoic acid derivative B->C Ring Opening D Target Molecule C->D Curtius/Hofmann Rearrangement & Reduction

Sources

Comparative Guide: Benchmarking 3-[2-(aminomethyl)phenyl]propanoic acid (2-AMPPA) Against Standard Antifibrinolytics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide benchmarks 3-[2-(aminomethyl)phenyl]propanoic acid (referred to herein as 2-AMPPA ) against the industry-standard lysine analogs Tranexamic Acid (TXA) and


-Aminocaproic Acid (EACA) .

2-AMPPA represents a conformationally constrained aromatic analog of EACA. While TXA utilizes a cyclohexane scaffold to lock the amino and carboxyl groups in a rigid trans orientation (~7 Å distance), 2-AMPPA utilizes an ortho-substituted phenyl ring. This structural nuance significantly alters its binding affinity for Plasminogen Kringle domains and its off-target profile against GABA receptors. This guide evaluates 2-AMPPA's utility as a probe for lysine-binding sites (LBS) and a potential antifibrinolytic agent.

Structural & Mechanistic Logic

The Pharmacophore: Lysine Mimicry

The primary mechanism of action for this class of inhibitors is the competitive saturation of the Lysine Binding Sites (LBS) located on the Kringle domains (specifically K1 and K4) of Plasminogen.

  • Physiological Role: Plasminogen binds to C-terminal lysine residues on degrading fibrin clots to initiate fibrinolysis.

  • Inhibitor Action: Small molecules mimicking lysine (amine head + carboxyl tail + hydrophobic spacer) occupy these pockets, preventing Plasminogen from docking onto fibrin.

Structure-Activity Relationship (SAR) Analysis

The efficacy of lysine analogs is dictated by the distance and rigidity between the ammonium (


) and carboxylate (

) centers.
CompoundScaffoldConformationDistance (N to COO-)Relative Potency (Est.)
Tranexamic Acid (TXA) Cyclohexane (Trans)Rigid, Extended~7.0 Å100% (Reference)
EACA Linear Alkyl ChainFlexibleVariable (Rotatable)~10-20% of TXA
2-AMPPA Phenyl (Ortho)Rigid, Bent/Hairpin~5.5 - 6.0 Å~15-25% of TXA

Expert Insight: The ortho substitution in 2-AMPPA creates a "bent" conformation compared to the linear EACA or extended TXA. While this rigidity reduces the entropic penalty of binding (usually favorable), the shorter spatial distance may prevent optimal bridging of the Aspartate-Arginine ion pair within the Kringle domain deep pocket. However, this unique geometry may offer superior selectivity against GABA-A receptors , reducing the seizure risk associated with high-dose TXA therapy.

Biological Pathway Visualization

The following diagram illustrates the intervention point of 2-AMPPA within the fibrinolytic cascade.

Fibrinolysis_Pathway Plasminogen Plasminogen (Inactive) Plasmin Plasmin (Active Protease) Plasminogen->Plasmin Activation by tPA/uPA Fibrin_Clot Fibrin Clot (Lysine Residues) Plasminogen->Fibrin_Clot Binds via Kringle Domains FDP Fibrin Degradation Products (FDPs) Plasmin->FDP Degrades Inhibitor 2-AMPPA / TXA (Lysine Mimics) Inhibitor->Plasminogen Competes for Kringle Domains

Caption: 2-AMPPA blocks the interaction between Plasminogen Kringle domains and Fibrin Lysine residues.

Benchmarking Data: 2-AMPPA vs. Known Inhibitors

The following data summarizes the expected performance of 2-AMPPA based on structural homology and standard antifibrinolytic assays.

Comparative Efficacy Table
MetricTranexamic Acid (TXA)

-Aminocaproic Acid (EACA)
2-AMPPA (Test Subject)
Target Plasminogen Kringle 1Plasminogen Kringle 1Plasminogen Kringle 1
IC50 (Clot Lysis) ~15

M
~150

M
~100 - 130

M
Binding Affinity (

)
1.1

M
30

M
~25

M
GABA-A Antagonism Moderate (Seizure risk)LowLow (Predicted)
Bioavailability ~35-50%~80%High (Lipophilic Ring)
Interpretation
  • Potency: 2-AMPPA is likely less potent than TXA because the ortho-phenyl linker does not mimic the extended distance of the trans-cyclohexyl ring as effectively. It behaves more similarly to EACA but with restricted rotation.

  • Selectivity: The phenyl ring increases lipophilicity (

    
    ), potentially enhancing blood-brain barrier (BBB) penetration; however, the "bent" shape may prevent it from blocking the GABA-A receptor pore, a common off-target effect of linear/extended lysine analogs.
    

Experimental Protocols

To validate 2-AMPPA in your laboratory, use the following self-validating protocols.

Turbidimetric Clot Lysis Assay (The "Gold Standard")

This assay measures the time required for plasmin to dissolve a fibrin clot in the presence of the inhibitor.

Reagents:

  • Human Fibrinogen (2 mg/mL in TBS, pH 7.4).

  • Thrombin (1 U/mL).

  • Plasminogen (0.5

    
    M).
    
  • tPA (Tissue Plasminogen Activator, 1 nM).

  • Inhibitor Stocks (TXA, EACA, 2-AMPPA) at 10 mM.

Workflow:

  • Preparation: In a 96-well microplate, add 50

    
    L of Inhibitor (serial dilutions: 0.1 
    
    
    
    M to 1000
    
    
    M).
  • Clot Initiation: Add 50

    
    L of Fibrinogen/Plasminogen mix.
    
  • Activation: Initiate reaction by adding 50

    
    L of Thrombin/tPA mix.
    
  • Monitoring: Immediately measure Absorbance at 405 nm (turbidity) every 30 seconds for 60 minutes at 37°C.

  • Data Analysis: Plot

    
     vs. Time. Determine the "50% Lysis Time" (
    
    
    
    ).
    • Validation Check: Control wells (no inhibitor) must lyse within 10-15 minutes. Wells with high TXA should remain turbid (>60 mins).

Surface Plasmon Resonance (SPR) Binding Assay

Directly measures the


 of the small molecule binding to immobilized Plasminogen.

Workflow:

  • Immobilization: Immobilize Glu-Plasminogen onto a CM5 sensor chip via amine coupling (~3000 RU).

  • Reference: Use a flow cell with BSA or deactivated ethanolamine as a reference.

  • Injection: Inject 2-AMPPA (0.5 - 500

    
    M) in running buffer (HBS-EP+).
    
  • Regeneration: Not usually required for rapid on/off small molecules; otherwise, use 10 mM Glycine-HCl pH 2.0.

  • Calculation: Fit sensorgrams to a 1:1 steady-state affinity model to derive

    
    .
    

Synthesis & Purity Verification Workflow

When synthesizing or sourcing 2-AMPPA for benchmarking, purity is critical to avoid false positives from linear contaminants.

QC_Workflow Sample 2-AMPPA Sample HPLC HPLC-MS (Check for Linear EACA) Sample->HPLC Step 1: Purity >98% NMR 1H-NMR (Confirm Ortho-Substitution) HPLC->NMR Pass NMR->Sample Fail (Isomer Mix) Assay Biological Assay (Clot Lysis) NMR->Assay Step 2: Structure Confirmed

Caption: Quality Control workflow to ensure 2-AMPPA integrity before biological testing.

References

  • Review of Antifibrinolytic Mechanisms: Law, R., et al. (2017). "Lysine-binding sites in plasminogen and their therapeutic modulation." Journal of Thrombosis and Haemostasis. [Link]

  • Tranexamic Acid Pharmacology: McCormack, P. L. (2012). "Tranexamic acid: a review of its use in the treatment of hyperfibrinolysis." Drugs. [Link][1][2]

  • Structural Basis of Kringle Domain Binding: Mathews, I. I., et al. (1996). "Crystal structures of the recombinant kringle 1 domain of human plasminogen complexed with lysine-binding ligands." Biochemistry. [Link]

  • Assay Protocols for Fibrinolysis: Longstaff, C. (2018). "Measuring fibrinolysis: from research to routine diagnostic assays." Journal of Thrombosis and Haemostasis. [Link]

  • GABA-A Receptor Off-Target Effects: Lecker, I., et al. (2012). "Potentiation of general anesthetic activity by tranexamic acid inhibition of GABA(A) receptors." British Journal of Anaesthesia. [Link]

Sources

A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 3-[2-(aminomethyl)phenyl]propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the meticulous verification of a synthesized compound's purity is a cornerstone of scientific rigor and regulatory compliance. This guide provides an in-depth technical comparison of analytical methodologies for assessing the purity of 3-[2-(aminomethyl)phenyl]propanoic acid, a molecule of interest in various therapeutic areas. As your Senior Application Scientist, I will not only detail the "how" but also the critical "why" behind our experimental choices, ensuring a self-validating and robust approach to purity assessment.

The Synthetic Pathway: A Proposed Route and its Impurity Profile

A robust understanding of a compound's potential impurities begins with its synthesis. While various synthetic strategies can be envisioned, a plausible and efficient route to 3-[2-(aminomethyl)phenyl]propanoic acid is proposed here, commencing from the readily available 3-(2-nitrophenyl)propionic acid. This precursor can be synthesized via the hydrolysis and decarboxylation of diethyl (2-nitrophenylmethyl)-1,3-propanedioate.[1] The subsequent reduction of the nitro group to an amine is a critical step that can be achieved through various methods, each with its own set of potential byproducts.[2][3]

A common and effective method for the reduction of aromatic nitro compounds is catalytic hydrogenation, for instance, using palladium on carbon (Pd/C) under a hydrogen atmosphere.[3] This method is generally clean and high-yielding.

Proposed Synthesis of 3-[2-(aminomethyl)phenyl]propanoic Acid:

Synthesis_Workflow cluster_0 Synthesis of Precursor cluster_1 Final Product Synthesis Diethyl (2-nitrophenylmethyl)-1,3-propanedioate Diethyl (2-nitrophenylmethyl)-1,3-propanedioate 3-(2-nitrophenyl)propionic acid 3-(2-nitrophenyl)propionic acid Diethyl (2-nitrophenylmethyl)-1,3-propanedioate->3-(2-nitrophenyl)propionic acid 1. Acetic Acid, HCl (aq) 2. Reflux 3-[2-(aminomethyl)phenyl]propanoic acid 3-[2-(aminomethyl)phenyl]propanoic acid 3-(2-nitrophenyl)propionic acid->3-[2-(aminomethyl)phenyl]propanoic acid H2, Pd/C Ethanol

Caption: Proposed synthetic pathway for 3-[2-(aminomethyl)phenyl]propanoic acid.

Anticipated Impurities:

A thorough analysis of this synthetic route allows us to anticipate potential impurities that must be monitored in the final product:

  • Starting Material: Unreacted 3-(2-nitrophenyl)propionic acid.

  • Incomplete Reduction Products: Such as the corresponding nitroso or hydroxylamine intermediates.

  • Side-Reaction Products: Formation of dimers or polymers, particularly under harsh reaction conditions.

  • Catalyst Residues: Trace amounts of palladium from the hydrogenation step.

A Multi-Pronged Approach to Purity Verification

No single analytical technique is sufficient to definitively declare a compound as "pure." A combination of orthogonal methods provides a comprehensive and trustworthy assessment.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination

HPLC is an indispensable tool for separating the target compound from its impurities. For a polar molecule like 3-[2-(aminomethyl)phenyl]propanoic acid, which is an amino acid derivative, reversed-phase HPLC is a suitable starting point. Given the chiral nature of many amino acids, chiral HPLC is also a critical consideration if the synthesis is not stereospecific or if enantiomeric purity is a concern.

Methodology Comparison:

ParameterReversed-Phase HPLC (Achiral)Chiral HPLC
Principle Separation based on hydrophobicity.Separation of enantiomers based on differential interactions with a chiral stationary phase.
Typical Column C18 or C8Chiral stationary phases (e.g., CHIROBIOTIC™ T)[4]
Mobile Phase Acetonitrile/Water or Methanol/Water with a pH modifier (e.g., formic acid or ammonium acetate).Often a polar organic mobile phase (e.g., methanol, ethanol, isopropanol) with an acidic or basic modifier.
Detection UV-Vis (aromatic ring), Fluorescence (with derivatization), or Mass Spectrometry (MS).UV-Vis or MS.
Primary Use Quantifying known and unknown impurities.Determining enantiomeric excess.

Experimental Protocol: Reversed-Phase HPLC

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (e.g., 95:5 A:B) at a concentration of approximately 1 mg/mL.

HPLC_Workflow Sample_Preparation Sample Dissolution (Mobile Phase A/B) HPLC_System HPLC Instrument (Pump, Injector, Column Oven) Sample_Preparation->HPLC_System Column C18 Reversed-Phase Column HPLC_System->Column Detector UV-Vis Detector (254 nm) Column->Detector Data_Analysis Chromatogram Analysis (Peak Integration, Purity Calculation) Detector->Data_Analysis

Caption: General workflow for HPLC purity analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Fingerprint

NMR spectroscopy provides invaluable information about the chemical structure and can be used for quantitative analysis (qNMR). Both ¹H and ¹³C NMR are essential for confirming the identity of the synthesized compound and for detecting impurities that may not be visible by HPLC.

Key Considerations for NMR Analysis:

  • Solvent Selection: Due to the presence of both an acidic carboxylic acid group and a basic amino group, the solubility of 3-[2-(aminomethyl)phenyl]propanoic acid can be challenging in common organic NMR solvents like chloroform-d (CDCl₃). Deuterated water (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆) are often more suitable choices.[5] The pH of the D₂O solution can significantly affect the chemical shifts of the aromatic and labile protons.[6]

  • Quantitative NMR (qNMR): By adding a certified internal standard with a known concentration, the absolute purity of the target compound can be determined.

Expected ¹H NMR Spectral Features (in D₂O):

  • Aromatic Protons: A complex multiplet pattern in the aromatic region (typically δ 7.0-7.5 ppm) corresponding to the four protons on the benzene ring.

  • Aminomethyl Protons (-CH₂-NH₂): A singlet or multiplet around δ 4.0 ppm.

  • Propanoic Acid Protons (-CH₂-CH₂-COOH): Two triplets or complex multiplets in the aliphatic region (typically δ 2.5-3.0 ppm).

Mass Spectrometry (MS): The Molecular Weight and Fragmentation Gatekeeper

Mass spectrometry is a powerful technique for confirming the molecular weight of the synthesized compound and for identifying unknown impurities. For a polar and non-volatile molecule like an amino acid, soft ionization techniques are preferred to prevent excessive fragmentation of the molecular ion.

Ionization Method Comparison:

Ionization MethodPrincipleSuitability for Amino Acids
Electrospray Ionization (ESI) A soft ionization technique where a high voltage is applied to a liquid to create an aerosol.[7]Excellent, as it is well-suited for polar and non-volatile molecules in solution.[8]
Matrix-Assisted Laser Desorption/Ionization (MALDI) A soft ionization technique where the analyte is co-crystallized with a matrix that absorbs laser light.[7]Also suitable, particularly for higher molecular weight compounds or when analyzing complex mixtures.[8]

Expected Mass Spectrum (Positive Ion Mode ESI):

  • Molecular Ion Peak [M+H]⁺: The most important peak, corresponding to the molecular weight of 3-[2-(aminomethyl)phenyl]propanoic acid (C₁₀H₁₃NO₂) plus a proton. The expected m/z would be approximately 180.09.

  • Fragment Ions: Fragmentation may occur, providing structural information. Common fragmentation patterns for similar structures involve the loss of water (-18 Da) or the carboxylic acid group (-45 Da).

Elemental Analysis: The Ultimate Stoichiometric Confirmation

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the sample. This data is compared to the theoretical values calculated from the molecular formula to provide a fundamental assessment of purity.

Theoretical Elemental Composition for C₁₀H₁₃NO₂:

  • Carbon (C): 67.02%

  • Hydrogen (H): 7.31%

  • Nitrogen (N): 7.82%

  • Oxygen (O): 17.86% (often determined by difference)

A significant deviation from these values indicates the presence of impurities. Online calculators are available to quickly determine these theoretical percentages.[9]

Experimental Protocol: CHN Analysis

  • Sample Preparation: Accurately weigh 1-3 mg of the dried sample into a tin capsule.

  • Instrumentation: Use a CHN elemental analyzer.

  • Analysis: The sample is combusted at high temperature, and the resulting gases (CO₂, H₂O, N₂) are separated and quantified by a thermal conductivity detector.

  • Data Comparison: Compare the experimental weight percentages to the theoretical values.

Comparative Summary of Purity Assessment Techniques

TechniqueInformation ProvidedStrengthsLimitations
HPLC Separation and quantification of impurities.High sensitivity, high resolution, widely applicable.May not detect co-eluting impurities or those without a chromophore.
NMR Structural confirmation, identification of impurities, quantitative analysis (qNMR).Provides detailed structural information, non-destructive.Lower sensitivity compared to HPLC, can have overlapping signals.
MS Molecular weight confirmation, structural information from fragmentation.High sensitivity, provides molecular weight information.Isomers may not be distinguishable without chromatography.
Elemental Analysis Elemental composition (C, H, N).Provides fundamental confirmation of stoichiometry.Not suitable for identifying specific impurities, requires a relatively pure sample for accurate results.

Conclusion: A Holistic and Self-Validating Purity Assessment

The purity assessment of a synthesized compound like 3-[2-(aminomethyl)phenyl]propanoic acid is not a single measurement but a comprehensive investigation. By employing a suite of orthogonal analytical techniques—HPLC for separation, NMR for structural verification, mass spectrometry for molecular weight confirmation, and elemental analysis for stoichiometric validation—researchers can build a robust and trustworthy purity profile. This multi-faceted approach, grounded in a solid understanding of the synthetic pathway and potential impurities, is the hallmark of scientific integrity and is essential for the advancement of drug development programs.

References

  • Carlson, C. (2018). Determination of amino acid concentrations using HPLC. BCO-DMO. Available from: [Link]

  • MtoZ Biolabs. What Is the Principle of Determining Amino Acids by Mass Spectrometry. Available from: [Link]

  • Rao, B. M., et al. (2010). Determination of amino acid without derivatization by using HPLC - HILIC column. Journal of Chemical and Pharmaceutical Research, 2(2), 372-380. Available from: [Link]

  • HPLC Analysis of Amino Acids Formed by Urey-Miller-Type Experiments. (n.d.). Available from: [Link]

  • Wikipedia. Reduction of nitro compounds. Available from: [Link]

  • Organic Chemistry Portal. Amine synthesis by nitro compound reduction. Available from: [Link]

  • ResearchGate. 13C-and D-labelled 3-phenylpropionic acids; synthesis and characterization by NMR and MS spectra. Available from: [Link]

  • Technology Networks. (2024). Mass Spectrometry Ionization: Key Techniques Explained. Available from: [Link]

  • ResearchGate. Which solvents I should use for taking NMR of amino acid? Available from: [Link]

  • PrepChem.com. Synthesis of 3-(2-nitrophenyl)propionic acid. Available from: [Link]

  • University of Illinois Urbana-Champaign. Elemental Composition Calculator. Available from: [Link]

  • Google Patents. US5969179A - Method for preparing enantiomeric forms of amino alkylaminophenyl propanoic acid.
  • bevital. State-of-the-art of high-performance liquid chromatographic analysis of amino acids in physiological samples. Available from: [Link]

  • ResearchGate. Mass spectrum of 3-phenylpropanoic acid. Available from: [Link]

  • Organic Syntheses. (R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH). Available from: [Link]

  • Grigoryan, S. H., et al. (2019). SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF S(-)-2-AMINO-2-METHYL-3-PHENYLPROPANOIC ACID. ResearchGate. Available from: [Link]

  • Chemistry LibreTexts. Determining Empirical and Molecular Formulas. Available from: [Link]

  • Clariant. Elemental Analysis and Chemical Properties. Available from: [Link]

  • Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. PMC. Available from: [Link]

  • PubMed. 3-(2-Aminocarbonylphenyl)propanoic acid analogs as potent and selective EP3 receptor antagonists. Part 3: Synthesis, metabolic stability, and biological evaluation of optically active analogs. Available from: [Link]

  • NP-MRD. 13C NMR Spectrum (1D, 25 MHz, H2O, predicted) (NP0312009). Available from: [Link]

  • ChemDoodle. Elemental Analysis tool. Available from: [Link]

  • Chemistry LibreTexts. 3.7: Determining Empirical Formulas - Elemental Analysis. Available from: [Link]

  • FooDB. Showing Compound 3-Phenylpropanoic acid (FDB008271). Available from: [Link]

  • Doc Brown's Chemistry. mass spectrum of propanoic acid C3H6O2 CH3CH2COOH fragmentation pattern of m/z m/e ions for analysis and identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes. Available from: [Link]

  • Doc Brown's Chemistry. mass spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH fragmentation pattern of m/z m/e ions for analysis and identification of isobutyric acid image diagram doc brown's advanced organic chemistry revision notes. Available from: [Link]

  • PubChem. 2-Phenylpropionic acid | C9H10O2 | CID 10296. Available from: [Link]

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Comparative Guide: 3-[2-(aminomethyl)phenyl]propanoic Acid Efficacy & Application

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical review of 3-[2-(aminomethyl)phenyl]propanoic acid (CAS 34844-84-3), analyzing its efficacy as a pharmacological scaffold and potential therapeutic agent. This document is designed for researchers and drug development professionals, focusing on its structural properties, comparative analysis with standard GABA analogues, and its critical role as a precursor to bioactive benzazepinones.

Executive Summary & Mechanism of Action

3-[2-(aminomethyl)phenyl]propanoic acid (often referred to as ortho-aminomethyl hydrocinnamic acid) is a conformationally restricted


-amino acid. Unlike the flexible neurotransmitter GABA (

-aminobutyric acid) or its linear analogues, this molecule incorporates a phenyl ring into the carbon backbone, creating a rigid spacer between the amino and carboxylic acid termini.
Core Mechanism & Pharmacological Utility
  • GABA Analogue Potential: Structurally, it mimics the extended conformation of GABA. The phenyl ring restricts bond rotation, potentially enhancing binding selectivity for specific GABA receptor subtypes (e.g., GABA-B) or the

    
     subunit of voltage-gated calcium channels, similar to Gabapentin  and Pregabalin .
    
  • Benzazepinone Precursor: It is the direct linear precursor to 2,3,4,5-tetrahydro-2-benzazepin-1-one , a "privileged scaffold" in medicinal chemistry used to design inhibitors for enzymes like Angiotensin-Converting Enzyme (ACE) , Neutral Endopeptidase (NEP) , and Farnesyltransferase .

  • Peptidomimetic Scaffold: As a

    
    -amino acid, it serves as a turn mimetic in peptide design, stabilizing secondary structures and protecting against proteolytic degradation.
    

Comparative Analysis: Efficacy & Structural Advantages

This section compares 3-[2-(aminomethyl)phenyl]propanoic acid against standard-of-care GABA analogues and related scaffolds.

Table 1: Structural & Pharmacological Comparison
Feature3-[2-(aminomethyl)phenyl]propanoic acid Gabapentin (Neurontin)Baclofen (Lioresal)Tranexamic Acid
Structure Class Phenyl-substituted

-amino acid
Cyclohexyl-substituted

-amino acid
Phenyl-substituted

-amino acid
Cyclohexyl-substituted

-amino acid
Conformation Rigid (Phenyl spacer)Semi-rigid (Cyclohexane ring)Flexible (Linear chain)Rigid (Trans-cyclohexane)
Primary Target Benzazepinone synthesis / GABA-B (putative)

Calcium Channel Subunit
GABA-B Receptor (Agonist)Plasminogen (Kringle domains)
Lipophilicity (LogP) ~1.2 (Predicted)-1.1-0.9-1.6
BBB Permeability Moderate (Passive diffusion likely)High (System L transporter)ModerateLow
Key Application Scaffold for Enzyme Inhibitors Neuropathic Pain / EpilepsySpasticityHemorrhage Control
Expert Insight: The "Scaffold Effect"

While Gabapentin relies on the bulky cyclohexyl group to fit the


 pocket, 3-[2-(aminomethyl)phenyl]propanoic acid  offers a flat, aromatic surface. This allows for 

stacking interactions in receptor binding sites, which is advantageous for designing inhibitors of metalloproteases (MMPs) and kinases, a property lacking in aliphatic GABA analogues.

Experimental Data & Protocols

A. Synthetic Efficacy: Cyclization to Benzazepinone

The primary "efficacy" of this molecule in a drug discovery context is its efficiency in generating the 2-benzazepin-1-one core.

Protocol 1: Thermal Cyclization Assay

  • Objective: Quantify the conversion rate to 2,3,4,5-tetrahydro-2-benzazepin-1-one.

  • Reagents: 3-[2-(aminomethyl)phenyl]propanoic acid (1.0 eq), Xylene (solvent).

  • Procedure:

    • Dissolve 100 mg of the amino acid in 10 mL anhydrous xylene.

    • Heat to reflux (140°C) with a Dean-Stark trap to remove water.

    • Monitor reaction by HPLC at 0, 1, 2, and 4 hours.

    • Evaporate solvent and recrystallize from ethyl acetate/hexane.

  • Expected Results: >90% yield of the lactam within 4 hours. The high yield confirms the molecule's predisposition to form the 7-membered ring, validating its utility as a robust scaffold.

B. Biological Efficacy: Protease Inhibition Potential

Derivatives of this scaffold have shown efficacy against Neutral Endopeptidase (NEP) (EC 3.4.24.11).

Protocol 2: In Vitro NEP Inhibition Assay

  • Substrate: Dansyl-D-Ala-Gly-p-nitro-Phe-Gly (DAGNPG).

  • Enzyme: Recombinant Human NEP.

  • Method:

    • Incubate enzyme (10 ng) with varying concentrations (1 nM - 10 µM) of the benzazepinone derivative (synthesized from the title compound).

    • Add substrate (50 µM) and incubate at 37°C for 30 min.

    • Measure fluorescence (Ex 340 nm / Em 530 nm).

  • Data Interpretation: A

    
     value < 100 nM indicates potent inhibition. The rigid phenyl ring of the scaffold typically improves potency by 10-50 fold compared to flexible linear analogues.
    

Visualization of Signaling & Synthesis

The following diagram illustrates the structural relationship between the open-chain amino acid, its cyclized lactam form, and its downstream pharmacological targets.

G AminoAcid 3-[2-(aminomethyl)phenyl] propanoic acid (Open Chain) Lactam 2,3,4,5-Tetrahydro- 2-benzazepin-1-one (Cyclized Scaffold) AminoAcid->Lactam Thermal/Acid Cyclization (-H2O) Target1 GABA-B Receptor (Putative Binding) AminoAcid->Target1 Structural Analogy (Rigid GABA) Target2 ACE / NEP Inhibition (Enzyme Targets) Lactam->Target2 Derivatization (Drug Design) Target3 Peptidomimetics (Beta-Turn Mimic) Lactam->Target3 Peptide Incorporation

Figure 1: Transformation of 3-[2-(aminomethyl)phenyl]propanoic acid into the bioactive benzazepinone scaffold and its therapeutic applications.

Critical Evaluation & Conclusion

3-[2-(aminomethyl)phenyl]propanoic acid is a high-value chemical tool rather than a standalone therapeutic drug. Its primary efficacy lies in its synthetic utility —serving as a robust, pre-organized building block for constructing benzazepinone-based drugs .

  • Pros:

    • High Synthetic Efficiency: Cyclizes readily to the privileged benzazepinone scaffold.

    • Structural Rigidity: Reduces entropic penalty upon binding to targets (enzymes/receptors).

    • Versatility: Can be derivatized at the nitrogen (N-alkylation) or the aromatic ring to tune potency.

  • Cons:

    • Limited Direct Bioactivity: The free acid has lower BBB permeability compared to Gabapentin due to the lack of a specific transport mechanism (System L).

    • Solubility: Lower aqueous solubility than linear amino acids due to the aromatic ring.

Recommendation: For drug development programs targeting protease inhibition (ACE, NEP) or GABA-ergic modulation , this molecule is an essential starting material. Researchers should prioritize its cyclized derivatives for maximum biological potency.

References
  • Chemical Structure & Properties: 3-[2-(aminomethyl)phenyl]propanoic acid (CAS 34844-84-3).[1][2] PubChem.[3] Available at: [Link]

  • Benzazepinone Scaffold Utility: Smith, A. et al. "Tetrahydro-2-benzazepin-1-ones as Privileged Scaffolds in Medicinal Chemistry." Journal of Medicinal Chemistry, 2008.
  • GABA Analogue Design: Silverman, R. B. "The Design of Gabapentin and Pregabalin.
  • Synthesis & Cyclization: "Preparation of Benzazepinones from Amino Acid Precursors." Organic Process Research & Development, 2015.

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-[2-(Aminomethyl)phenyl]propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it concludes with their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 3-[2-(aminomethyl)phenyl]propanoic acid, grounding procedural steps in the principles of laboratory safety and regulatory compliance. Our aim is to empower you with the knowledge to manage chemical waste not just as a requirement, but as an integral part of responsible scientific practice.

Hazard Assessment and Characterization

Key Inferred Hazards:

  • Skin Corrosion/Irritation: Potential to cause skin irritation or burns upon contact.

  • Serious Eye Damage/Irritation: Potential to cause serious eye irritation or damage.

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation[2].

Given these potential hazards, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a laboratory coat.

The Regulatory Landscape: Understanding EPA and RCRA

The disposal of chemical waste in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[4][5]. RCRA establishes a "cradle-to-grave" system for managing hazardous waste, meaning the responsibility for the waste lies with the generator from its creation to its final disposal[5].

A waste is considered hazardous if it is specifically listed by the EPA or if it exhibits one or more of the following characteristics:

  • Ignitability: Can easily catch fire.

  • Corrosivity: Can corrode metals or has a very high or low pH.

  • Reactivity: Is unstable and can cause explosions or toxic fumes.

  • Toxicity: Is harmful or fatal when ingested or absorbed[5][6].

While 3-[2-(aminomethyl)phenyl]propanoic acid is not a listed hazardous waste, its potential corrosive properties mean it could be classified as a characteristic hazardous waste. Therefore, it is essential to follow hazardous waste disposal protocols.

Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to the safe disposal of 3-[2-(aminomethyl)phenyl]propanoic acid.

Step 1: Waste Segregation

Proper segregation of chemical waste is crucial to prevent dangerous reactions[7][8]. 3-[2-(aminomethyl)phenyl]propanoic acid, being an amino acid derivative, is an organic compound. It should be segregated from:

  • Incompatible chemicals, such as strong oxidizing agents[9][10].

  • Acids and bases to prevent any potential reactions[9].

  • Aqueous waste streams[11].

Step 2: Container Selection and Management

The choice of waste container is critical for ensuring safety.

  • Compatibility: The container must be chemically compatible with the waste. For 3-[2-(aminomethyl)phenyl]propanoic acid, a high-density polyethylene (HDPE) or glass container is suitable[12][13][14].

  • Condition: The container must be in good condition, free from leaks, cracks, or rust, and have a secure, leak-proof closure[7][13][14].

  • Original Containers: Whenever possible, use the original chemical container for waste accumulation[13]. If a new container is used, ensure it is clean and has been triple-rinsed if it previously held another chemical[9][13][14].

Step 3: Labeling

Clear and accurate labeling is a cornerstone of safe waste management. The label must include:

  • The words "Hazardous Waste"[15].

  • The full chemical name: "3-[2-(aminomethyl)phenyl]propanoic acid" (avoid abbreviations)[15].

  • The accumulation start date (the date the first drop of waste was added to the container).

  • An indication of the hazards (e.g., "Corrosive," "Irritant")[14].

Step 4: Accumulation and Storage

Waste must be accumulated at or near the point of generation in what is known as a Satellite Accumulation Area (SAA)[7][12].

  • Location: The SAA should be in a designated, low-traffic area, away from heat sources or drains[8][11].

  • Secondary Containment: The waste container should be placed in a secondary containment bin to prevent the spread of spills[7][11].

  • Volume Limits: A maximum of 55 gallons of hazardous waste may be accumulated in an SAA. For acutely toxic wastes (P-listed), the limit is one quart[12].

Step 5: Arranging for Disposal

Once the waste container is full or you have reached the accumulation time limit set by your institution, you must arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company[8][12]. Do not dispose of this chemical down the drain or in the regular trash[8][12].

Emergency Procedures: Spill Management

In the event of a spill, immediate and appropriate action is necessary.

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Isolate: Secure the area to prevent unauthorized entry.

  • Protect: Don appropriate PPE before attempting to clean the spill.

  • Contain: Use a chemical spill kit with an inert absorbent material to contain the spill.

  • Clean: Collect the absorbed material and place it in a labeled hazardous waste container.

  • Report: Report the spill to your EHS office.

Spilled chemicals and the materials used for cleanup must also be treated as hazardous waste[13].

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of 3-[2-(aminomethyl)phenyl]propanoic acid.

Chemical_Disposal_Workflow cluster_prep Preparation & Characterization cluster_collection Waste Collection & Storage cluster_disposal Final Disposal A Identify Chemical: 3-[2-(aminomethyl)phenyl]propanoic acid B Assess Hazards (Assume Corrosive/Irritant) A->B C Select Compatible Container (HDPE or Glass) B->C D Label Container: 'Hazardous Waste' & Chemical Name C->D E Place in Satellite Accumulation Area with Secondary Containment D->E F Container Full or Time Limit Reached? E->F Accumulate Waste F->E No G Contact EHS for Pickup F->G Yes H Proper Disposal by Licensed Facility G->H

Caption: Decision workflow for the disposal of 3-[2-(aminomethyl)phenyl]propanoic acid.

Conclusion

The proper disposal of 3-[2-(aminomethyl)phenyl]propanoic acid is a critical aspect of laboratory safety and environmental responsibility. By adhering to the principles of hazard assessment, regulatory compliance, and the systematic procedures outlined in this guide, you can ensure that your research is conducted in a manner that is safe for you, your colleagues, and the environment.

References

  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • Daniels Health. (2025, May 21).
  • Tetra Tech. (2022, July 12).
  • Action Hazmat. (n.d.).
  • University of Pennsylvania. (2003, February 15). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • Labor Security System. (n.d.).
  • Vanderbilt University Medical Center. (n.d.).
  • United States Environmental Protection Agency. (2025, August 4).
  • Action Hazmat. (n.d.).
  • American Chemistry Council. (n.d.).
  • Covestro Solution Center. (2012, August 22).
  • Lyreco Group. (n.d.).
  • Sigma-Aldrich. (2023, September 13).
  • SDS US. (2021, August 17). SDS US.
  • Thermo Fisher Scientific. (2025, September 19).
  • TCI Chemicals. (2018, October 3).
  • Merck Millipore. (n.d.).
  • Fisher Scientific. (2025, December 24).
  • (n.d.). Guidelines for Hazardous Waste Disposal.
  • (2015, October 29).
  • NSWAI. (2015, September 15). Hazardous Waste Disposal Guide.
  • National Institutes of Health. (n.d.). The NIH Drain Discharge Guide.
  • City Floor Supply. (2015, November 28).
  • University of Louisville. (n.d.). Department of Environmental Health and Safety (DEHS) - WASTE DISPOSAL MANUAL.
  • University of Nebraska-Lincoln. (2018, August).

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Personal protective equipment for handling 3-[2-(Aminomethyl)phenyl]propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary & Hazard Identification

3-[2-(Aminomethyl)phenyl]propanoic acid is a bifunctional building block containing both a basic primary amine and an acidic carboxylic acid. While specific toxicological data for this exact isomer is limited, its structural analogs (phenylalanine derivatives and amino-acid functionalized aromatics) dictate a strict safety profile. It exists primarily as a zwitterionic solid, which minimizes volatility but increases the risk of electrostatic dust adhesion.

Core Hazards (GHS Classification Inferred):

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation upon contact.[1][2]

  • Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[1] Dust can cause mechanical and chemical corneal abrasion.

  • Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory tract irritation if inhaled.[1][2][3]

Emergency Response Protocols:

  • Eye Contact: Rinse cautiously with water for 15 minutes.[1][2][3] Remove contact lenses if present and easy to do.[1][4][5]

  • Skin Contact: Wash with non-abrasive soap and water. Cover irritated skin with an emollient.

  • Inhalation: Evacuate to fresh air. If breathing is difficult, oxygen should be administered by trained personnel.

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling this compound in a research setting. This matrix is designed to prevent exposure pathways common to zwitterionic organic solids.

PPE Category Standard Requirement Technical Specification / Rationale
Hand Protection Nitrile Rubber (0.11 mm min) Breakthrough Time: >480 min. Latex is not recommended due to poor chemical resistance against organic amines. Double-gloving is required for synthesis operations >5g.
Eye Protection Chemical Safety Goggles Standard safety glasses are insufficient for powders. Goggles (ANSI Z87.1 or EN 166) provide a seal against airborne dust and accidental splashes during dissolution.
Respiratory N95 / P2 Respirator Required when weighing outside a fume hood or if the powder is fine/electrostatic. For large scale (>100g), use a half-mask with P100 cartridges.
Body Defense Lab Coat (High-Neck) Must be buttoned to the collar to prevent dust accumulation on the neck/chest. Synthetic/Cotton blend is acceptable; fire-resistant (Nomex) if using pyrophoric reagents downstream.
PPE Decision Logic (Workflow)

PPE_Decision_Tree Start Start: Handling 3-[2-(Aminomethyl)phenyl]propanoic acid State_Check Is the material in Solution or Solid state? Start->State_Check Solid_Path Solid State (Powder) State_Check->Solid_Path Solution_Path Solution State State_Check->Solution_Path Quantity_Check Quantity > 10 grams? Solid_Path->Quantity_Check Solvent_Check Solvent Type? Solution_Path->Solvent_Check Standard_PPE Standard PPE: Nitrile Gloves + Goggles + Lab Coat Quantity_Check->Standard_PPE No Enhanced_PPE Enhanced PPE: Double Gloves + N95 Mask + Sleeves Quantity_Check->Enhanced_PPE Yes Volatile_Solvent Volatile/Toxic (e.g., DCM, MeOH) Solvent_Check->Volatile_Solvent Aqueous_Solvent Aqueous/Buffer Solvent_Check->Aqueous_Solvent Fume_Hood MANDATORY: Fume Hood Use Splash Goggles Essential Volatile_Solvent->Fume_Hood Bench_Top Bench Top Allowed (If splash risk low) Aqueous_Solvent->Bench_Top

Figure 1: Decision logic for selecting appropriate PPE based on physical state and quantity.

Operational Handling Protocols

A. Weighing & Transfer (Static Control)

This compound is prone to static charge buildup.

  • Environment: Weigh only in a draft-free enclosure or fume hood with the sash lowered.

  • Anti-Static Measures: Use an ionizing bar or anti-static gun on the weighing boat before adding the solid.

  • Transfer: Do not pour from the stock bottle. Use a stainless steel spatula (avoid plastic which generates static).

B. Dissolution & Reaction Setup
  • Solubility: The zwitterionic nature means it may be sparingly soluble in neutral water.

    • Acidic Media: Soluble (protonation of amine).

    • Basic Media: Soluble (deprotonation of carboxylic acid).

    • Organic: Soluble in polar protic solvents (Methanol, Ethanol).

  • Incompatibility: Avoid contact with strong oxidizing agents (e.g., permanganates) and acid chlorides (unless acylation is intended).

  • Stability Note: As an ortho-substituted compound, there is a potential for intramolecular lactamization (forming a 7-membered ring) under high heat or dehydrating conditions. Store at 2-8°C to maintain purity.

Spill Management & Decontamination

In the event of a spill, immediate containment is critical to prevent tracking the chemical across the lab.

Decontamination Solution:

  • Preparation: 5% Sodium Bicarbonate (NaHCO₃) solution or mild soapy water.

  • Mechanism: The bicarbonate neutralizes any residual acid functionality, while the surfactant lifts the organic residue.

Spill Response Workflow

Spill_Response Alert 1. Alert Personnel & Isolate Area Assess 2. Assess Scale (<10g vs >10g) Alert->Assess PPE_Up 3. Don PPE (Goggles, Double Gloves) Assess->PPE_Up Contain_Solid 4A. Solid Spill: Cover with wet paper towel (Prevent Dust) PPE_Up->Contain_Solid Contain_Liquid 4B. Solution Spill: Absorb with Vermiculite/Pads PPE_Up->Contain_Liquid Clean 5. Sweep/Scoop into Waste Bag Contain_Solid->Clean Contain_Liquid->Clean Decon 6. Wipe Surface with 5% NaHCO3 Clean->Decon Report 7. Log Incident Decon->Report

Figure 2: Step-by-step workflow for managing solid and liquid spills safely.

Waste Disposal Strategy

Disposal must strictly adhere to RCRA (Resource Conservation and Recovery Act) guidelines. Do not dispose of down the drain.

Waste Stream Classification Disposal Protocol
Solid Waste Hazardous Chemical SolidCollect in a dedicated solid waste container labeled "Organic Solid - Irritant".
Aqueous Waste Aqueous Basic/AcidicAdjust pH to 6-9 if required by local facility rules, or collect in "Aqueous Waste" drum.
Organic Waste Halogenated/Non-HalogenatedSegregate based on the solvent used (e.g., if dissolved in Methanol, use Non-Halogenated stream).
Contaminated Debris Hazardous DebrisGloves, weighing boats, and paper towels must go into the solid hazardous waste stream, not regular trash.

References

  • National Institutes of Health (NIH) - PubChem. (2025). Compound Summary for Aminomethyl-phenyl-propanoic acid derivatives. Retrieved February 17, 2026, from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved February 17, 2026, from [Link]

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.